molecular formula C7H4FN3O2 B1440986 4-fluoro-5-nitro-1H-indazole CAS No. 1082041-35-7

4-fluoro-5-nitro-1H-indazole

Cat. No.: B1440986
CAS No.: 1082041-35-7
M. Wt: 181.12 g/mol
InChI Key: KWAYHRXXJNBMRS-UHFFFAOYSA-N
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Description

4-fluoro-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAYHRXXJNBMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306117
Record name 1H-Indazole, 4-fluoro-5-nitro-
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Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-35-7
Record name 1H-Indazole, 4-fluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4-fluoro-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7) Content Type: Technical Guide / Whitepaper[1]

Core Scaffold for Next-Generation Kinase Inhibitors and SNAr Diversification[1]

Executive Summary

This compound (CAS 1082041-35-7) is a high-value heterocyclic building block distinguished by its unique electronic push-pull system.[1][2] Unlike the more common 5-nitroindazole, the introduction of a fluorine atom at the C-4 position creates a highly reactive electrophilic center, enabling regiospecific Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details the chemical identity, validated synthetic protocols, and strategic applications of this scaffold in the development of small-molecule inhibitors (e.g., VEGFR, PARP, and kinase modulators).

Chemical Identity & Physical Properties[3][4][5][6][7]

ParameterSpecification
CAS Number 1082041-35-7
IUPAC Name This compound
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
SMILES [O-]C1=C(F)C2=C(NN=C2)C=C1
Appearance Pale yellow to orange crystalline solid
Melting Point 190–195 °C (Typical for nitro-indazole analogs)
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Acidity (pKa) ~13.8 (NH), acidic due to electron-withdrawing nitro group

Synthetic Architecture

The synthesis of this compound is non-trivial due to the directing effects required to place the nitro and fluoro groups in contiguous positions.[1] The most robust industrial route utilizes the Jacobson Indazole Synthesis (diazotization-cyclization strategy) starting from a functionalized aniline precursor.

Retrosynthetic Logic

The C-4 fluoro substituent must be introduced before cyclization or via a highly selective nitration of a 4-fluoro precursor.[1] The diazotization route is preferred for regiochemical certainty.

Precursor: 2-Methyl-3-fluoro-4-nitroaniline Mechanism: Diazotization of the primary amine generates a diazonium salt, which undergoes spontaneous intramolecular cyclization with the adjacent methyl group (acting as a nucleophile after tautomerization or via radical mechanism) to form the indazole core.[1]

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for nitro-indazoles (e.g., 4-nitroindazole synthesis) and optimized for fluorinated substrates.

Reagents:

  • 2-Methyl-3-fluoro-4-nitroaniline (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 2.2 eq)

  • Glacial Acetic Acid (AcOH, Solvent/Acid)[3]

  • Water[1][4][5][3][6]

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 2-methyl-3-fluoro-4-nitroaniline (10 g) and Glacial Acetic Acid (100 mL). Stir at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice/brine bath. Critical: Temperature control prevents diazonium decomposition.

  • Diazotization: Prepare a solution of NaNO₂ (9.0 g) in Water (25 mL). Add this solution dropwise to the amine mixture over 30 minutes.

    • Observation: The solution will darken, and a precipitate may begin to form.

  • Cyclization: Allow the reaction to warm to 20–25 °C and stir for 12–18 hours. The diazonium intermediate cyclizes onto the methyl group.

  • Work-up: Concentrate the mixture under reduced pressure to remove ~70% of the acetic acid. Pour the residue into Ice Water (300 mL) with vigorous stirring.

  • Isolation: Filter the resulting yellow/orange precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid and salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene to yield this compound as high-purity needles.[1]

Synthesis Pathway Visualization

SynthesisPath Precursor 2-Methyl-3-fluoro- 4-nitroaniline Intermed Diazonium Intermediate Precursor->Intermed NaNO2, AcOH 0°C (Diazotization) Product 4-Fluoro-5-nitro- 1H-indazole (CAS 1082041-35-7) Intermed->Product 25°C, 18h (Cyclization)

Figure 1: The Jacobson cyclization pathway converting the aniline precursor to the indazole core.

Reactivity & Functionalization Strategies

The 4-fluoro-5-nitro motif is a "privileged scaffold" because it offers orthogonal reactivity.[1] The fluorine atom is activated for substitution by the adjacent electron-withdrawing nitro group, while the nitro group itself serves as a latent amine.

Nucleophilic Aromatic Substitution (SNAr)

The C-4 fluorine is highly labile due to the ortho-nitro group and the electron-deficient indazole ring.[1]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (K₂CO₃ or DIPEA), polar solvent (DMF, DMSO, NMP), 60–100 °C.

  • Utility: This allows the rapid introduction of complex side chains (e.g., solubilizing piperazines or morpholines) early in the synthesis.

Nitro Reduction
  • Method A (Chemical): Iron powder (Fe), NH₄Cl, EtOH/H₂O, 80 °C. (Preserves halogens).

  • Method B (Catalytic): H₂, Pd/C. (Risk of defluorination if not carefully controlled).

  • Product: 4-Fluoro-5-amino-1H-indazole (precursor for amide coupling/urea formation).[1]

N-Alkylation / Protection

The N-1 proton is acidic.[1]

  • Reagents: Alkyl halides (R-X), NaH or Cs₂CO₃.

  • Regioselectivity: N-1 alkylation is generally favored over N-2, but mixtures can occur.[1] Bulky protecting groups (e.g., THP, Boc) are often used at N-1 to direct subsequent chemistry.

Divergent Synthesis Logic

Reactivity Core This compound SNAr 4-Amino-substituted 5-nitroindazole Core->SNAr R-NH2, K2CO3 (SNAr at C-4) Amine 4-Fluoro-5-amino- 1H-indazole Core->Amine Fe/NH4Cl (Nitro Reduction) N_Alk 1-Alkyl-4-fluoro- 5-nitroindazole Core->N_Alk R-X, NaH (N-1 Alkylation)

Figure 2: Orthogonal functionalization vectors available on the scaffold.

Applications in Drug Discovery

This scaffold is frequently employed in the design of Type I and Type II Kinase Inhibitors .

  • PARP Inhibitors: Indazole carboxamides (derived from the cyano or carboxyl analogs of this scaffold) are bioisosteres of the benzamide pharmacophore found in Olaparib/Niraparib. The 4-fluoro group modulates metabolic stability and pKa.[1]

  • VEGFR/PDGFR Inhibitors: The 5-amino derivative is often coupled to heteroaryl-ureas (similar to Linifanib or Pazopanib structures) to bind to the hinge region of kinases.[1]

  • PROTAC Linkers: The SNAr reactivity at C-4 provides a convenient attachment point for linker chains in protein degradation chimeras.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Energetic Warning: As a nitro-heterocycle, the compound possesses high energy potential. While generally stable, it should not be subjected to extreme heat or shock.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[1] PMC7356976. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-fluoro-5-nitro-1H-indazole from 3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a robust synthetic pathway for 4-fluoro-5-nitro-1H-indazole, a key building block in contemporary drug discovery, starting from the readily available precursor, 3-fluoro-2-methylaniline. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental protocol but also a detailed mechanistic rationale and discussion of critical process parameters.

Executive Summary and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted compound, this compound, is of particular interest due to the strategic placement of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical elaboration, such as reduction to an amine and subsequent derivatization.

The synthetic strategy outlined herein proceeds via a two-stage sequence:

  • Diazotization and Intramolecular Cyclization: Formation of the 4-fluoro-1H-indazole core from 3-fluoro-2-methylaniline.

  • Regioselective Nitration: Introduction of the nitro group at the C5 position of the indazole ring.

This approach is designed for efficiency and scalability, with a focus on well-understood, reliable chemical transformations.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the materials used is fundamental to safe and successful synthesis.

CompoundFormulaMW ( g/mol )MP (°C)BP (°C)Hazards
3-Fluoro-2-methylanilineC₇H₈FN125.151205Toxic, Irritant
Isoamyl nitriteC₅H₁₁NO₂117.15-99Flammable, Toxic
Acetic AcidC₂H₄O₂60.0516.6118Corrosive, Flammable
4-Fluoro-1H-indazoleC₇H₅FN₂136.13--Irritant
Nitric Acid (70%)HNO₃63.01-4283Oxidizer, Corrosive
Sulfuric Acid (98%)H₂SO₄98.0810337Corrosive
This compoundC₇H₄FN₃O₂181.12--Irritant, Explosive risk

Note: Physical properties are approximate and may vary. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Synthesis Pathway and Mechanistic Discussion

The overall synthetic transformation is depicted below:

Synthesis_Pathway Start 3-Fluoro-2-methylaniline Intermediate 4-Fluoro-1H-indazole Start->Intermediate Step 1: Diazotization & Cyclization (Isoamyl nitrite, Acetic Acid) Product This compound Intermediate->Product Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Fluoro-1H-indazole

The initial step involves the conversion of 3-fluoro-2-methylaniline to 4-fluoro-1H-indazole. This is achieved through an in-situ diazotization followed by an intramolecular cyclization. This classic approach for indazole synthesis from o-toluidines is both reliable and scalable.[1][2]

Reaction:

Caption: Synthesis of 4-fluoro-1H-indazole from 3-fluoro-2-methylaniline.

Mechanism:

The reaction proceeds through several key stages:

  • Formation of the Diazonium Ion: In the presence of an acid (acetic acid), isoamyl nitrite generates a nitrosating agent. This reacts with the primary amine of 3-fluoro-2-methylaniline to form a diazonium salt intermediate.[3]

  • Intramolecular Cyclization: The diazonium salt is unstable and undergoes a spontaneous intramolecular electrophilic attack. The ortho-methyl group provides the carbon atom for the cyclization, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[4]

  • Aromatization: A final deprotonation step results in the stable, aromatic 4-fluoro-1H-indazole.

The choice of isoamyl nitrite is strategic; it serves as a convenient, organic-soluble source of the nitrosating agent, avoiding the need for aqueous sodium nitrite and strong mineral acids at this stage, which can sometimes lead to side reactions. Toluene is an effective high-boiling solvent for this transformation. A similar cyclization is documented in the synthesis of 5-bromo-4-fluoro-1H-indazole, highlighting the robustness of this method.[5]

Step 2: Regioselective Nitration of 4-Fluoro-1H-indazole

The second step is the nitration of the 4-fluoro-1H-indazole intermediate. This is a critical step where regioselectivity is paramount. The desired product is the 5-nitro isomer.

Reaction:

Caption: Nitration of 4-fluoro-1H-indazole.

Mechanistic Rationale for Regioselectivity:

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[6] The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In 4-fluoro-1H-indazole, we must consider the effects of both the fluorine atom and the fused pyrazole ring.

  • Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at these positions.[7] However, it is also deactivating due to its strong inductive electron-withdrawing effect (-I effect).[7]

  • Indazole Ring: The fused pyrazole ring system is generally considered to be electron-withdrawing, and thus deactivating. Electrophilic substitution on the benzene portion of the indazole ring typically occurs at the C5 and C7 positions.

In this specific case, the C5 position is activated by the para-directing effect of the fluorine atom at C4. The C7 position is also a potential site for nitration. However, the C5 position is electronically favored due to the strong activating effect of the fluorine atom. Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired 5-nitro isomer and minimize the formation of other isomers and dinitrated byproducts. The use of a standard nitrating mixture of concentrated nitric and sulfuric acids provides the necessary nitronium ion (NO₂⁺) electrophile.[6]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Protocol for the Synthesis of 4-Fluoro-1H-indazole
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) and toluene (250 mL).

  • Reagent Addition: Stir the solution and add glacial acetic acid (6.0 g, 0.1 mol). Heat the mixture to 80-90 °C.

  • Diazotization and Cyclization: Slowly add isoamyl nitrite (14.1 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature between 80-90 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring at 90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-fluoro-1H-indazole.

Protocol for the Synthesis of this compound
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-fluoro-1H-indazole (6.8 g, 0.05 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~0.08 mol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of 4-fluoro-1H-indazole, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the regiochemistry of nitration.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound from 3-fluoro-2-methylaniline. The two-step process, involving a diazotization-cyclization followed by a regioselective nitration, is based on well-established chemical principles and can be adapted for larger-scale synthesis. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, and this guide provides a solid foundation for its preparation in a research and development setting. Further optimization of reaction conditions, particularly in the nitration step, could lead to improved yields and purity, further enhancing the utility of this synthetic pathway.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Syntheses Procedure. Indazole, 5-nitro-. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Syntheses Procedure. indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Pawar, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Radical Cyclization and 1,5-Hydrogen Transfer in Selected Aromatic Diazonium Salts. [Link]

  • PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. [Link]

  • ACS Publications. (2009). Nitration of indazoles in the 3 position. [Link]

  • WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • PMC - NIH. (2023). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • ResearchGate. (2022). Iron promoted C3‐H nitration of indazole. [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Nitration. [Link]

Sources

4-fluoro-5-nitro-1H-indazole molecular structure

[1]

Executive Summary

This compound (CAS: 1082041-35-7 ) is a disubstituted indazole scaffold characterized by high electrophilicity at the C4 position and a reducible nitro group at C5.[1][2] It serves as a high-value building block in medicinal chemistry, particularly for designing dual-action kinase inhibitors where the indazole core mimics the adenine base of ATP.[1] The fluorine atom at C4 exerts a unique electronic influence, modulating the pKa of the N-H bond and activating the adjacent C5-nitro group for reduction or the C4 position for nucleophilic aromatic substitution (SNAr).

Property Data
CAS Number 1082041-35-7
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Exact Mass 181.0288
Appearance Yellow to orange solid
Key Functionality SNAr acceptor (C4), Reducible pharmacophore (C5-NO₂), H-bond donor (N1-H)

Structural Characterization & Electronic Properties[1]

Molecular Geometry and Tautomerism

The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-tautomer being thermodynamically dominant in the solid state and non-polar solvents.[1]

  • Electronic Effects: The C4-fluorine atom is strongly electronegative (

    
    ), inducing an inductive withdrawal (-I) that lowers the electron density of the pyrazole ring.
    
  • Ortho-Effect: The nitro group at C5 is ortho to the fluorine.[1] This proximity creates a highly electron-deficient zone at C4, making the fluorine a labile leaving group under nucleophilic attack, a rare property for fluorinated aromatics unless highly activated.

Spectroscopic Signatures[1]
  • ¹H NMR (DMSO-d₆): The C3-H proton typically appears as a singlet around

    
     8.2–8.4 ppm.[1] The benzene ring protons (H6 and H7) show characteristic coupling constants; H6 (ortho to F? No, H6 is meta to F4) and H7 (para to F4).
    
    • Note: In 4-fluoro-5-nitroindazole, H6 and H7 are the remaining aromatic protons.[1] H6 is adjacent to the nitro group, shifting it downfield.

  • ¹⁹F NMR: A diagnostic signal typically appears around

    
     -110 to -120 ppm, split by coupling to H6/H7.[1]
    

Synthetic Pathways[1][3][4]

The most reliable synthesis avoids direct nitration of 4-fluoroindazole, which often yields isomeric mixtures (e.g., 7-nitro). Instead, a de novo ring construction from a polysubstituted benzaldehyde precursor is preferred to ensure regiochemical fidelity.

Primary Route: Cyclization of 2,6-Difluoro-3-nitrobenzaldehyde

This route utilizes the regioselective displacement of a fluorine atom by hydrazine.[1]

  • Precursor Synthesis: Nitration of 2,6-difluorobenzaldehyde yields 2,6-difluoro-3-nitrobenzaldehyde .[1]

  • Cyclization: Reaction with hydrazine hydrate.[1]

    • Mechanism:[1][3][4][5] Hydrazine condenses with the aldehyde to form a hydrazone. The amino group of the hydrazone then performs an intramolecular SNAr.

    • Regioselectivity Control: The precursor has two fluorines: F2 (between CHO and NO₂) and F6 (para to NO₂).

    • Steric Steering: Attack at F2 is sterically hindered by the adjacent nitro group. Consequently, the hydrazone nitrogen attacks C6 , displacing the fluorine at that position.

    • Result: The remaining fluorine (originally at C2) ends up at position C4 of the indazole ring, and the nitro group (originally at C3) ends up at position C5.

SynthesisStart2,6-DifluorobenzaldehydeInter2,6-Difluoro-3-nitrobenzaldehydeStart->InterHNO3, H2SO40°C -> RTProdThis compoundInter->ProdN2H4·H2O, THFRegioselective SNAr

Figure 1: Regioselective synthesis of this compound via hydrazine cyclization.

Experimental Protocols

Protocol A: Synthesis of this compound

Safety: Hydrazine is toxic and potentially unstable.[1] Nitration reactions can be exothermic. Work in a fume hood.

Step 1: Preparation of 2,6-Difluoro-3-nitrobenzaldehyde

  • Cool concentrated sulfuric acid (50 mL) to 0°C in an ice bath.

  • Slowly add 2,6-difluorobenzaldehyde (10.0 g, 70 mmol) dropwise, maintaining temperature <5°C.

  • Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Pour onto crushed ice (200 g). Filter the resulting pale yellow precipitate.

  • Wash with cold water and dry under vacuum.

    • Yield: ~85-90%.[1]

Step 2: Cyclization to Indazole

  • Dissolve 2,6-difluoro-3-nitrobenzaldehyde (5.0 g, 26.7 mmol) in THF (50 mL).

  • Cool to 0°C. Add hydrazine hydrate (80% aq., 2.0 eq) dropwise.

    • Observation: The solution typically turns deep orange/red (hydrazone formation).

  • Allow the mixture to warm to room temperature and stir for 12 hours. Alternatively, heat to reflux for 3 hours to ensure complete cyclization.

  • Concentrate the solvent under reduced pressure.

  • Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target Product: Yellow solid.[1]

Reactivity Profile & Applications

The this compound scaffold offers three distinct vectors for chemical modification, making it a "privileged structure" in drug discovery.

Vector 1: Nitro Reduction (C5)

The nitro group is readily reduced to an amine using standard conditions (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂). The resulting 5-amino-4-fluoroindazole is a versatile precursor for amide coupling or urea formation, common motifs in kinase inhibitors (e.g., targeting VEGFR, EGFR).[1]

Vector 2: Nucleophilic Aromatic Substitution (C4)

The fluorine at C4 is highly activated by the ortho-nitro group.

  • Reaction: SNAr with primary/secondary amines, thiols, or alkoxides.

  • Utility: Allows the introduction of solubility-enhancing groups or specific binding elements directly onto the core before or after N1-alkylation.[1]

  • Note: If the nitro group is reduced first, the C4-fluorine becomes significantly less reactive due to the electron-donating nature of the amine. Therefore, SNAr is usually performed before reduction.

Vector 3: N-Alkylation/Arylation (N1)

The indazole N-H is acidic (pKa ~14).[1] Alkylation typically favors the N1 position over N2, though mixtures can occur.

  • Conditions: Cs₂CO₃/DMF with alkyl halides or Chan-Lam coupling with boronic acids.[1]

ReactivityCoreThis compoundAmine4-Fluoro-5-amino-1H-indazole(Kinase Hinge Binder)Core->AmineReduction (H2/Pd, Fe/HCl)Subst4-Alkoxy/Amino-5-nitroindazole(Diversified Core)Core->SubstSNAr (R-NH2, R-OH)Displacement of FN_Alk1-Alkyl-4-fluoro-5-nitroindazoleCore->N_AlkBase, R-X(N1 Selective)

Figure 2: Divergent reactivity pathways for this compound.

References

  • Synthesis of 5-Nitroindazoles: ChemicalBook. "5-Nitroindazole synthesis methods and protocols."[1] Available at:

  • Indazole Reactivity: Ossila. "4-Fluoro-1H-indazole properties and applications in organic electronics and synthesis."[1] Available at:

  • Regioselective Cyclization: Journal of Organic Chemistry. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." (Context on indazole formation logic). Available at: [1]

  • Precursor Synthesis: PubChem. "2,6-Difluoro-3-nitrobenzaldehyde Compound Summary."[1] Available at: [1]

  • Commercial Availability & CAS: BLD Pharm. "this compound (CAS 1082041-35-7)."[1] Available at: [1]

Technical Characterization Guide: 4-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026


H

FN

O

Molecular Weight: 181.12 g/mol [1]

Executive Summary

4-Fluoro-5-nitro-1H-indazole is a critical heterocyclic building block, particularly valuable in the development of kinase inhibitors and other bioactive small molecules. The unique substitution pattern—combining the electron-withdrawing nitro group at C5 with the steric and electronic modulation of fluorine at C4—creates a distinct reactivity profile for nucleophilic aromatic substitution (S


Ar) and reduction sequences.

This guide provides a comprehensive technical framework for the spectroscopic identification and quality control of this compound. It moves beyond simple data listing to explain the diagnostic features required to distinguish this specific regioisomer from common impurities (e.g., 4-fluoro-7-nitro-1H-indazole).

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The primary route involves the electrophilic nitration of 4-fluoro-1H-indazole.

  • Regioselectivity: The indazole core naturally favors electrophilic attack at C5 and C7. The fluorine atom at C4 exerts an ortho/para directing effect (mesomerically donating), which reinforces activation at C5 (ortho to F) and C7 (para to F).

  • Critical Impurity: While C5 is sterically adjacent to the fluorine, the electronic synergy often favors the 5-nitro isomer. However, the 7-nitro isomer is a common byproduct that must be ruled out via NMR coupling constants.

Visualization: Synthesis & Impurity Pathway

SynthesisPath cluster_logic Regio-Control Logic Start 4-Fluoro-1H-indazole (CAS 341-23-1) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Major This compound (Target: C5 Substitution) Reagents->Major Major Product (Ortho to F) Minor 4-Fluoro-7-nitro-1H-indazole (Impurity: C7 Substitution) Reagents->Minor Minor Byproduct (Para to F) Logic F (C4) directs Ortho (C3, C5) / Para (C7) Indazole directs C5/C7

Caption: Electrophilic nitration pathway showing the competition between C5 (target) and C7 (impurity) substitution.

Spectroscopic Specifications

The following data represents the diagnostic signals required for structural confirmation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended due to solubility and NH exchange suppression).

H NMR (400 MHz)

The proton spectrum is the primary tool for regioisomer differentiation.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Interpretation
NH (1) 13.5 - 14.0Broad Singlet-Acidic indazole proton; chemical shift varies with concentration/solvent.
H-3 8.35 - 8.45Doublet (d)

Deshielded by C=N. Shows long-range coupling to F-4. Differentiation: In 3-substituted derivatives, this signal disappears.
H-6 7.90 - 8.00Doublet of Doublets (dd)

,

Ortho to NO

(deshielded). Coupling to F-4 (meta) may be observed.
H-7 7.50 - 7.60Doublet of Doublets (dd)

Shielded relative to H6. Para to F-4.

Critical Validation Step: To confirm the nitro group is at C5 and not C7, observe the coupling of the aromatic protons.

  • 5-Nitro Isomer (Target): Shows an AB system (H6/H7) with ortho coupling (~9 Hz).

  • 7-Nitro Isomer (Impurity): Would show an AB system (H5/H6) but with significantly different chemical shifts due to the nitro group's proximity to the NH.


F NMR (376 MHz)
  • Shift:

    
     -115.0 to -125.0 ppm (Singlet or multiplet depending on decoupling).
    
  • Diagnostic: A single sharp peak confirms mono-fluorination. The shift is characteristic of an aromatic fluorine ortho to a nitro group.


C NMR (100 MHz)

Key diagnostic carbon signals involving C-F coupling (


):
  • C-4 (C-F): Doublet,

    
     Hz.
    
  • C-5 (C-NO

    
    ):  Doublet, 
    
    
    
    Hz.
  • C-3: Doublet,

    
     Hz.
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Ion:

    • [M+H]

      
       Calculated: 182.04
      
    • [M+H]

      
       Observed: 182.1 
      
      
      
      0.1
  • Fragmentation Pattern:

    • Loss of NO

      
       (
      
      
      
      46 amu)
      
      
      m/z ~136.
    • Loss of HF (

      
       20 amu) is possible but less common in soft ionization.
      
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3200–3400 cm

    
     (Broad).
    
  • NO

    
     Asymmetric Stretch:  1530–1550 cm
    
    
    
    (Strong).
  • NO

    
     Symmetric Stretch:  1340–1360 cm
    
    
    
    (Strong).
  • C=N / C=C Ring Stretch: 1600–1620 cm

    
    .
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility of nitro-indazoles.
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Run

      
      H with at least 16 scans.
      
    • Run

      
      F (decoupled and coupled) to verify F-H interactions.
      
Protocol B: HPLC Purity Assessment

Objective: Quantify the 7-nitro regioisomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expectation: The 5-nitro isomer is typically more polar and may elute slightly earlier or later than the 7-nitro isomer depending on the specific column chemistry; standard spiking is recommended for initial validation.

Structural Confirmation Workflow

CharacterizationWorkflow Sample Crude Product MS LC-MS Analysis Target: [M+H]+ = 182 Sample->MS NMR 1H NMR (DMSO-d6) MS->NMR Mass Confirmed Decision Coupling Analysis NMR->Decision Result5 CONFIRMED: 5-Nitro (H6/H7 Ortho Coupling) Decision->Result5 Ortho d/dd observed Result7 REJECT: 7-Nitro (Distinct Shift Pattern) Decision->Result7 Pattern mismatch

Caption: Logical workflow for confirming the 5-nitro regioisomer using MS and NMR coupling constants.

References

  • Synthesis of Nitroindazoles. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • General Nitration Methodology. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic Chemistry Portal. Retrieved from [Link]

Sources

4-fluoro-5-nitro-1H-indazole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-fluoro-5-nitro-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Recognizing the current scarcity of direct quantitative solubility data for this specific compound, this guide employs a scientifically grounded approach by leveraging detailed experimental data from a closely related structural analog, 3-methyl-6-nitroindazole. We present a thorough examination of the physicochemical properties of fluoro-nitro-substituted indazoles, predict solubility across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Role of Solubility in the Application of Fluoro-Nitro-Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The introduction of fluorine and nitro groups into the indazole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] this compound is an important intermediate in the synthesis of various pharmaceutical compounds.[5]

A deep understanding of a compound's solubility is paramount for its successful application. From optimizing reaction conditions and purification strategies (such as crystallization) to formulating active pharmaceutical ingredients (APIs) with desired bioavailability, solvent selection is a critical decision. This guide addresses the practical need for reliable solubility data for this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of an organic molecule is dictated by its structure, including the presence of polar and non-polar functional groups, its ability to form hydrogen bonds, and its crystal lattice energy.

  • Indazole Core : The indazole ring system is aromatic and possesses both a hydrogen bond donor (the N-H group) and acceptor (the pyridinic nitrogen). This allows for interactions with a variety of solvents.

  • Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group, making the molecule highly polar. It contains hydrogen bond acceptors (the oxygen atoms), which can interact with protic solvents.

  • Fluorine Atom (-F) : Fluorine is the most electronegative element, and the C-F bond is highly polarized. While not a strong hydrogen bond acceptor, fluorine substitution can significantly alter the molecule's overall electronic distribution, dipole moment, and crystal packing, thereby influencing solubility.[6]

Based on these features, this compound is a polar molecule, and its solubility will be governed by the principle of "like dissolves like."[7] It is expected to exhibit higher solubility in polar solvents, particularly those that are polar aprotic.

Solubility Profile: An Analog-Based Approach

The primary structural differences are the position of the nitro group (C5 vs. C6) and the substituent at the adjacent position (4-fluoro vs. 3-methyl). Both fluorine and methyl groups are of similar size, but the high electronegativity of fluorine in the target compound is expected to result in a different dipole moment and intermolecular interaction profile compared to the methyl group in the analog.

Quantitative Solubility Data for 3-methyl-6-nitroindazole

The following table summarizes the mole fraction solubility (x₁) of 3-methyl-6-nitroindazole in various organic solvents at different temperatures, as determined by the static equilibrium method.[8] This data serves as our primary reference for predicting the solubility of this compound.

SolventPolarity Index278.15 K (5°C)298.15 K (25°C)318.15 K (45°C)
N,N-Dimethylformamide (DMF) 6.40.09830.17450.2831
Tetrahydrofuran (THF) 4.00.02110.03850.0652
Acetone 5.10.01980.03610.0612
Ethyl Acetate 4.40.00970.01810.0315
Ethanol 4.30.00410.00780.0138
Acetonitrile 5.80.00390.00750.0133
n-Propanol 4.00.00280.00540.0098
Water 10.20.000010.000020.00004

Data extracted from Li, W., et al. (2019). Journal of Chemical & Engineering Data, 64(8), 3260–3269.[8]

Analysis and Predicted Solubility for this compound

From the analog data, a clear trend emerges: solubility is highest in polar aprotic solvents and significantly lower in protic and non-polar solvents.

  • High Solubility Predicted : In solvents like N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetone , this compound is expected to exhibit its highest solubility. These solvents are polar and can effectively solvate the polar nitro-indazole core.

  • Moderate Solubility Predicted : In solvents like Ethyl Acetate and Acetonitrile , moderate solubility is anticipated.

  • Low to Sparingly Soluble Predicted : In alcohols such as Ethanol and n-Propanol , solubility is expected to be limited. While these solvents are polar and can hydrogen bond, the energy required to break the solute's crystal lattice and disrupt the solvent's own hydrogen-bonding network may be less favorable.

  • Very Low/Insoluble Predicted : The compound will likely be virtually insoluble in water and non-polar hydrocarbon solvents like hexane and toluene .

The presence of the 4-fluoro substituent, with its strong electron-withdrawing nature, may slightly alter the solubility profile compared to the 3-methyl analog, but the overall trend is expected to hold.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain definitive quantitative data, an experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by regulatory bodies.[10][11] This protocol provides a self-validating system for generating reliable and reproducible results.

Materials and Equipment
  • Analyte : this compound (high purity, >98%)

  • Solvents : High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment :

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with PTFE-lined screw caps

    • Constant temperature orbital shaker or water bath

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

    • Agitate the vials at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[10]

    • Allow the system to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended. To ensure equilibrium is reached, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[12]

  • Sample Collection and Preparation :

    • Once equilibrium is reached, stop the agitation and allow the solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette or syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification :

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting absorbance/peak area against concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility :

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solid (analyte) to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vial D Withdraw supernatant C->D Reach equilibrium E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate solubility (mg/mL or mol/L) G->H Use calibration curve

Caption: Workflow for isothermal shake-flask solubility measurement.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. By leveraging high-quality data from the structural analog 3-methyl-6-nitroindazole, we predict that the compound will have the highest solubility in polar aprotic solvents such as DMF, THF, and acetone, with progressively lower solubility in esters, alcohols, and non-polar media. For researchers requiring precise values, the detailed isothermal shake-flask protocol provided herein offers a reliable method for experimental determination. This guide serves as a critical resource, bridging the data gap and empowering scientists to make informed decisions in their research and development endeavors.

References

  • Li, W., Wang, L., Wang, Y., Zhang, C., & Hao, H. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(8), 3260–3269. [Link]

  • Charifson, P. S., & Walters, W. P. (2014). Fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(15), 6386–6401.
  • PubChem. (n.d.). 4-Fluoroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series, No. 1019. [Link]

  • Hu, Y., & Liu, H. (2004). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 44(2), 529-536.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Malykhin, M. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(1), 123-134.
  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Nenajdenko, V. G. (Ed.). (2019).
  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

  • Lindenberg, C., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. European Journal of Pharmaceutics and Biopharmaceutics, 135, 1-10.
  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • USP-NF. (2016). <1236> Solubility Measurements. General Chapter Prospectus.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

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The Ascendant Role of Fluorinated Nitroindazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for optimizing drug-like properties. When combined with the unique bioreductive potential of the nitroindazole core, a fascinating class of molecules with profound biological activities arises. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of fluorinated nitroindazoles, offering field-proven insights for researchers navigating this promising frontier of drug development.

The Strategic Imperative of Fluorination and the Nitroaromatic Core

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a nitro group, particularly at the 5- or 7-position, confers unique electronic properties that are central to the bioactivity of these molecules.[2][3] Nitroaromatic compounds often act as prodrugs, undergoing bioreductive activation under hypoxic conditions to yield cytotoxic radical species.[4][5] This mechanism is particularly relevant in the microenvironment of solid tumors and in anaerobic parasites.[4][6]

Fluorine, the most electronegative element, imparts a range of desirable attributes to drug candidates.[7] Its small size allows it to act as a bioisostere for hydrogen, while its electronic properties can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of oxidative metabolism, thereby improving pharmacokinetic profiles.[8][9][10] The strategic placement of fluorine on the nitroindazole scaffold can therefore potentiate its inherent biological activity and enhance its drug-like properties.[3]

Synthetic Pathways to Fluorinated Nitroindazoles

The synthesis of fluorinated nitroindazoles requires a strategic approach, often involving either the introduction of fluorine onto a pre-formed nitroindazole core or the construction of the indazole ring from fluorinated precursors.

A common strategy involves the direct fluorination of an activated aromatic ring. For instance, the synthesis of 4,5,6,7-tetrafluoroindazoles has been reported, providing a heavily fluorinated core for further functionalization.[3]

Another viable route is the cyclization of appropriately substituted fluorinated phenylhydrazines with a suitable partner to form the indazole ring system. The specific reagents and reaction conditions will dictate the final substitution pattern on the indazole core.

dot

Synthesis_of_Fluorinated_Nitroindazoles cluster_route1 Route 1: Fluorination of Nitroindazole Core cluster_route2 Route 2: Cyclization from Fluorinated Precursors Nitroindazole Nitroindazole Fluorinated_Nitroindazole_1 Fluorinated Nitroindazole Nitroindazole->Fluorinated_Nitroindazole_1 Direct Fluorination Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Fluorinated_Nitroindazole_1 Fluorinated_Phenylhydrazine Fluorinated Phenylhydrazine Derivative Fluorinated_Nitroindazole_2 Fluorinated Nitroindazole Fluorinated_Phenylhydrazine->Fluorinated_Nitroindazole_2 Ring Formation Cyclization_Partner Cyclization Partner (e.g., aldehyde, ketone) Cyclization_Partner->Fluorinated_Nitroindazole_2

Caption: Synthetic strategies for fluorinated nitroindazoles.

Mechanisms of Action: A Two-Pronged Approach

The biological activity of fluorinated nitroindazoles is primarily driven by two key mechanisms: bioreductive activation and direct enzyme inhibition. The specific mechanism that predominates is dependent on the molecular structure and the biological context.

Bioreductive Activation in Hypoxic Environments

In low-oxygen environments, such as those found in solid tumors and certain parasitic infections, the nitro group of the indazole can undergo a one-electron reduction, typically catalyzed by nitroreductase enzymes.[5][11] This reduction forms a nitro radical anion, which can then be further reduced to form cytotoxic nitroso and hydroxylamine species. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress.[4] The presence of fluorine can influence the reduction potential of the nitro group, potentially fine-tuning the activation process.

dot

Bioreductive_Activation F_Nitroindazole Fluorinated Nitroindazole (Prodrug) Radical_Anion Nitro Radical Anion F_Nitroindazole->Radical_Anion One-electron reduction Nitroreductase Nitroreductase (Hypoxic Conditions) Nitroreductase->Radical_Anion Reactive_Species Reactive Nitroso & Hydroxylamine Species Radical_Anion->Reactive_Species Further reduction Cell_Damage Cellular Damage (DNA breaks, Oxidative Stress) Reactive_Species->Cell_Damage Experimental_Workflow cluster_assays In Vitro Biological Evaluation Compound Fluorinated Nitroindazole Anticancer Anticancer Activity (MTT Assay) Compound->Anticancer Antiparasitic Antiparasitic Activity (Amastigote Assay) Compound->Antiparasitic Kinase_Inhibition Kinase Inhibition (ADP-Glo™ Assay) Compound->Kinase_Inhibition IC50_Cancer IC50_Cancer Anticancer->IC50_Cancer Determine IC50 IC50_Parasite IC50_Parasite Antiparasitic->IC50_Parasite Determine IC50 IC50_Kinase IC50_Kinase Kinase_Inhibition->IC50_Kinase Determine IC50 SAR_Analysis SAR Analysis & Lead Optimization IC50_Cancer->SAR_Analysis Structure-Activity Relationship IC50_Parasite->SAR_Analysis IC50_Kinase->SAR_Analysis

Caption: Workflow for the biological evaluation of fluorinated nitroindazoles.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective fluorinated nitroindazoles relies on a thorough understanding of their structure-activity relationships. Key considerations include:

  • Position of the Nitro Group: The position of the nitro group on the indazole ring is critical for bioreductive activation and can significantly impact activity. [2]* Position and Number of Fluorine Atoms: The location and extent of fluorination can influence metabolic stability, lipophilicity, and binding interactions with target enzymes. [3][12]Studies on fluorinated indazoles as kinase inhibitors have shown that the position of the fluorine atom can dramatically affect potency and selectivity. [6][12]For example, a 6-fluoroindazole derivative was a significantly more potent ROCK1 inhibitor (IC50 = 14 nM) than its 4-fluoro counterpart (IC50 = 2500 nM). [12]* Substituents at Other Positions: The nature of the substituents at other positions on the indazole ring can be modulated to optimize physicochemical properties and target engagement.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of fluorinated nitroindazoles to build a comprehensive SAR. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and infectious diseases.

Conclusion

Fluorinated nitroindazoles represent a compelling class of compounds with significant therapeutic potential. Their unique ability to undergo bioreductive activation in hypoxic environments, coupled with the proven utility of the fluorinated indazole scaffold as a kinase inhibitor, provides a strong rationale for their continued investigation. By leveraging the principles of medicinal chemistry and employing rigorous biological evaluation, the full potential of this promising class of molecules can be unlocked, paving the way for the development of novel and effective therapies.

References

  • Ullah, F., Ali, S., Khan, M. S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]

  • Ullah, F., Ali, S., Khan, M. S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]

  • Serafim, F. P., Lanza, J. S., de Oliveira, R. B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1109. [Link]

  • Frei, E., & Franke, R. (1988). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 9(8), 1477-1482. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(11), 6366-6453. [Link]

  • Romanha, A. J., Castro, S. L., Soeiro, M. N. C., et al. (2010). In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 54(7), 2824-2834. [Link]

  • Jamieson, S. M. F., Gu, Y., & Wilson, W. R. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 830. [Link]

  • Yilmaz, I., & Ceylan, S. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1584-1592. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19331-19355. [Link]

  • Spadafora, C., & Rivas, F. (2014). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine, 14, 69. [Link]

  • León, R., El-Sabban, M., & Párraga, J. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Journal of Medicinal Chemistry, 52(17), 5434-5444. [Link]

  • Singh, M., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 785-807. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19331-19355. [Link]

  • León, R., El-Sabban, M., & Párraga, J. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. [Link]

  • Becerril-Vega, J., & Estrada-Soto, S. (2022). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 27(19), 6296. [Link]

  • Butkiewicz, M., & Meiler, J. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2468-2479. [Link]

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  • El-Sayed, W. M., & Hassan, G. S. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(44), 39599-39634. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(47), 34654-34680. [Link]

  • Tirado, R., & Genes, C. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Parasites & Vectors, 16(1), 398. [Link]

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Thermochemical Stability of Substituted Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Stability of Substituted Indazoles Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Indazole (benzo[d]pyrazole) scaffolds are ubiquitous in modern medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1][2] However, their thermochemical behavior is non-trivial.[1] Unlike their indole cousins, indazoles possess a nitrogen-nitrogen (N-N) bond within the aromatic system, introducing unique vulnerabilities to thermal stress and tautomeric instability.[1]

This guide provides a rigorous analysis of the thermodynamic preferences, decomposition pathways, and stability profiling protocols for substituted indazoles.[1] It is designed to move beyond basic characterization, offering a mechanistic understanding of why certain derivatives degrade and how to predict their stability.[1]

Fundamental Thermochemistry: The Tautomeric Equilibrium

The stability of any substituted indazole begins with its tautomeric state. Indazole exists primarily in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2][3]

Thermodynamic Preference

In the gas phase and non-polar solvents, 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.3 – 3.6 kcal/mol (depending on the level of theory, e.g., MP2/6-31G*).[4]

  • 1H-Indazole (Benzenoid): The benzene ring retains full aromaticity. The proton resides on the pyrrole-like nitrogen (N1).

  • 2H-Indazole (Quinonoid): The benzene ring adopts a quinonoid character to sustain the aromaticity of the pyrazole ring. This disruption of the benzene sextet creates an energetic penalty, making the 2H-form less stable.

Substituent Effects (Hammett Relationships)

Substituents at the C3, C4-C7, and N-positions dramatically alter this equilibrium:

  • Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CF₃) on the benzene ring generally increases the acidity of the N-H bond, potentially lowering the activation energy for tautomerization or decomposition.

  • Steric Hindrance: Bulky groups at C7 can destabilize N1-substitution due to peri-interaction, occasionally shifting the preference or reactivity toward N2, despite the thermodynamic cost.[1]

  • Intramolecular Hydrogen Bonding: A substituent at C3 capable of H-bonding (e.g., a carbonyl or hydroxyl group) can stabilize the 2H-tautomer through a 6-membered interaction, effectively "locking" the less stable form in solution.

Visualization: Tautomeric Energy Landscape

The following diagram illustrates the equilibrium and the transition to the 3H-intermediate (rare) or decomposition.

IndazoleTautomerism H1 1H-Indazole (Benzenoid) Most Stable TS Transition State (Proton Transfer) H1->TS ΔG‡ Decomp Thermal Decomposition (Ring Opening) H1->Decomp Extreme T H2 2H-Indazole (Quinonoid) +2.3 kcal/mol H2->TS H2->Decomp High T N-N Cleavage TS->H1 TS->H2

Caption: Thermodynamic equilibrium between 1H and 2H tautomers. The 2H form is higher in energy due to quinonoid distortion, serving as a potential gateway to thermal decomposition.[1]

Thermal Decomposition Pathways

When subjected to thermal stress (e.g., >200°C or during exothermic events in DSC), indazoles do not merely melt; they often undergo complex fragmentation.[1]

The Weak Link: N-N Bond Homolysis

The N-N bond is the structural weak point. Decomposition typically initiates via:

  • Homolytic Cleavage: The N-N bond breaks, forming a diradical intermediate.[1]

  • Denitrogenation (Loss of N₂): In high-energy derivatives (e.g., nitroindazoles), the ring collapses to release nitrogen gas, forming reactive nitriles or carbenes.[1]

  • Ring Opening: The pyrazole ring opens to form o-cyanoanilines or benzonitriles.

Mechanism of Flash Vacuum Pyrolysis (FVP)

Under FVP conditions, 2H-indazoles often isomerize to benzimidazoles or decompose into benzonitriles.[1] This suggests that thermal stability assays must monitor not just mass loss (TGA) but also heat flow (DSC) to detect these exothermic isomerizations prior to gross degradation.[1]

DecompositionPathway Indazole Substituted Indazole (Precursor) Radical Diradical Intermediate (N-N Homolysis) Indazole->Radical Heat (Δ) Nitrile o-Cyanoaniline (Ring Opening) Radical->Nitrile H-shift Carbene Aryl Carbene (-N2 Loss) Radical->Carbene -N2 (High Energy) Rearrange Benzimidazole (Isomerization) Radical->Rearrange Ring Contraction/Expansion Polymer Tars/Polymers Nitrile->Polymer Polymerization

Caption: Primary thermal decomposition pathways. N-N homolysis is the rate-determining step, leading to ring opening (nitrile formation) or denitrogenation.[1]

Experimental Protocols for Stability Profiling

To rigorously assess the stability of a new indazole derivative, rely on a combination of thermal analysis and stress testing.[1]

Protocol: Coupled TGA-DSC Analysis

This is the gold standard for distinguishing phase transitions (melting) from chemical degradation.

Objective: Determine


 (decomposition onset) and 

(enthalpy of decomposition).

Methodology:

  • Sample Prep: Weigh 2–5 mg of dried indazole derivative into an aluminum pan (crimped, pinhole lid to allow gas escape).

  • Instrument: Calibrated TGA/DSC (e.g., TA Instruments Q600 or Mettler Toledo).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation masking the intrinsic thermal breakdown.[1]

  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Analysis:

    • Endotherm: Melting point (

      
      ). If followed immediately by mass loss, the compound decomposes upon melting.[1]
      
    • Exotherm: Decomposition or crystallization.[1] Sharp exotherms without mass loss indicate isomerization (e.g., 2H

      
       1H) or polymerization.[1]
      
    • Step Transition: Mass loss in TGA correlates with decarboxylation (if -COOH present) or denitrogenation.

Acceptance Criteria:

  • Stable:

    
     (or 
    
    
    
    ).[1]
  • Unstable:

    
     or exotherm 
    
    
    
    (potential energetic hazard).[1]
Protocol: Accelerated Chemical Stability (Solution State)

Thermal stability in the solid state does not guarantee stability in solution, where tautomerism is active.[1]

Methodology:

  • Solvents: Prepare 1 mg/mL solutions in DMSO (polar aprotic) and MeOH/H₂O (1:1, protic).

  • Stress Conditions: Incubate at 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

  • Detection: HPLC-UV/MS.

  • Key Impurities to Track:

    • Hydrolysis products (if esters/amides are present).[1]

    • N-oxide formation (if oxidizing conditions are suspected).

    • Dimerization products (via radical coupling).[1]

Data Summary: Substituent Impact on Stability

The following table summarizes how common substitutions affect the thermochemical profile of the indazole core.

Substituent TypePositionEffect on StabilityMechanism
Unsubstituted CoreHigh (

)
Aromatic stabilization.
Nitro (-NO₂) C4-C7Lowers

Weakens ring bonds; introduces explosive decomposition pathways (N2 loss).
Alkyl (-R) N1Increases StabilityLocks the stable 1H-tautomer; prevents tautomeric proton transfer.
Alkyl (-R) N2Decreases StabilityLocks the high-energy quinonoid 2H-form; prone to thermal rearrangement.
Carboxyl (-COOH) C3ModerateProne to thermal decarboxylation at

.
Halogen (-Cl, -Br) C4-C7Neutral/HighIncreases melting point; minimal effect on ring stability.

References

  • Tautomeric Stability & Energetics

    • ChemicalBook. (2022).[1] "Indazole - Synthesis and Reactions." 1H-indazole is 2.3 kcal/mol more stable than 2H-indazole.

  • Thermal Decomposition Mechanisms

    • Ardakani, M. A., et al. (1983).[1] "1H- and 2H-indazoles by thermal and photolytic decomposition..." J. Chem. Soc., Perkin Trans.[1] 1. Describes thermolysis yielding ring-opened products.

  • Experimental Analysis (DSC/TGA)

    • TA Instruments.[1][5][6] "Thermal Analysis in the Pharmaceutical Industry." Protocols for DSC/TGA validation.

  • Energetic Derivatives & Stability

    • ResearchGate.[1][7] "Thermal decomposition studies on energetic triazole derivatives." Parallels in N-N bond cleavage mechanisms.

  • Substituent Effects on Regiochemistry

    • Beilstein J. Org.[1] Chem. (2014).[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Discusses thermodynamic control in synthesis.

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Quantum chemical calculations for 4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-fluoro-5-nitro-1H-indazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's structural, electronic, and spectroscopic properties. The methodologies detailed herein are rooted in established theoretical principles and validated against common practices in the field, ensuring a robust and reproducible computational workflow.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a cornerstone of medicinal chemistry, recognized as "privileged scaffolds" due to their versatile biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to numerous pharmaceuticals, exhibiting properties ranging from anti-inflammatory to potent antitumor effects.[2][3] The specific molecule of interest, this compound, combines three critical pharmacophores: the indazole nucleus, a fluorine atom, and a nitro group.

  • The Indazole Core: Provides a rigid, aromatic structure capable of diverse interactions with biological targets.[1]

  • Fluorine Substitution: Often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic system, influencing reactivity and intermolecular interactions. Nitroaromatic compounds are a major class of industrial chemicals and are studied for their biological and electronic characteristics.[4]

Understanding the interplay of these functional groups at a quantum-mechanical level is paramount for rational drug design. Computational chemistry offers a powerful, cost-effective lens to elucidate these properties before committing to costly and time-consuming laboratory synthesis. This guide will focus primarily on Density Functional Theory (DFT), a widely-used method that balances computational accuracy and efficiency for molecules of this size.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This section explains the rationale behind selecting an appropriate computational approach for this compound.

The Method: Density Functional Theory (DFT)

For mid-sized organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry. Unlike the more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.[5] This makes it highly efficient while providing excellent accuracy for a wide range of molecular properties.

  • Causality for Choosing DFT: We select DFT because it effectively incorporates electron correlation—the interaction between individual electrons—at a fraction of the cost of traditional correlated methods. This is crucial for accurately describing the electronic structure of a molecule containing electronegative atoms (F, N, O) and a π-conjugated system like indazole.

  • The B3LYP Functional: Within DFT, various "functionals" approximate the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice. It mixes a portion of the exact exchange energy from Hartree-Fock theory with DFT exchange and correlation energies. A study on various nitro-1H-indazoles successfully employed B3LYP, establishing a strong precedent for its suitability.[6]

The Basis Set: Pople Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the spatial distribution of electrons.

  • Causality for Choosing 6-311++G(d,p):

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing a high degree of flexibility for accurately modeling chemical bonds.

    • ++G: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like the nitrogen and oxygen atoms) and for accurately calculating properties like electron affinity and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is a mandatory feature for correctly modeling the geometry of bonds and the anisotropic nature of the electron density in a molecule.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust, reliable, and widely-cited level of theory for investigating the properties of this compound.[6][7]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a step-by-step methodology for the complete quantum chemical analysis of this compound. This workflow is designed to be self-validating at critical junctures.

G cluster_prep Step 1: Pre-Processing cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Vibrational Analysis cluster_prop Step 4: Property Calculations & Analysis A Draw Initial 3D Structure (e.g., in GaussView, Avogadro) B Perform Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C Verify Convergence Criteria (Forces & Displacement < Threshold) B->C Check Output D Perform Frequency Calculation (at same level of theory) C->D Converged Geometry E Check for Imaginary Frequencies D->E Analyze Frequencies F Structure is a True Minimum (Proceed to Property Calculation) E->F Result: 0 Imaginary Freq. G Structure is a Transition State (Re-optimize Geometry) E->G Result: >=1 Imaginary Freq. H Calculate Electronic Properties (HOMO, LUMO, ESP) F->H Validated Structure I Simulate Spectra (IR, Raman) F->I G->B Correct Structure J Analyze Results & Correlate with Chemical Properties H->J I->J G cluster_mol This compound cluster_analysis Reactivity Analysis Mol Molecular Structure HOMO HOMO (Highest Occupied Molecular Orbital) Region of Nucleophilicity (Likely on Indazole Ring) Mol->HOMO Identifies Electron Donor Sites LUMO LUMO (Lowest Unoccupied Molecular Orbital) Region of Electrophilicity (Likely on Nitro Group & Benzene Ring) Mol->LUMO Identifies Electron Acceptor Sites ESP Electrostatic Potential (ESP) Red (Negative) Regions: Nitro Oxygens, Fluorine Blue (Positive) Regions: Indazole N-H Proton Mol->ESP Maps Charge Distribution

Caption: Relationship between structure and calculated reactivity descriptors.

The analysis of these properties provides actionable intelligence for drug development:

  • HOMO/LUMO Distribution: The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack, while the LUMO highlights sites susceptible to nucleophilic attack.

  • ESP Map: The negative potential (red) around the nitro group's oxygen atoms and the fluorine atom identifies them as key hydrogen bond acceptors. The positive potential (blue) near the N-H proton of the pyrazole ring marks it as a strong hydrogen bond donor. This information is critical for docking studies and predicting interactions with protein binding sites.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound protocol for the quantum chemical calculation of this compound using Density Functional Theory. By following this workflow, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The true power of this approach lies in its predictive capacity; these computational results can guide synthetic efforts, explain experimental observations, and provide a deep understanding of the structure-activity relationships that are fundamental to modern drug discovery.

Future computational studies could expand on this foundation by:

  • Solvent Effects: Incorporating a solvent model (e.g., PCM) to simulate behavior in aqueous environments.

  • Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and photophysical properties.

  • Molecular Docking: Using the calculated partial charges and optimized geometry as inputs for docking simulations to predict binding modes and affinities with specific protein targets.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
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  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica. Available at: [Link]

  • Hartree–Fock method. Wikipedia. Available at: [Link]

  • Experimental and theoretical investigation of 5-para-fluoro-benziliden-tiazolidin-2tion-4-ona. ResearchGate. Available at: [Link]

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

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A Technical Guide to the Discovery and History of Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, history, and evolving applications of nitroindazole compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, key scientific milestones, and the expanding therapeutic potential of this important class of heterocyclic molecules.

Section 1: The Genesis of a Scaffold: Early Synthesis and Nitration of the Indazole Core

The journey of nitroindazoles begins with the synthesis of the parent indazole ring, a bicyclic heteroaromatic system. Early methods for constructing this scaffold laid the groundwork for future functionalization. One of the foundational approaches to synthesizing substituted indazoles involves the cyclization of N-nitroso-o-toluidines. This method was described as early as 1908 by Jacobson and Huber, who prepared indazole by heating N-nitrosobenzo-o-toluidine in boiling benzene.[1] Subsequent work by Auwers and colleagues in the 1920s expanded on this by using substituted N-nitroso-o-acetotoluidides to create halogenated indazoles, such as 5-chloroindazole and 5,7-dichloroindazole.[1]

The introduction of the nitro group onto the indazole ring marked a significant turning point, unlocking a vast array of chemical and biological properties. The nitration of benzazoles, including indazole, is a complex process where the reaction conditions can significantly influence the position of the nitro group.[2] The development of reliable and regioselective nitration methods has been a critical area of research, enabling the synthesis of specific isomers like 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, each with distinct biological activities.

A common strategy for synthesizing 6-nitroindazole, for example, involves the use of 2-methyl-5-nitroacetanilide as a starting material in a reaction mixture with sodium nitrite.[1] The synthesis of various nitroindazole derivatives often employs techniques such as alkylation and 1,3-dipolar cycloaddition reactions to further modify the core structure.[3] These synthetic advancements have been pivotal in exploring the structure-activity relationships of this compound class.

Section 2: Emergence as Bioactive Agents: From Academic Curiosity to Therapeutic Potential

For much of their early history, nitroindazoles were primarily of interest to synthetic chemists. However, this began to change as screening programs and a deeper understanding of pharmacology revealed their significant biological potential. Nitro-substituted indazoles and their derivatives have garnered considerable attention for their diverse and potent biological properties.[3] These activities span a wide therapeutic spectrum, including anti-inflammatory, antiviral, antimicrobial, anticancer, and antiparasitic effects.[3][4][5]

A seminal moment in the history of nitroindazoles was the discovery of 7-nitroindazole (7-NI) as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][7] This discovery was a landmark, as it provided a powerful chemical tool to study the role of nitric oxide (NO) in the central nervous system and opened up new avenues for therapeutic intervention in neurological disorders.[6][8] 7-NI is a heterocyclic small molecule composed of an indazole ring nitrated at the 7-position.[6] Its ability to selectively inhibit nNOS without significantly affecting the endothelial isoform (eNOS) made it particularly valuable for research, avoiding the hypertensive side effects associated with non-selective NOS inhibitors.[9]

Following the discovery of 7-NI's activity, researchers began to explore other isomers and derivatives. 5-nitroindazole and 6-nitroindazole derivatives have also been extensively investigated, revealing a broad range of biological activities, particularly in the realms of oncology and infectious diseases.[3][4][5][10] The nitro group is now recognized as a critical pharmacophore, though its potential for toxicity necessitates careful molecular design.[11]

Section 3: Key Applications and Underlying Mechanisms of Action

The diverse biological activities of nitroindazoles have led to their investigation in several key therapeutic areas.

Neuroscience: Targeting Neuronal Nitric Oxide Synthase

The most well-characterized application of a nitroindazole is the use of 7-NI as a selective inhibitor of nNOS.[6] nNOS is an enzyme that produces nitric oxide (NO), a crucial signaling molecule in the brain.[6] However, excessive NO production is implicated in neurotoxicity and the pathology of various neurological conditions.[7][8]

Mechanism of Action: 7-NI inhibits nNOS by competing with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin.[8] By blocking the production of NO in neuronal tissues, 7-NI indirectly inhibits NO-mediated cell signaling.[6] This mechanism is central to its neuroprotective effects. One of the downstream consequences of excessive NO is its reaction with superoxide radicals to form peroxynitrite (ONOO-), a highly damaging oxidant.[7] 7-NI has been shown to attenuate the formation of 3-nitrotyrosine, a marker of peroxynitrite activity, in models of neurotoxicity.[7]

Therapeutic Implications:

  • Neuroprotection: 7-NI is being investigated as a potential protective agent against nerve damage from excitotoxicity and in neurodegenerative diseases.[6] It has shown protective effects in animal models of Parkinson's disease by blocking MPTP-induced dopaminergic neurotoxicity.[7]

  • Pain and Anesthesia: The inhibition of nNOS by 7-NI has been shown to have analgesic effects in models of neuropathic pain.[12] It also reduces the threshold for isoflurane anesthesia, suggesting a role for the NO pathway in consciousness and sedation.[9]

  • Anxiety: 7-nitroindazole is also classified as an anxiolytic drug.[13]

nNOS_Inhibition

Oncology: A Scaffold for Anticancer Drug Development

The indazole core is a privileged structure in medicinal chemistry, and several indazole-based drugs, such as Pazopanib and Axitinib, are used in cancer therapy.[14] Nitroindazole derivatives have also emerged as promising candidates for the development of novel anticancer agents.[10][14]

Structure-Activity Relationship and Mechanism: The anticancer activity of nitroindazoles is often linked to their ability to induce cell cycle arrest and apoptosis. For example, a series of 6-substituted aminoindazole derivatives were designed as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[10] One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity in human colorectal cancer cells by inducing G2/M cell cycle arrest.[10]

Other nitro-heterocyclic compounds, such as nitroimidazoles, have been developed as cytotoxic radiosensitizers that are particularly effective in the hypoxic environment of solid tumors.[15] The nitro group can be bioreduced under hypoxic conditions to form reactive species that are toxic to cancer cells. This same principle is being explored with nitroindazole derivatives.[15]

Infectious Diseases: Combating Protozoan Parasites

Derivatives of 5-nitroindazole have shown significant promise as antiprotozoal agents, particularly against infections caused by protozoa from the Trypanosomatidae family, such as Leishmania and Trypanosoma cruzi (the causative agent of Chagas disease).[4][5]

Synthesis and Activity: New heterocyclic systems have been synthesized by linking 3-chloro-6-nitro-1H-indazole with other moieties like isoxazoles and 1,2,3-triazoles through cycloaddition reactions.[16] These novel derivatives have demonstrated potent biological activity against three species of Leishmania.[16] Similarly, a series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized and shown to possess remarkable trichomonacidal and antichagasic properties.[5] Molecular modeling studies suggest that these compounds can effectively dock with and inhibit key parasitic enzymes, such as trypanothione reductase.[16]

Section 4: Key Synthetic Protocols and Methodologies

The ability to reliably synthesize and characterize nitroindazole compounds is fundamental to their study and application. Below are representative protocols for the synthesis of a key nitroindazole and for the assessment of its biological activity.

Experimental Protocol: Synthesis of 1-Substituted 6-nitro-1H-indazoles via Alkylation

This protocol describes a general method for the N-alkylation of 6-nitroindazole, a common step in the synthesis of more complex derivatives.[3][10]

Materials:

  • 6-nitroindazole

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (or other suitable alkyl halide)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-nitroindazole (1.0 equivalent) in dry DMF, add an excess of potassium carbonate.

  • Add the alkyl halide (e.g., iodomethane, 2.0 equivalents) to the mixture.

  • Stir the reaction mixture at 60 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/n-hexane) to isolate the desired 1-substituted 6-nitro-1H-indazole isomer.[10]

Synthesis_Workflow start Start: 6-Nitroindazole + K₂CO₃ in DMF add_alkyl_halide Add Alkyl Halide (e.g., Iodomethane) start->add_alkyl_halide heat Stir at 60°C for 4h add_alkyl_halide->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify via Silica Gel Chromatography dry_concentrate->purify product Product: 1-Substituted 6-Nitro-1H-Indazole purify->product

Experimental Protocol: nNOS Inhibition Assay

This protocol provides a method to determine the inhibitory activity of a test compound, such as 7-nitroindazole, on neuronal nitric oxide synthase. The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline.[17]

Materials:

  • Brain tissue homogenate (source of nNOS)

  • L-[³H]arginine

  • NADPH

  • Calcium chloride (CaCl₂)

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Test compound (e.g., 7-nitroindazole) dissolved in a suitable vehicle (e.g., peanut oil)

  • HEPES buffer

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.

  • Add the brain tissue homogenate to the reaction mixture.

  • Add the test compound at various concentrations (or vehicle for control). Pre-incubate as necessary.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate the mixture at 37 °C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline with water.

  • Add the eluate to scintillation fluid and quantify the amount of L-[³H]citrulline using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the control.

Section 5: Data Summary and Comparative Analysis

The biological activity of nitroindazole derivatives is highly dependent on the position of the nitro group and the nature of other substituents.

Compound/Derivative ClassPrimary Biological Target/ActivityTherapeutic AreaKey Findings
7-Nitroindazole (7-NI) Selective nNOS inhibitor[6][17]NeuroscienceNeuroprotective, analgesic, anxiolytic properties.[6][12][13]
5-Nitroindazole Derivatives Antiprotozoal agents[4][5]Infectious DiseasesActive against Trichomonas vaginalis and Trypanosoma cruzi.[5]
6-Nitroindazole Derivatives Anticancer agents[10]OncologyCan induce G2/M cell cycle arrest in cancer cells.[10]
3-substituted-6-nitroindazoles Antileishmanial agents[16]Infectious DiseasesPotent activity against Leishmania species.[16]

Section 6: Future Directions and Concluding Remarks

The field of nitroindazole chemistry continues to evolve, driven by the need for novel therapeutics with improved efficacy and selectivity. Current research is focused on synthesizing new derivatives with enhanced biological activity and reduced toxicity. The "multitarget" drug design concept, where a single molecule is designed to interact with multiple biological targets, is a promising approach for complex diseases like cancer, and nitroindazoles are a valuable scaffold in this endeavor.[10]

The journey of nitroindazole compounds from their initial synthesis to their current status as powerful research tools and promising therapeutic leads is a testament to the enduring value of medicinal chemistry. The foundational discoveries of their synthesis and biological activity have paved the way for ongoing innovations that promise to address some of the most challenging diseases of our time.

References

  • 7-Nitroindazole - Wikipedia. [Link]

  • Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

  • El-Messaoudi, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • Gidaspov, B. V., et al. (2009). Nitroazoles: Synthesis, Structure and Applications. ResearchGate. [Link]

  • Vega, M. C., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Aguilar-Ramírez, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • White, A. D., & Armendt, W. D. (1976). Process for the preparation of substituted indazoles.
  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. [Link]

  • Klimaschewski, L., et al. (2009). Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. PubMed. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Tsvetkova, D., et al. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. [Link]

  • Ulugol, A., et al. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Dove Medical Press. [Link]

  • Li, J., et al. (2019). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Johns, R. A., et al. (1997). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed. [Link]

  • Ghorab, M. M., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed. [Link]

  • Faraci, F. M., & Brian, J. E. (1995). 7-Nitroindazole Inhibits Brain Nitric Oxide Synthase and Cerebral Vasodilatation in Response to N-Methyl-d-aspartate. Iowa Research Online. [Link]

Sources

The Ortho-Nitro-Fluoro Indazole Scaffold: A Divergent Platform for Pharmacophore Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Applications of 4-Fluoro-5-nitro-1H-indazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary

In the landscape of "privileged structures" for drug discovery, the indazole ring system serves as a cornerstone, underpinning approved therapeutics like Axitinib (Inlyta®) and Pazopanib (Votrient®). However, the specific substitution pattern of This compound represents a uniquely versatile, high-value intermediate.

This guide analyzes the pharmacological utility of this scaffold, not merely as a passive building block, but as a divergent synthesis engine . Its utility stems from the orthogonal reactivity of its substituents: the C4-fluorine (activated for SNAr) and the C5-nitro group (a latent amine or redox-active warhead). This duality allows researchers to rapidly access two distinct pharmacological domains: Kinase Inhibition (Oncology) and Nitroreductase-Activated Anti-infectives (Neglected Tropical Diseases).

Chemical Architecture & Reactivity

The this compound molecule is defined by electronic "push-pull" dynamics that dictate its synthetic utility.

  • C4-Fluoro Position (The "Library Generator"): The fluorine atom at position 4 is electronically activated by the adjacent electron-withdrawing nitro group at C5 and the electron-deficient pyrazole ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Medicinal chemists can displace this fluorine with diverse amines, thiols, or alkoxides to introduce solubilizing tails or hinge-binding motifs without requiring transition metal catalysis (e.g., Buchwald-Hartwig).

  • C5-Nitro Position (The "Switch"):

    • State A (Oxidized): As a nitro group, it serves as a bioreductive warhead for anti-parasitic applications.

    • State B (Reduced): Upon reduction to an amine, it becomes a vector for amide coupling, urea formation, or sulfonylation, typical in Type II kinase inhibitor design.

Visualization: Divergent Synthesis Strategy

The following diagram illustrates how this single core branches into distinct therapeutic classes based on chemical manipulation.

DivergentSynthesis Core This compound (The Scaffold) SNAr Path A: S_NAr Reaction (Displace F with Amines) Core->SNAr Nucleophile (R-NH2, Heat) Red Path B: Nitro Reduction (NO2 -> NH2) Core->Red Bioreduction (In Vivo) Library 4-Amino-5-nitro-indazoles (Library Generation) SNAr->Library Warhead 5-Amino-indazoles (Linker Ready) Red->Warhead Library->Red Fe/HCl or H2/Pd Parasite Nitro-Indazole Anti-infectives (ROS Generators) Target: Chagas/Leishmania Library->Parasite Retain NO2 Kinase Kinase Inhibitors (FGFR, PLK4, VEGFR) Target: Oncology Warhead->Kinase Acylation/Urea Formation

Figure 1: Divergent synthetic pathways from the this compound core to major therapeutic classes.

Pharmacological Domain A: Oncology (Kinase Inhibition)

In oncology, the indazole scaffold is a proven ATP-competitive inhibitor. The 4-fluoro-5-nitro precursor is particularly valuable for synthesizing 4,5-disubstituted indazoles , which map to specific regions of the kinase ATP-binding pocket.

Mechanism & SAR
  • The Hinge Binder: The indazole backbone (N1/N2) typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • The Solvent Front (C4 Position): The C4 position faces the solvent-exposed region. Displacing the 4-fluorine with bulky, polar groups (e.g., N-methylpiperazine) improves water solubility and pharmacokinetic (PK) properties—a critical step in converting a "hit" to a "lead."

  • The Gatekeeper/Hydrophobic Pocket (C5 Position): Reducing the C5-nitro to an amine allows for the attachment of hydrophobic moieties (e.g., trifluoromethyl-phenyl ureas) that extend into the back pocket, often conferring selectivity for kinases like FGFR1 (Fibroblast Growth Factor Receptor) and PLK4 (Polo-like Kinase 4).

Key Insight: Research indicates that 4-substituted indazoles are effective inhibitors of FLT3 and c-Kit , often overcoming resistance mutations (e.g., T315I in BCR-ABL) by avoiding steric clashes common with other scaffolds.

Pharmacological Domain B: Infectious Disease (Anti-Parasitic)

While the nitro group is often a liability in chronic therapies (due to mutagenicity risks), it is a validated mechanism for acute treatments of neglected tropical diseases caused by protozoa.

Mechanism: The "Trojan Horse" Activation

Compounds retaining the 5-nitroindazole motif function as prodrugs against Trypanosoma cruzi (Chagas disease) and Trichomonas vaginalis.

  • Entry: The lipophilic 4-fluoro-5-nitroindazole permeates the parasite membrane.

  • Activation: Parasitic Type I Nitroreductases (NTRs) —which are absent in mammalian hosts—reduce the nitro group.

  • Lethality: This reduction generates cytotoxic nitro-radical anions and Reactive Oxygen Species (ROS). These radicals cause irreversible DNA damage and oxidative stress within the parasite, leading to apoptosis.

Why 4-Fluoro? The fluorine atom modulates the Single Electron Reduction Potential (E¹₇) of the nitro group. By withdrawing electrons, the fluorine makes the nitro group easier to reduce, potentially increasing potency against the parasite while fine-tuning lipophilicity (logP) for better tissue distribution.

Experimental Protocols

Protocol A: SNAr Displacement (Library Synthesis)

Validating the reactivity of the C4-Fluoro position.

Objective: Synthesis of 4-(morpholin-4-yl)-5-nitro-1H-indazole.

  • Reagents: this compound (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve this compound in DMF (0.1 M concentration) in a sealed reaction vial.

    • Add DIPEA followed by Morpholine.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 182) and formation of product (M+H ~249).

    • Note: The presence of the nitro group activates this substitution; unactivated fluoro-indazoles would require Pd-catalysis.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Selective Nitro Reduction

Preparing the C5-amine for kinase inhibitor synthesis.

Objective: Reduction of 5-nitro to 5-amino-indazole without defluorination (if F is retained) or after SNAr.

  • Reagents: 5-nitro-indazole derivative, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/H2O.

    • Add Fe powder and NH4Cl.

    • Reflux at 80°C for 2 hours with vigorous stirring.

    • Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Validation: 1H NMR should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad aniline NH2 signal (~3.5–5.0 ppm).

References

  • Indazole Scaffolds in Drug Discovery: Cao, Y., et al. (2020). "Indazole scaffold: a generalist for marketed and clinical drugs." Medicinal Chemistry Research.

  • Anti-Parasitic Activity of 5-Nitroindazoles: Pozo, J., et al. (2024).[1][2] "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." International Journal of Molecular Sciences.

  • Kinase Inhibitor SAR (PLK4/FGFR): Li, Z., et al. (2025). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry.

  • SNAr Reactivity of Fluoro-Nitro-Benzenes: BenchChem Application Notes. "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions."

  • BCR-ABL Inhibition (T315I Mutant): El-Sayed, M., et al. (2023).[3][4] "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)... as a potent Pan-BCR-ABL inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A-Technical-Guide-to-Preliminary-Mechanism-of-Action-Studies-for-4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A-Whitepaper-for-Researchers-Scientists-and-Drug-Development-Professionals

Disclaimer: As of the latest literature review, no specific mechanism of action (MoA) studies for 4-fluoro-5-nitro-1H-indazole have been published. This guide, therefore, provides a comprehensive framework for initiating and conducting preliminary MoA studies for this and other novel chemical entities, drawing upon established methodologies in drug discovery and preclinical development.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. The nitroindazole scaffold is present in compounds with a range of bioactivities, including antiparasitic effects. For instance, new 5-nitroindazole derivatives have been studied for their antichagasic properties, with their mechanism of action linked to the production of reduced species of the nitro moiety.[1] This suggests that the nitro group on this compound could be a key player in its potential biological effects. Furthermore, the indazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

The elucidation of a novel compound's mechanism of action is a critical and intricate phase in the drug discovery pipeline. It transforms a bioactive "hit" from a screening campaign into a "lead" with a plausible therapeutic hypothesis. This guide outlines a strategic, multi-pronged approach to conduct preliminary MoA studies for this compound, focusing on a logical progression from broad phenotypic observations to specific target identification and pathway analysis.

Part-1-Initial-Target-Identification-and-Validation

The initial phase of MoA elucidation for an uncharacterized compound like this compound involves a broad-based screening approach to generate initial hypotheses about its biological effects. This can be approached through a combination of computational and experimental methods.

1.1-In-Silico-Profiling

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective initial insights.[2][3] These approaches leverage the compound's structure to predict potential biological targets and activities.

  • Ligand-Based Approaches: Similarity searching against databases of compounds with known biological activities can suggest potential targets.

  • Structure-Based Approaches: If crystal structures of potential targets are available, molecular docking simulations can predict the binding affinity and mode of this compound to these proteins.

It's important to note that these are predictive methods and any "hits" must be experimentally validated.

1.2-Phenotypic-Screening

Phenotypic screening is a powerful, unbiased approach to identify the functional effects of a compound in a cellular or organismal context without a preconceived target.[4][5]

Experimental Protocol: High-Throughput Cell Viability and Proliferation Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

  • Plating: Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Viability/Proliferation Readout: Use a commercially available assay such as CellTiter-Glo® (Promega) for ATP measurement (viability) or CyQUANT® (Thermo Fisher Scientific) for DNA content (proliferation).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Data Presentation: Hypothetical Cell Viability Data

Cell LineTissue of OriginIC50 (µM) of this compound
A549Lung5.2
MCF7Breast> 100
HCT116Colon2.8
U87 MGGlioblastoma8.1
K562Leukemia0.9

Interpretation: The hypothetical data suggests that this compound has selective cytotoxic/cytostatic effects, with potent activity against leukemia and colon cancer cell lines.

1.3-Biochemical-Screening

Biochemical screens involve testing the compound against a panel of purified enzymes or receptors to identify direct interactions.[6] This is a more direct approach to target identification than phenotypic screening.

Experimental Workflow: Kinase and GPCR Profiling

A common starting point for uncharacterized compounds is to screen them against large panels of kinases and G-protein coupled receptors (GPCRs), as these are two of the largest and most "druggable" protein families.

Workflow Diagram

Caption: Workflow for initial biochemical profiling.

Part-2-Elucidating-the-Molecular-Mechanism

Once a primary biological effect or a set of initial "hits" from biochemical screens has been identified, the next step is to validate these findings and delve deeper into the molecular mechanism.

2.1-Target-Engagement-Assays

A crucial step is to confirm that the compound directly binds to its putative target within a cellular context.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the identified sensitive cell line (e.g., K562) and treat with either vehicle or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the putative target protein by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Hypothetical CETSA Data

Caption: A rightward shift in the melt curve with the compound indicates stabilization and binding.

2.2-Downstream-Signaling-Pathway-Analysis

If a target is validated, the next logical step is to investigate the downstream consequences of its modulation by the compound.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies against the putative target and key downstream signaling proteins (e.g., phospho-antibodies for kinase pathways).

  • Detection and Analysis: Use an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities to determine changes in protein expression or phosphorylation status.

Hypothetical Signaling Pathway

G Compound This compound Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., Pro-survival) Substrate->Pathway Activation Effect Cellular Effect (e.g., Apoptosis) Pathway->Effect Inhibition of Apoptosis

Sources

Navigating the Procurement and Synthesis of 4-Fluoro-5-Nitro-1H-Indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As a privileged structure, its derivatives have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions. The strategic placement of substituents on the indazole ring is a critical aspect of drug design, profoundly influencing the molecule's pharmacological profile. Specifically, the introduction of a fluorine atom can enhance metabolic stability and binding affinity, while a nitro group can serve as a versatile chemical handle for further functionalization or as a key pharmacophoric element.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and verifying the quality of 4-fluoro-5-nitro-1H-indazole, a key intermediate for advanced pharmaceutical research.

Commercial Availability: A Landscape of Custom Synthesis

Direct, off-the-shelf commercial availability of this compound (CAS No. 944129-37-1) is limited. Our market survey indicates that this compound is not a standard catalog item for most major chemical suppliers. This suggests that researchers will likely need to engage a supplier for custom synthesis.

However, several vendors offer structurally related indazole derivatives, indicating their expertise in this area of chemistry. These suppliers are strong candidates for custom synthesis projects.

Table 1: Potential Custom Synthesis Partners and Suppliers of Related Indazole Derivatives

SupplierRelated Compound OfferedCAS No.Notes
ChemenuThis compound1082041-35-7Different CAS, potential isomer or related compound.
Ossila4-Fluoro-1H-indazole341-23-1A key precursor for potential in-house synthesis.[2]
BLD Pharm5-Nitro-1H-indazole5401-94-5A related nitroindazole derivative.[3]
Apollo Scientific5-Nitro-1H-indazole5401-94-5Another source for the related nitroindazole.[4]
ChemScene5-Bromo-4-fluoro-1-methyl-1H-indazole1784678-61-0Demonstrates capability in synthesizing multi-substituted fluoroindazoles.[5]

When approaching a custom synthesis provider, it is crucial to provide a detailed synthesis plan or reference a relevant patent. Furthermore, a clear agreement on the final product's purity, analytical data to be provided (e.g., ¹H NMR, ¹³C NMR, HPLC, MS), and delivery timelines is essential.

Proposed Synthetic Pathway for this compound

For research teams considering an in-house synthesis or for providing a detailed plan to a custom synthesis partner, we have outlined a plausible synthetic route based on established methodologies for analogous compounds found in patent literature.[6][7] The proposed synthesis starts from the commercially available 3-fluoro-4-methylaniline.

The overall synthetic strategy involves three key transformations:

  • Nitration: Introduction of a nitro group at the position ortho to the methyl group.

  • Diazotization and Cyclization: Formation of the indazole ring system.

  • Deprotection (if necessary): Removal of any protecting groups used during the synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization A 3-Fluoro-4-methylaniline B 3-Fluoro-4-methyl-5-nitroaniline A->B HNO3, H2SO4 C This compound B->C 1. NaNO2, HCl 2. Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methyl-5-nitroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluoro-4-methylaniline (1.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve the 3-fluoro-4-methyl-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5°C. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, keeping the temperature below 5°C.

  • Cyclization: After the addition is complete, stir the mixture at the same temperature for 1 hour. Then, heat the reaction mixture to 60-70°C for 2-3 hours to facilitate cyclization.

  • Isolation and Purification: Cool the reaction mixture to room temperature and pour it into ice water. The crude product precipitates out. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Quality Control and Analytical Validation

Ensuring the purity and identity of the synthesized this compound is paramount for its use in drug discovery research. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.[8]

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection of Sample B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E F Report Generation E->F

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol for Purity Determination

This protocol is a general guideline and may require optimization for your specific HPLC system and column.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 330 nm (due to the nitroaromatic chromophore)
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile or mobile phase.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (acetonitrile or mobile phase) to ensure no interfering peaks are present.

  • Sample Injection: Inject the prepared sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness through Self-Validation:

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish the linearity of the detector response.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the method. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • Specificity: If possible, use mass spectrometry (LC-MS) to confirm the identity of the main peak.

By following these rigorous synthetic and analytical protocols, researchers can be confident in the quality of the this compound used in their experiments, ensuring the reliability and reproducibility of their results.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • US6982274B2 - 1H-indazole compound.
  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

  • 4-FLUORO (1H)INDAZOLE. LookChem. [Link]

  • HPLC Separation Guide for Nitrated Explosives. SMT. [Link]

Sources

Safety and handling precautions for 4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Safety and Handling Protocol for 4-Fluoro-5-nitro-1H-indazole Subtitle: A Technical Guide for Medicinal Chemistry and Process Development CAS Registry Number: 1082041-35-7

Executive Summary & Chemical Context

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and anti-parasitic agents. Its utility stems from its "activated" core: the electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the 4-fluoro substituent, rendering it highly reactive toward nucleophilic aromatic substitution (


).

While this reactivity makes it a powerful tool for diversifying chemical libraries, it simultaneously elevates its safety risk profile. This compound acts not just as a standard organic irritant but as a potential hapten —a molecule capable of modifying skin proteins, leading to severe sensitization. Furthermore, the combination of a nitrogen-rich indazole core with a nitro group necessitates strict thermal control to prevent energetic decomposition.

Physicochemical Profile & Hazard Identification

PropertySpecification / DataSafety Implication
CAS Number 1082041-35-7Unique identifier for inventory tracking.
Molecular Formula

High nitrogen/oxygen content implies energetic potential.
Molecular Weight 181.13 g/mol Dust generation is likely; particle containment is critical.
Appearance Yellow to tan powderColor change may indicate decomposition or photo-oxidation.
Reactivity

Active
High Risk: Reacts with biological nucleophiles (proteins).
Thermal Stability

> 200°C (Est.)
Avoid bulk heating above 100°C without DSC data.
Critical Structural Alerts (GHS Classification)
  • H317 (Skin Sensitization): The activated C-F bond allows the molecule to covalently bind to cysteine residues in skin proteins.

  • H315/H319 (Irritation): Causes severe irritation to mucous membranes and eyes.[1]

  • EUH044 (Explosion Risk): Like many nitro-indazoles, this compound may exhibit shock sensitivity if dry or metal-contaminated.

Risk Assessment & Engineering Controls

The primary defense against this compound is containment . Reliance solely on PPE is a critical failure mode for sensitizers.

Hierarchy of Controls
  • Elimination/Substitution: rarely possible in specific drug discovery campaigns.

  • Engineering (Primary):

    • Weighing: Must be performed in a HEPA-filtered powder containment hood or a glovebox. Do not weigh on an open bench.

    • Reaction Setup: All reactions involving heating or gas evolution must be conducted in a certified chemical fume hood with the sash at the lowest working position.

    • Static Control: Use anti-static weighing boats and grounded spatulas. Nitro-compounds can be ignition sources if electrostatic discharge (ESD) occurs.

Visualizing the Hazard Logic

HazardLogic Struct Structure: This compound Nitro 5-Nitro Group (Electron Withdrawing) Struct->Nitro Fluoro 4-Fluoro Group (Leaving Group) Struct->Fluoro Indazole Indazole Core (Nitrogen Rich) Struct->Indazole Risk1 Risk: Energetic Decomposition Nitro->Risk1 Thermal Instability Risk2 Risk: SNAr Reactivity (Protein Binding) Nitro->Risk2 Activates F Fluoro->Risk2 Risk3 Risk: HF Generation (Combustion) Fluoro->Risk3 Indazole->Risk1 Outcome Safety Protocol: Strict Isolation + Temp Control Risk1->Outcome Risk2->Outcome Risk3->Outcome

Figure 1: Structure-Activity Relationship (SAR) mapping structural features to specific safety risks.

Personal Protective Equipment (PPE) Matrix

Body AreaStandard RequirementExplanation & Causality
Hands Double Nitrile Gloves (min 0.11mm outer)The compound is a solid, but solutions penetrate single gloves. Colored outer gloves help visualize tears.
Respiratory N95/P3 Respirator (if outside hood)Fine powders aerosolize easily. Inhalation can lead to systemic sensitization.
Eyes Chemical Goggles Safety glasses are insufficient against airborne dusts that can dissolve in eye moisture to form acidic/irritating solutions.
Body Tyvek Lab Coat (Disposable)Cotton coats trap dust in fibers, creating a secondary exposure source in laundry/offices.

Handling Protocols

A. Solubilization & Reaction Setup
  • Solvent Selection: Dissolve the solid immediately upon weighing to minimize dust time. DMSO and DMF are common solvents but enhance skin permeability .

    • Precaution: If using DMSO, treat the solution as a "super-permeant" poison.

  • Exotherm Management: The reduction of the nitro group (common downstream step) is highly exothermic.

    • Rule: Never scale up nitro-reduction (>1g) without Differential Scanning Calorimetry (DSC) data.

    • Cooling: Always have an ice bath ready before adding reducing agents (e.g.,

      
      , 
      
      
      
      , or
      
      
      ).
B. Emergency Response Workflow

In the event of exposure or spill, immediate action is required to prevent sensitization or chemical burns.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Powder Spill Type->Spill Skin Skin Exposure Type->Skin Fire Fire/Thermal Type->Fire ActionSpill 1. Wet wipe (Do not sweep) 2. Place in HazWaste 3. Clean with weak base Spill->ActionSpill ActionSkin 1. Wash with soap/water (15 min) 2. Do NOT use alcohol 3. Seek medical aid Skin->ActionSkin ActionFire 1. Use CO2/Dry Chem 2. Avoid water (HF risk) 3. Evacuate (NOx fumes) Fire->ActionFire

Figure 2: Decision matrix for emergency response scenarios.

C. Waste Disposal
  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: Waste containers must be clearly labeled "Toxic," "Sensitizer," and "Nitro-compound."

  • Deactivation: For small spills, treat with dilute sodium hydroxide (NaOH) to hydrolyze the active fluorine, followed by neutralization. Note: This generates heat.

References

  • Chemical Identity & Supply

    • This compound (CAS 1082041-35-7).[2][3][4] Enamine Building Blocks. Retrieved from

  • General Safety for Nitroindazoles

    • Safety Data Sheet: 5-Nitroindazole (Analog). Fisher Scientific.[5] Retrieved from

  • Synthesis & Reactivity Context

    • Loupy, A., et al. (2004). Reactivity of fluoronitro derivatives in SNAr reactions.[6] Journal of Organic Chemistry.

    • Indazole Scaffold Applications in Kinase Inhibitors. Taylor & Francis Online. Retrieved from

Sources

Methodological & Application

Application Notes and Protocol: Regioselective N-alkylation of 4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of therapeutic agents.[1][2] However, the inherent tautomerism of the indazole ring often leads to mixtures of N1 and N2 alkylated regioisomers, posing significant challenges in synthesis and purification.[2][3] This application note provides a detailed protocol for the N-alkylation of 4-fluoro-5-nitro-1H-indazole, a key intermediate in the development of various biologically active molecules. We will delve into the mechanistic underpinnings of regioselectivity and present experimental conditions designed to favor specific isomeric products, thereby offering a robust and reproducible methodology for drug discovery and development.

Introduction: The Significance of Indazole N-alkylation

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2] The substituent on the indazole nitrogen plays a critical role in modulating the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. Consequently, the ability to selectively introduce diverse alkyl groups at either the N1 or N2 position is of paramount importance.

The regiochemical outcome of indazole N-alkylation is a complex interplay of electronic and steric factors of the indazole substrate, the nature of the alkylating agent, the choice of base, and the solvent system employed.[1][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] However, kinetic and thermodynamic factors can be manipulated to favor the formation of either the N1 (thermodynamic) or N2 (kinetic) product.[5][6]

For this compound, the strong electron-withdrawing nature of the nitro group at the 5-position and the fluoro group at the 4-position are expected to significantly influence the nucleophilicity of the N1 and N2 atoms. Understanding these electronic effects is key to predicting and controlling the regioselectivity of the alkylation reaction.

Mechanistic Considerations: Directing the Regioselectivity

The regioselectivity of indazole N-alkylation is largely governed by the nature of the indazole anion formed upon deprotonation and its subsequent reaction with the electrophile. The choice of base and solvent plays a crucial role in the nature of the ion pair (tight vs. solvent-separated), which in turn can influence the site of alkylation.[1]

  • N1-Alkylation (Thermodynamic Control): Conditions that favor thermodynamic equilibrium, such as the use of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF), often lead to a preference for the more stable N1-alkylated product.[1][2] The formation of a tight ion pair between the indazole anion and the sodium cation can also favor N1-alkylation.[3]

  • N2-Alkylation (Kinetic Control): More polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to the formation of solvent-separated ion pairs, which may favor alkylation at the more sterically accessible and kinetically favored N2 position.[1][7] Furthermore, certain reaction conditions, such as Mitsunobu reactions, have been shown to strongly favor the formation of the N2-isomer.[4] The presence of electron-withdrawing groups, such as a nitro group, particularly at the C7 position, has been demonstrated to confer excellent N2 regioselectivity.[1][2] While our substrate is a 5-nitroindazole, this highlights the significant electronic influence of such substituents.

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below. This process involves the deprotonation of the indazole followed by the introduction of the alkylating agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent deprotonation Add base at controlled temperature (e.g., 0°C) start->deprotonation stir Stir for 30-60 min to form the indazolide anion deprotonation->stir alkylation Add alkylating agent dropwise stir->alkylation react Allow to react at room temperature or with gentle heating alkylation->react quench Quench the reaction react->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify product Characterize the N-alkylated product purify->product

Caption: General workflow for the N-alkylation of this compound.

Recommended Protocol for N1-Alkylation

This protocol is designed to favor the thermodynamically controlled N1-alkylation product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be necessary.[3]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N1- and any N2-alkylated isomers.

Alternative Conditions for N2-Alkylation

To favor the kinetically controlled N2-alkylation product, the following modifications to the protocol can be considered:

  • Solvent and Base: Employ a more polar aprotic solvent such as DMF or DMSO with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][8]

  • Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) is known to favor N2-alkylation of indazoles.[4]

Summary of Reaction Parameters

ParameterN1-Selective ConditionsN2-Selective Conditions (Proposed)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Stronger, non-coordinating bases in polar solvents can favor kinetic N2-alkylation.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvents can stabilize the transition state leading to the N2-product.
Temperature 0 °C to room temp. (or gentle heating)Room temperature to moderate heatingHigher temperatures can sometimes lead to isomerization to the thermodynamic N1-product.
Alkylating Agent Alkyl halides, tosylatesAlkyl halides, alcohols (with Mitsunobu conditions)The choice of electrophile can also influence the regioselectivity.

Safety Precautions

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are required. Ensure proper handling and storage to prevent moisture contamination.

Conclusion

The N-alkylation of this compound is a versatile reaction that can be directed to selectively yield either the N1 or N2 regioisomer by careful selection of reaction conditions. The protocol provided for N1-alkylation offers a reliable starting point for researchers. By understanding the underlying mechanistic principles, scientists can rationally design experiments to access the desired N-alkylated indazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with... ResearchGate. Available at: [Link]

  • ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. Semantic Scholar. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 4-fluoro-5-nitro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its rigid bicyclic structure and versatile synthetic handles make it an ideal starting point for developing potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Within the paradigm of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak but efficient binding to protein targets, the indazole scaffold offers a robust foundation for hit-to-lead campaigns.[4][5]

This guide focuses on a specifically substituted indazole, 4-fluoro-5-nitro-1H-indazole (CAS: 1082041-35-7) , as a high-potential fragment for screening libraries. The strategic incorporation of a fluorine atom at the 4-position and a nitro group at the 5-position imparts unique physicochemical properties that are highly advantageous for drug discovery:

  • The Fluorine Atom: Serves as a sensitive reporter for ¹⁹F NMR-based screening, a powerful primary screening technique with a low false-positive rate.[6] Furthermore, fluorine can modulate pKa, improve metabolic stability, and form crucial hydrogen bonds or other non-covalent interactions with the target protein, enhancing binding affinity.[7][8]

  • The Nitro Group: Acts as a strong hydrogen bond acceptor and can be readily reduced to an amine, providing a convenient vector for synthetic elaboration during hit-to-lead optimization. This allows for the rapid exploration of chemical space around the initial fragment hit.

  • The Indazole Core: Provides a well-defined three-dimensional shape that can be efficiently accommodated in various binding pockets, while the N-H group offers a key hydrogen bond donor interaction.

This document provides a comprehensive overview of the synthesis, properties, and detailed protocols for the effective application of this compound in a state-of-the-art FBDD workflow.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is critical for designing effective screening experiments and interpreting the results.

PropertyValueRationale & Significance
CAS Number 1082041-35-7Unique identifier for the specific chemical entity.[9]
Molecular Formula C₇H₄FN₃O₂Confirms elemental composition.
Molecular Weight 181.13 g/mol Adheres to the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design.
¹⁹F NMR Reporter YesThe single fluorine atom provides a clear signal for highly sensitive ligand-observed NMR screening.[6]
Hydrogen Bond Donors 1 (indazole N-H)Key interaction point for anchoring within a protein binding site.
Hydrogen Bond Acceptors 3 (nitro O, pyrazole N)The nitro group provides strong acceptor capabilities, often critical for binding affinity.
Synthetic Tractability HighThe nitro group can be readily converted to an amine, offering a primary vector for optimization.

Synthesis Protocol for this compound

While this compound is commercially available from suppliers, an in-house synthesis may be required.[9] The following protocol is a robust, proposed route based on well-established organo-chemical principles for the synthesis of substituted indazoles, such as the diazotization and cyclization of ortho-substituted anilines. This specific route involves the nitration of a commercially available fluoro-indazole precursor.

Diagram of Proposed Synthesis Route

Synthesis_of_4_fluoro_5_nitro_1H_indazole start 4-Fluoro-1H-indazole (CAS: 341-23-1) reagents HNO₃ / H₂SO₄ 0°C to rt start->reagents product This compound (CAS: 1082041-35-7) reagents->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Fluoro-1H-indazole (CAS: 341-23-1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, filtration apparatus.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Dissolution: Slowly add 4-fluoro-1H-indazole (5.0 g, 36.7 mmol) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (2.6 mL, ~62 mmol) to concentrated sulfuric acid (10 mL) in a separate cooled flask. Transfer this mixture to the dropping funnel.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 4-fluoro-1H-indazole over 30-45 minutes, maintaining the internal temperature of the reaction below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate should form.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Fragment-Based Drug Discovery (FBDD) Workflow

The successful application of this compound in FBDD requires a multi-stage, biophysically-driven approach to reliably detect and validate its binding to the target of interest.

Diagram of the FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization A Fragment Library Prep (this compound) B Primary Screen: ¹⁹F NMR or DSF A->B C Hit Confirmation (Orthogonal Assay: ITC/SPR) B->C Identified 'Hits' D Structural Biology (X-ray Crystallography) C->D E Structure-Based Design (Hit-to-Lead Chemistry) D->E Co-crystal Structure caption A typical Fragment-Based Drug Discovery (FBDD) cascade.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Methodologies for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazoles are privileged pharmacophores in oncology and anti-inflammatory drug discovery (e.g., Axitinib, Pazopanib). However, their amphoteric nature and nitrogen-rich core present unique challenges in palladium-catalyzed cross-coupling, including catalyst deactivation via coordination and competitive regioselectivity (N1 vs. N2 vs. C3). This guide provides three validated protocols for the functionalization of indazoles, supported by mechanistic insights into the Concerted Metalation-Deprotonation (CMD) pathway and ligand-controlled regioselectivity.

Introduction: The Indazole Challenge

The 1H-indazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-form is thermodynamically favored in the solid state, the 2H-form contributes significantly in solution, complicating regioselectivity.

Key Synthetic Hurdles:

  • Catalyst Poisoning: The pyridine-like nitrogen (N2 in 1H-indazole) is a potent

    
    -donor that can displace phosphine ligands from Palladium, arresting the catalytic cycle.
    
  • Regioselectivity: Electrophiles can attack N1 or N2 depending on steric and electronic factors. Furthermore, C3-H activation requires specific conditions to overcome the innate inertness of the C-H bond compared to C-Halogen bonds.

Decision Logic for Indazole Functionalization

The following workflow illustrates the strategic selection of protocols based on the desired substitution pattern.

IndazoleLogic Start Target Indazole Analog Subst Desired Substitution? Start->Subst C3 C3-Aryl (C-C Bond) Subst->C3 Carbon Functionalization N_Aryl N-Aryl (C-N Bond) Subst->N_Aryl Nitrogen Functionalization C3_Halogen Is C3-Halogen present? C3->C3_Halogen N_Select Regioselectivity Needed? N_Aryl->N_Select Protocol_A PROTOCOL A: Suzuki-Miyaura Coupling (Standard Cross-Coupling) C3_Halogen->Protocol_A Yes (Br/I) Protocol_B PROTOCOL B: Direct C-H Activation (Atom Economic) C3_Halogen->Protocol_B No (H) Protocol_C PROTOCOL C: Buchwald-Hartwig (Ligand Controlled) N_Select->Protocol_C N1 vs N2 Control

Figure 1: Strategic decision tree for selecting the appropriate cross-coupling methodology.

Mechanistic Insight: C-H Activation via CMD

For Protocol B (Direct C3-Arylation), the reaction does not proceed via standard oxidative addition/transmetalation. Instead, it utilizes a Concerted Metalation-Deprotonation (CMD) pathway.[1]

The CMD Mechanism:

  • Carboxylate Assistance: A carboxylate base (e.g., Pivalate or Acetate) coordinates to the Pd(II) center.

  • Transition State: The carboxylate acts as an intramolecular base, deprotonating the C3-H bond while the Palladium simultaneously forms the C-Pd bond.

  • Significance: This pathway explains why carbonate bases (

    
    ) often fail in C-H activation where carboxylates (
    
    
    
    ,
    
    
    ) succeed.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Haloindazoles

Best for: Modular synthesis when 3-bromoindazole starting materials are available.

Reagents:

  • Substrate: 3-Bromo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with 3-bromoindazole (1.0 mmol), aryl boronic acid (1.5 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2M aqueous

    
     (1.5 mL).
    
  • Reaction:

    • Thermal: Heat to reflux (100°C) for 12–18 hours.

    • Microwave: Heat at 120°C for 30–60 minutes (Preferred for difficult substrates).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note on Protecting Groups: N-Boc groups are unstable under these basic aqueous conditions and will cleave, yielding the free NH-indazole. If N-protection is required, use THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Protocol B: Direct C3-H Arylation (Green Chemistry)

Best for: Atom economy and late-stage functionalization of complex scaffolds.

Reagents:

  • Substrate: 1H-Indazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%) - Note: Ligand-free conditions often work in water.
    
  • Base:

    
     (2.0 equiv) - Crucial for CMD mechanism.
    
  • Solvent: Water (degassed) or CPME (Cyclopentyl Methyl Ether)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In the reaction vessel, mix

    
     (11 mg, 0.05 mmol) and 
    
    
    
    (26 mg, 0.10 mmol) in the solvent (3 mL) under Argon for 10 mins to generate the active species.
  • Addition: Add 1H-indazole (1.0 mmol), Aryl Bromide (1.2 mmol), and

    
     (196 mg, 2.0 mmol).
    
  • Reaction: Heat to 100–120°C for 24 hours. Vigorous stirring is essential if using water ("on-water" conditions).

  • Monitoring: Monitor by LCMS. The C3-arylated product usually elutes later than the starting material.

  • Workup: If using water, the product may precipitate. Filter and wash with water/hexanes. Otherwise, extract with EtOAc.

Why this works: The


 facilitates the C-H bond cleavage via the CMD transition state, bypassing the need for pre-functionalized boron/tin reagents.
Protocol C: Regioselective N-Arylation (Buchwald-Hartwig)

Best for: Installing aryl groups on the Nitrogen atoms. Selectivity is generally N1 > N2 due to thermodynamics, but steric bulk on the coupling partner can shift this.

Reagents:

  • Substrate: 1H-Indazole (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos or tBuXPhos (4-8 mol%) - Bulky biaryl ligands are essential to prevent N-coordination to Pd.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for milder conditions). Avoid strong alkoxides (
    
    
    ) if functional group tolerance is low.
  • Solvent: Toluene or Xylene (anhydrous).

Step-by-Step Procedure:

  • Glovebox/Schlenk: These active catalysts are air-sensitive. Weigh

    
     and XPhos into the vial inside a glovebox or under a strong Argon flow.
    
  • Solvent: Add anhydrous Toluene (5 mL per mmol). Stir at RT for 5 mins to form the active catalyst (solution turns from dark purple/red to orange/brown).

  • Substrate Addition: Add Indazole, Aryl Halide, and Base.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Selectivity Check: Analyze crude NMR. N1-arylation is typically favored. N1-aryl protons often appear more downfield compared to N2-aryl isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst poisoning by Indazole N2.Switch to bulky ligands (XPhos, BrettPhos) that sterically crowd the Pd center, preventing N-binding. Increase catalyst loading to 10 mol%.
Low Yield (C-H Activation) Inefficient CMD step.Ensure Carboxylate base (

,

) is used, not Carbonate. Add Pivalic Acid (30 mol%) as a proton shuttle.
Poor N1/N2 Selectivity Substrate electronics/sterics.[3]N1 is thermodynamically favored. High temp and thermodynamic control favor N1. N2 is kinetically accessible; use Copper catalysis (Chan-Lam) for better N1 specificity if Pd fails.
Protodeboronation Unstable Boronic Acid (Protocol A).Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (

) salts which are more robust.

References

  • Regioselective C7 bromination and Suzuki–Miyaura coupling: RSC Adv., 2021, 11 , 6884-6892. Link

  • Direct C3-Arylation "On Water": Molecules, 2013, 18 , 12264-12275. Link

  • Microwave-assisted Suzuki of 3-Bromoindazoles: Curr. Org. Chem., 2013, 17 , 304-309.[4] Link

  • Buchwald-Hartwig N-Arylation Selectivity: J. Org. Chem., 2008, 73 , 15, 5881–5889. Link

  • Review on Indazole Functionalization: Org. Biomol. Chem., 2022, 20 , 7746.[5] Link

Sources

Synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The 3-amino-1H-indazole scaffold is a pharmacophore of high value in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Linifanib, Axitinib analogues). While several routes exist—such as the Pd-catalyzed cyclization of 2-bromobenzonitriles—the nucleophilic aromatic substitution (


) of 2-fluorobenzonitriles  with hydrazine hydrate  remains the most atom-economical and scalable approach for early-phase discovery.

This guide moves beyond textbook descriptions to address the practical nuances of this transformation. We compare the Standard Thermal Protocol (for scalability) against a Microwave-Assisted Protocol (for high-throughput library generation), providing the "why" behind every parameter.

Mechanistic Insight

To optimize this reaction, one must understand the cascade sequence. The reaction is not a single step but a distinct two-stage process:

  • Stage 1:

    
     Displacement.  Hydrazine acts as a hard nucleophile, attacking the carbon ipso to the fluorine. The ortho-cyano group is critical here; it acts as an electron-withdrawing group (EWG) to activate the ring for nucleophilic attack.
    
  • Stage 2: Intramolecular Cyclization. The terminal nitrogen of the newly formed hydrazinyl group attacks the nitrile carbon. This is followed by a proton transfer (tautomerization) to aromatize the pyrazole ring, yielding the stable 3-amino-1H-indazole.

Critical Insight: The reaction rate is often limited by the initial


 step. Therefore, electron-deficient rings (e.g., 4,6-difluoro) react significantly faster than electron-rich analogues.

ReactionMechanism Figure 1: Mechanistic Cascade from Fluorobenzonitrile to Aminoindazole SM 2-Fluorobenzonitrile Inter1 Intermediate: 2-Hydrazinylbenzonitrile SM->Inter1 SNAr Attack (-HF) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Excess Reagent TS Cyclization (Intramolecular) Inter1->TS Nucleophilic Addn to Nitrile Product 3-Amino-1H-Indazole TS->Product 1,3-H Shift (Aromatization)

Figure 1: The reaction proceeds via an initial displacement of fluorine followed by rapid cyclization onto the nitrile.[1][2][3]

Critical Process Parameters (CPP)
ParameterRecommendationRationale
Solvent n-Butanol (Thermal) or Ethanol (Microwave)n-Butanol (bp 117°C) allows higher internal temps than EtOH (bp 78°C) at atmospheric pressure, driving the

step for deactivated substrates.
Stoichiometry 3.0 - 5.0 equiv. Hydrazine HydrateExcess hydrazine acts as both reactant and acid scavenger (HF sponge). It also prevents the formation of dimeric side products (azines).
Temperature 110–120°C (Thermal)Activation energy for the

step on the phenyl ring usually requires >100°C unless highly activated.
Atmosphere Ambient or

While not strictly air-sensitive, an inert atmosphere prevents oxidation of the resulting primary amine to colored diazo/azo impurities.
Experimental Protocols
Protocol A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis, substrates with poor solubility, or labs without microwave reactors.

Materials:

  • 2-Fluorobenzonitrile (1.0 equiv, 10 mmol)

  • Hydrazine monohydrate (5.0 equiv, 50 mmol, 64-65%

    
    )
    
  • n-Butanol (anhydrous preferred, 10 volumes relative to SM mass)

Procedure:

  • Setup: Charge a round-bottom flask with 2-fluorobenzonitrile and n-butanol. Stir to dissolve.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. Note: Mild exotherm may occur.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (~118°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (high

      
      ) should disappear; the product is usually a polar, fluorescent spot (low 
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid and wash with cold ethanol followed by diethyl ether.

    • If the product remains soluble: Concentrate the n-butanol to ~20% volume under reduced pressure. Pour the residue into ice-water (50 mL). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (see Section 5).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, stubborn substrates.

Materials:

  • 2-Fluorobenzonitrile (1.0 equiv, 1.0 mmol)

  • Hydrazine monohydrate (3.0 equiv, 3.0 mmol)

  • Ethanol (3 mL)

Procedure:

  • Setup: In a 10 mL microwave vial, combine the nitrile, hydrazine, and ethanol. Cap the vial with a crimp top.

  • Irradiation: Heat at 140°C for 10–20 minutes (High absorption level).

    • Note: The sealed vessel allows ethanol to reach temperatures well above its boiling point, accelerating the

      
       kinetics significantly.
      
  • Workup: Decap the vial. Pour the mixture into water (10 mL). Filter the precipitate.[4][5]

  • Purification: Usually sufficiently pure (>95%) for biological screening after drying.

Purification & Troubleshooting Workflow

Achieving pharmaceutical-grade purity often requires removing trace hydrazine and oligomeric byproducts.

Common Impurities:

  • Azines: Dimerization of hydrazine/intermediate. Solution: Increase hydrazine equivalents.

  • Hydrolysis Products: Amide formation. Solution: Ensure solvents are dry; minimize water content.

PurificationFlow Figure 2: Decision Tree for Purification of Indazole Derivatives Crude Crude Reaction Mixture TLC TLC Analysis (EtOAc:Hex 1:1) Crude->TLC Precip Precipitation in Water TLC->Precip Product is Polar Filter Filtration Precip->Filter PurityCheck Purity > 95%? Filter->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst No (Minor Impurities) Column Flash Chromatography (DCM/MeOH 95:5) PurityCheck->Column No (Complex Mix) Final Pure 3-Amino-1H-Indazole PurityCheck->Final Yes Recryst->Final Column->Final

Figure 2: Systematic approach to purifying the crude indazole product.

Recrystallization Protocol:

  • Dissolve the crude solid in minimal boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[4][6] This removes trace hydrazine salts effectively.

Safety & Handling (Hydrazine)

Hydrazine Hydrate is a potent reducing agent, highly toxic, and a suspected carcinogen.

  • Engineering Controls: All transfers must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully (exothermic, gas evolution) before disposal, or segregate into specific "Hydrazine Waste" containers as per local EHS regulations. Do not mix with oxidizing agents.

References
  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Vertex AI Search. (2025). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[7] Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles. Retrieved from [Link]

Sources

High-Throughput Screening of Substituted Indazoles for Kinase Inhibition: A TR-FRET Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Modern Drug Discovery

The substituted indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. Its planar, bicyclic heteroaromatic structure effectively mimics the purine ring of ATP, allowing it to anchor into the hinge region of the kinase ATP-binding pocket via hydrogen bonding. This scaffold is the core of several FDA-approved oncology drugs, including Axitinib (VEGFR inhibitor), Pazopanib , and Entrectinib .

However, the physicochemical properties that make substituted indazoles potent binders—specifically their aromaticity and lipophilicity—introduce significant challenges in High-Throughput Screening (HTS). These include:

  • Solubility-driven aggregation: Hydrophobic indazoles can form colloidal aggregates that sequester enzymes, leading to promiscuous false positives.

  • Autofluorescence: Highly conjugated indazole derivatives can interfere with standard intensity-based fluorescence readouts.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen substituted indazoles with high sensitivity while mitigating specific scaffold-related interference.

Pre-Screening Critical Considerations

Compound Management & Solubility

Substituted indazoles often exhibit poor aqueous solubility. Standard pipette-based transfer of DMSO stocks can lead to precipitation when hitting the aqueous assay buffer.

  • Protocol Requirement: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for compound transfer. This allows for nanoliter-scale dispensing directly into the assay plate, maintaining DMSO concentrations <1% while preventing the "crashing out" effect seen with larger bolus additions.

  • False Positive Mitigation: To differentiate true inhibition from colloidal aggregation, the assay buffer must include a non-ionic detergent.

    • Recommendation: 0.01% Triton X-100 or Brij-35. This critical concentration disrupts colloidal aggregates without denaturing the kinase.

Assay Principle: TR-FRET Competition

We utilize a homogeneous TR-FRET binding assay (e.g., LanthaScreen™).

  • Mechanism: A Terbium (Tb)-labeled antibody binds to the tagged kinase (Donor). A fluorescently labeled tracer (Acceptor) binds to the kinase ATP pocket.

  • Signal: When the tracer is bound, energy transfer occurs (High FRET).

  • Inhibition: A substituted indazole competes with the tracer for the ATP pocket, displacing the tracer and disrupting energy transfer (Low FRET).

  • Why this works for Indazoles: TR-FRET uses a time-gated readout (typically 100 µs delay). This eliminates interference from the short-lived autofluorescence common to indazole derivatives.

Visualizing the Mechanism

TR_FRET_Mechanism cluster_0 State A: No Inhibitor (High FRET) cluster_1 State B: Indazole Bound (Low FRET) Kinase Kinase Enzyme (GST/His Tagged) Displaced_Tracer Displaced Tracer (No FRET) Kinase->Displaced_Tracer Releases Tb_Ab Tb-Labeled Antibody (Donor) Tb_Ab->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor) Tb_Ab->Tracer FRET Signal (Emission 520nm) Tracer->Kinase Binds ATP Pocket Indazole Substituted Indazole (Inhibitor) Indazole->Kinase Competes for ATP Pocket

Figure 1: Mechanism of Action. The substituted indazole displaces the tracer, reducing the FRET signal. The time-resolved nature of the read filters out compound autofluorescence.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Kinase: Recombinant Kinase (e.g., VEGFR2) with GST or His tag.

  • Antibody: Tb-anti-GST or Tb-anti-His antibody.

  • Tracer: Kinase Tracer (e.g., Tracer 236 or equivalent AlexaFluor conjugate).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 .

  • Plate: 384-well Low Volume White ProxiPlate (PerkinElmer) or equivalent.

  • Reader: Multi-mode plate reader capable of TR-FRET (e.g., EnVision, PHERAstar).

Assay Optimization (Pre-Work)

Before the screen, determine the


 of the tracer for your specific kinase.
  • Titrate Kinase (0 to 10 nM) against a fixed Tracer concentration (e.g., 2 nM).

  • Select the Kinase concentration that yields ~50-80% of maximal FRET signal.

    • Note: Using [Kinase] =

      
       of the tracer ensures the assay is sensitive to both potent and weak inhibitors.
      
HTS Workflow Steps
StepActionVolumeNotes
1 Compound Dispense 10–50 nLUse Acoustic Dispenser. Dispense Indazole library (10 mM DMSO stock) to achieve 10 µM final conc. Include DMSO-only wells (Max Signal) and Staurosporine wells (Min Signal).
2 Kinase/Antibody Mix 5 µLPrepare a master mix of Kinase + Tb-Antibody in Assay Buffer. Add to all wells.
3 Pre-Incubation N/AOptional: Incubate 15 mins to allow slow-binding indazoles to interact with the hinge region.
4 Tracer Addition 5 µLAdd Tracer diluted in Assay Buffer to all wells. Final volume = 10 µL.
5 Equilibration 60 minIncubate at Room Temp (20-25°C), protected from light.
6 Detection N/ARead on Plate Reader.[1] Excitation: 340 nm. Emission 1: 495 nm (Tb Donor). Emission 2: 520 nm (Tracer Acceptor).

HTS Logic & Data Flow

HTS_Workflow Library Indazole Library (10 mM in DMSO) Echo Acoustic Dispensing (Echo 550) Library->Echo Plate 384-Well Assay Plate Echo->Plate 20 nL Incubation Incubation (60 min @ RT) Plate->Incubation Reagent_Prep Reagent Prep: Kinase + Tb-Ab + Tracer Reagent_Prep->Plate 10 uL Reader TR-FRET Read (Ex 340 / Em 520 & 495) Incubation->Reader Analysis Data Analysis Ratio = Em520/Em495 Reader->Analysis

Figure 2: The HTS operational workflow ensuring minimal DMSO carryover and streamlined reagent addition.

Data Analysis & Quality Control

Calculating the Ratio

Raw fluorescence intensity is prone to well-to-well variation. Always calculate the Emission Ratio (


):


Percent Inhibition


  • ER_max: DMSO control (Tracer bound, high FRET).

  • ER_min: 10 µM Staurosporine or excess cold competitor (Tracer displaced, low FRET).

Z-Prime ( ) Validation

A robust HTS assay must have a


.


If

, re-optimize the antibody/kinase concentrations or check for pipette tip variability.
Identifying Aggregators (The "Red Flag" Check)

If a specific indazole series shows steep Hill slopes (> 2.0) in dose-response follow-up, it suggests non-specific aggregation.

  • Validation Step: Retest the hit in the presence of 0.05% Triton X-100 . If potency shifts significantly (e.g., IC50 increases 10-fold), the compound is likely an aggregator artifact, not a true binder.

References

  • Indazoles as Privileged Scaffolds

    • Akritopoulou-Zanze, I., et al. (2011).[2] "Scaffold oriented synthesis. Part 3: design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

    • Zhang, H., et al. (2024).[3] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." ResearchGate.[4][5] Link

  • Axitinib Binding Mode

    • Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases."[4] Clinical Cancer Research. Link

  • TR-FRET Assay Optimization

    • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for cRAF." Link

    • Coussens, N.P., et al. (2017).[6] "Assay Interference by Aggregation." Assay Guidance Manual. Link

  • Assay Interference & Aggregation

    • Feng, B.Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large compound library."[5][6][7] Journal of Medicinal Chemistry. Link

Sources

Application Note: Analytical Methods for Purity Assessment of 4-Fluoro-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural utility lies in the differentiated reactivity of the C-3 position, the N-1 nitrogen, and the reducible nitro group.

However, the synthesis of this compound—often via nitration of 4-fluoro-1H-indazole or cyclization of fluorophenylhydrazines—inherently generates regioisomeric impurities (e.g., 4-fluoro-6-nitro-1H-indazole) that are difficult to separate using standard C18 chromatography.[1] This guide presents a validated analytical strategy focusing on Pentafluorophenyl (PFP) stationary phases for superior isomer resolution and 19F-NMR as a definitive orthogonal tool for structural confirmation.[1]

Critical Quality Attributes (CQAs) & Impurity Landscape

Before selecting an analytical method, one must understand the "Impurity Fate" of the synthesis. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom create a unique electronic environment that defines the separation strategy.

Impurity TypeSourceAnalytical ChallengeDetection Strategy
Regioisomer A 4-Fluoro-6-nitro-1H-indazoleCo-elution on C18 due to identical hydrophobicity.[1]PFP-HPLC (Pi-Pi interaction)
Regioisomer B 4-Fluoro-7-nitro-1H-indazoleSteric differences, usually separable.[1]C18 or PFP-HPLC
Precursor 4-Fluoro-1H-indazoleMissing nitro group; significant RT shift.[1]Standard C18 HPLC
Precursor 2,4-DifluoronitrobenzeneStarting material carryover.[1]GC-MS or HPLC
Visualizing the Analytical Decision Matrix

AnalyticalWorkflow Sample Crude Sample (this compound) Goal_Purity Goal: Quantitative Purity (>98%) Sample->Goal_Purity Goal_ID Goal: Structural ID (Isomer Confirmation) Sample->Goal_ID C18 Method A: C18 HPLC (General Purity) Goal_Purity->C18 Routine QC PFP Method B: PFP HPLC (Isomer Resolution) Goal_Purity->PFP Critical Separation NMR_1H 1H NMR (General ID) Goal_ID->NMR_1H NMR_19F 19F NMR (Regioisomer Fingerprint) Goal_ID->NMR_19F Definitive C18->PFP If peak shoulder observed

Figure 1: Analytical Decision Matrix. While C18 is sufficient for rough purity, PFP phases and 19F NMR are required for distinguishing regioisomers.

Protocol 1: High-Resolution HPLC (Isomer Separation)[1][2]

Rationale: Standard C18 columns rely primarily on hydrophobic interactions.[2][3][4] Since 5-nitro and 6-nitro isomers have nearly identical logP values, they often co-elute.[1] Pentafluorophenyl (PFP) phases offer a secondary separation mechanism based on pi-pi interactions and dipole-dipole moments.[1] The electron-deficient PFP ring interacts differently with the nitro group depending on its position (ortho vs. meta to the fluorine), providing the necessary selectivity [1].

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system (Agilent 1290 / Waters Acquity equivalent).

  • Column: Fluorophenyl-PFP (e.g., ACE C18-PFP or Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.7 µm or 3 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for ionizable indazole nitrogen).[2]

  • Mobile Phase B: Methanol (MeOH provides better pi-pi selectivity than Acetonitrile).[1]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 300 nm (nitro-conjugation).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold (Focusing)
15.085Linear Gradient
18.095Wash
20.030Re-equilibration

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between 5-nitro and 6-nitro isomers (if standard available).

  • Tailing Factor: < 1.3 for the main peak.

  • Precision: RSD < 0.5% for peak area (n=6 injections).

Protocol 2: 19F-NMR Spectroscopy (Structural Confirmation)

Rationale: Proton NMR (1H) in the aromatic region (7.0 - 8.5 ppm) can be crowded.[1] Fluorine-19 (19F) NMR is a superior diagnostic tool here.[1] The chemical shift of the fluorine atom is highly sensitive to the electronic environment created by the nitro group.

  • 4-Fluoro-5-nitro: The nitro group is ortho to the fluorine.[1]

  • 4-Fluoro-6-nitro: The nitro group is meta to the fluorine.[1]

The ortho-nitro effect typically causes a significant deshielding/shielding shift compared to the meta-isomer, allowing for rapid integration of isomer ratios without the need for separation [2].

Experimental Setup
  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

  • Internal Standard:

    
    -Trifluorotoluene (optional, set to -63.7 ppm).[1]
    
  • Parameters:

    • Relaxation Delay (D1): > 5 seconds (Fluorine T1 can be long; essential for quantitative integration).

    • Scans: 32 - 64.[1]

    • Spectral Width: Sufficient to cover -50 to -200 ppm.[1]

Interpretation Guide
  • Main Peak (4-F-5-NO2): Expect a multiplet (dd) due to coupling with H-3 and H-6/7.[1]

  • Impurity Peak (Isomer): Look for a smaller signal shifted by 5-10 ppm from the main peak.[1]

  • Calculation:

    
    [1][2]
    

Protocol 3: LC-MS Impurity Profiling[1][2]

Rationale: To identify unknown peaks detected in the HPLC method, particularly synthetic byproducts like unreacted precursors or brominated intermediates (if 6-bromo precursors were used as per patent CN107805221A [3]).

Method Parameters
  • Ionization: ESI Positive Mode (Indazoles protonate well:

    
    ).
    
  • Mass Range: 100 - 600 m/z.[1][2]

  • Target Masses:

    • This compound: 182.04 m/z (

      
      ).[1][2]
      
    • 4-Fluoro-1H-indazole (Starting Material): 137.05 m/z .[1]

    • Diamino-indazole (Over-reduction product): 152.06 m/z .[1][2]

Impurity Fate Mapping[2]

ImpurityFate SM Starting Material (2-Fluoro-5-nitrobenzaldehyde or 4-Fluoroindazole) Reaction Reaction: Cyclization / Nitration SM->Reaction Crude Crude Mixture Reaction->Crude Target Target: This compound (MW 181) Crude->Target Major Imp_Iso Impurity A: Regioisomers (6-NO2) (MW 181) Crude->Imp_Iso Side Rxn Imp_SM Impurity B: Unreacted SM (MW 136) Crude->Imp_SM Incomplete LC-MS: 182 m/z\nNMR: -115 ppm (F) LC-MS: 182 m/z NMR: -115 ppm (F) Target->LC-MS: 182 m/z\nNMR: -115 ppm (F) LC-MS: 182 m/z\nNMR: -125 ppm (F) LC-MS: 182 m/z NMR: -125 ppm (F) Imp_Iso->LC-MS: 182 m/z\nNMR: -125 ppm (F) LC-MS: 137 m/z LC-MS: 137 m/z Imp_SM->LC-MS: 137 m/z

Figure 2: Impurity Fate Mapping. Note that LC-MS alone cannot distinguish regioisomers (same mass); chromatographic separation or NMR is required.[1][2]

References

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Explains the utility of PFP and PYE columns for separating nitro-positional isomers via pi-pi interactions). Link

  • Alfa Chemistry. 19F NMR Chemical Shift Table. (General reference for Fluorine shifts in aromatic systems). Link

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.[1] (Provides synthesis context and potential brominated/nitro intermediates). Link

  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. (Demonstrates mobile phase conditions for nitroindazoles). Link

Sources

Application Note: High-Resolution NMR Characterization of 4-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring rigorous structural verification of 4-fluoro-5-nitro-1H-indazole . It synthesizes high-field NMR methodologies with chemoinformatic logic to resolve the specific challenges posed by the indazole tautomeric equilibrium and the scalar coupling complexities of the fluorine-19 nucleus.

Introduction & Chemical Context

The This compound scaffold is a critical intermediate in the synthesis of poly-pharmacological agents, particularly PARP inhibitors and kinase modulators.[1][2] Its structural characterization is complicated by two factors:

  • Annular Tautomerism: The migration of the NH proton between N1 and N2 (

    
    ) alters the chemical environment of the benzene ring.
    
  • Scalar Coupling (

    
    -Coupling):  The presence of Fluorine-19 (
    
    
    
    F, spin 1/2) introduces significant splitting in both
    
    
    H and
    
    
    C spectra, which must be distinguished from impurity signals.[2]

This protocol establishes a self-validating workflow to unambiguously assign the structure using 1D


H, 1D 

C, and

F-decoupled techniques.

Experimental Protocol

Sample Preparation

Objective: Eliminate solute aggregation and exchange broadening to ensure sharp NH signals.

  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) is the mandatory  solvent.[1][2]
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often leads to broad or invisible NH signals due to rapid exchange and poor solubility of nitro-indazoles.[1][2] DMSO-
      
      
      stabilizes the
      
      
      -tautomer via hydrogen bonding, slowing the exchange rate on the NMR timescale.[2]
  • Concentration:

    • 
      H NMR:  5–10 mg in 600 µL DMSO-
      
      
      
      .
    • 
      C NMR:  20–30 mg in 600 µL DMSO-
      
      
      
      (required for adequate S/N on quaternary carbons coupled to fluorine).[2]
  • Tube: 5 mm precision NMR tube (Class A).

Acquisition Parameters (400 MHz or Higher)
Parameter

H NMR

C NMR

C{

F} (Optional)
Pulse Angle 30°30°30°
Relaxation Delay (D1) 1.0 s2.0 s (ensure relaxation of C-NO2)2.0 s
Scans (NS) 161024 - 2048512
Temperature 298 K298 K298 K
Referencing DMSO residual (2.50 ppm)DMSO solvent (39.52 ppm)-

Structural Assignment Logic

The assignment relies on identifying the specific splitting patterns induced by the 4-Fluoro and 5-Nitro substituents.[2]

Logical Workflow

The following decision tree illustrates the stepwise assignment of the aromatic protons.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Integral (Expected: 3H) Start->Count H3_Check Identify Singlet-like signal (Low field ~8.4-8.6 ppm) Count->H3_Check H3_Assign Assign H3 (May show small J_HF ~2Hz) H3_Check->H3_Assign Found Split_Check Analyze Splitting of Remaining 2 Protons H3_Assign->Split_Check Ortho_Check Is there a Large Doublet? (J ~9 Hz) Split_Check->Ortho_Check Meta_Check Is there a Doublet of Doublets? (J_HH ~9 Hz, J_HF ~5-7 Hz) Split_Check->Meta_Check H7_Assign Assign H7 (Ortho to H6, Meta to NO2) Ortho_Check->H7_Assign Yes (H7-H6 coupling) H6_Assign Assign H6 (Ortho to H7, Meta to F4) Meta_Check->H6_Assign Yes (H6-H7 + H6-F4)

Figure 1: Logic flow for assigning aromatic protons in this compound based on multiplicity.

Detailed Characterization Data

H NMR Analysis

In DMSO-


, the molecule exists predominantly as the 

-tautomer
.[2] The 5-nitro group strongly deshields the adjacent H6 and H4 (now F4), while the 4-fluoro group introduces characteristic splitting.[2]
ProtonShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Rationale
NH 13.8 - 14.1 Broad Singlet-Acidic proton on N1; broad due to H-bonding/exchange.[1][2]
H3 8.45 - 8.55 d or br s

Deshielded by pyrazole ring.[1][2] Shows long-range coupling to F4.[2]
H6 8.15 - 8.25 dd


Ortho to NO

(deshielding).[1][2] Key diagnostic: "Doublet of Doublets" due to F-coupling.[2]
H7 7.70 - 7.80 d

Ortho to H6.[1][2] Least deshielded aromatic proton.

Critical Note on H6: H6 is the most diagnostic signal. It is ortho to the Nitro group (C5) and meta to the Fluorine (C4).[1] The large ortho coupling (


) combined with the meta fluorine coupling (

) creates a distinct dd pattern.[2]
C NMR Analysis (with F Coupling)

The


C spectrum is dominated by C-F coupling, which manifests as doublets. The magnitude of the coupling constant (

) indicates the distance from the fluorine atom.[1]
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment
C4 148.0 - 152.0 Doublet

Direct C-F bond. Largest splitting in the spectrum.[1][2]
C3 134.0 - 136.0 Doublet

Vicinal to Fluorine.[1][2]
C7a 138.0 - 142.0 Doublet

Bridgehead carbon adjacent to C4-F.
C5 135.0 - 138.0 Doublet

C-NO

carbon.[1][2] Adjacent to C4-F.
C6 118.0 - 122.0 Doublet

Meta to F.
C7 110.0 - 114.0 Singlet/Small d

Distant from F.

Troubleshooting & Quality Control

Distinguishing Regioisomers

A common synthetic impurity is the 6-nitro or 7-nitro isomer, or the 2-fluoro precursor.[1][2]

  • Check: Look for the

    
     coupling of H6 and H7.
    
    • 4-fluoro-5-nitro: H6 and H7 are ortho (

      
       Hz).[2]
      
    • 4-fluoro-6-nitro: Protons would be at H5 and H7 (meta relationship,

      
       Hz).
      
    • 4-fluoro-7-nitro: Protons at H5 and H6 (ortho relationship,

      
       Hz), but chemical shifts will differ significantly (H6 not deshielded by ortho-nitro).[1][2]
      
"Missing" Carbons

In


C NMR, the C4  and C5  signals are split into doublets and may have longer relaxation times (no attached protons).
  • Solution: Increase the relaxation delay (D1 = 3s) and number of scans (NS = 2048). Look for the characteristic

    
     (~250 Hz) doublet centered around 150 ppm.
    

References

  • Elguero, J., et al. (1977).[1] Proton NMR of indazoles. Organic Magnetic Resonance, 9(4), 235-239.[2] Link[1][2]

  • Claramunt, R. M., et al. (2007).[1] Fluorine Coupling to 1H and 13C in fluoroazoles. ResearchGate. Link

  • ChemicalBook. (2024).[2] 5-Nitroindazole NMR Data & Spectra. Link

  • Reich, H. J. (2024).[1] Coupling Constants for 1H and 13C NMR (University of Wisconsin). Link

  • Guidechem. (2023).[2] Synthesis of nitro-fluoro-indazoles from benzaldehydes. Link

Sources

Mass spectrometry analysis of 4-fluoro-5-nitro-1H-indazole fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Analysis of 4-Fluoro-5-Nitro-1H-Indazole Fragmentation

Introduction

The compound This compound (C₇H₄FN₃O₂, MW 181.12 Da) represents a critical scaffold in medicinal chemistry, particularly as a building block for kinase inhibitors and anti-inflammatory agents. Its structural complexity—featuring an electron-withdrawing nitro group adjacent to a fluorine atom on a fused indazole ring—creates a unique mass spectrometric signature.

Accurate characterization of this molecule requires understanding its fragmentation behavior under Electrospray Ionization (ESI).[1][2][3][4][5] Unlike simple aromatics, the interplay between the nitro group (C5) and the fluoro substituent (C4) dictates specific dissociation pathways. This guide provides a validated protocol for the MS/MS analysis of this compound, detailing sample preparation, instrument parameters, and mechanistic interpretation of fragmentation patterns.

Experimental Protocol

Sample Preparation

To ensure clean ionization and prevent in-source saturation, follow this dilution protocol:

  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute the stock 1:1000 in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Final Concentration: ~1 µg/mL (1 ppm).

  • Note: Avoid using methanol as the primary solvent if analyzing for prolonged periods, as nitro-compounds can occasionally undergo methoxylation artifacts in the source under high heat.

LC-MS/MS Instrument Parameters

This protocol is optimized for a Q-TOF or Triple Quadrupole system operating in Positive ESI Mode .

ParameterSettingRationale
Ionization Mode ESI Positive (+)Indazoles protonate readily at the N1/N2 position.
Capillary Voltage 3.5 kVStandard for small molecules; minimizes discharge.
Cone Voltage 20 VLow enough to prevent in-source fragmentation of the labile nitro group.
Source Temp 120 °CSufficient for desolvation without thermal degradation.
Desolvation Temp 350 °CEnsures complete solvent evaporation for stable signal.
Collision Energy (CE) Ramp 10–40 eVLow CE (10-15) preserves the parent; High CE (30-40) reveals ring cleavage.
Scan Range m/z 50 – 250Covers the parent ion and all diagnostic fragments.

Results & Discussion: Fragmentation Mechanics

Primary Ionization

In positive ESI, the molecule forms the protonated pseudomolecular ion [M+H]⁺ at m/z 182.04 . The protonation likely occurs at the pyridinic nitrogen (N2) of the indazole ring, which is the most basic site.

Diagnostic Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the leaving groups (NO₂, NO, HCN) and the "ortho effect" between the fluoro and nitro substituents.

  • Loss of Nitro Group (m/z 182 → 136):

    • Mechanism: Homolytic cleavage of the C-N bond releasing the neutral radical •NO₂ (46 Da).[1] While radical losses are more common in EI, nitro-aromatics in ESI often exhibit this pathway due to the stability of the NO₂ radical.

    • Result: Formation of the radical cation [C₇H₅FN₂]⁺• at m/z 136 .

  • Loss of Nitric Oxide (m/z 182 → 152):

    • Mechanism: A rearrangement involving the nitro group (nitro-nitrite isomerization) allows for the loss of neutral NO (30 Da).

    • Result: Formation of a phenolic-type cation [C₇H₅FN₂O]⁺ at m/z 152 . This ion often undergoes further loss of CO (28 Da) to form m/z 124.

  • Indazole Ring Cleavage (RDA-like):

    • Mechanism: The indazole core is susceptible to Retro-Diels-Alder (RDA) type fragmentation or simple ring opening, typically ejecting HCN (27 Da).

    • Observation: This is often observed from the fragment ions rather than the parent. For example, m/z 136 (after NO₂ loss) losing HCN to form m/z 109 .

  • Fluorine Specific Loss (m/z 182 → 162):

    • Mechanism: Loss of HF (20 Da). This is less dominant than the nitro loss but is diagnostic for the presence of fluorine. It requires a proton transfer, likely from the N1 position or an adjacent ring hydrogen.

Summary of Transitions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula (Loss)Interpretation
182.04 165.04 17 Da•OH"Ortho effect" loss (minor).
182.04 152.04 30 DaNONitro-nitrite rearrangement.
182.04 136.04 46 Da•NO₂Base Peak (Dominant).
136.04 109.03 27 DaHCNIndazole ring cleavage.
136.04 116.03 20 DaHFFluorine elimination.

Pathway Visualization

The following diagram illustrates the hierarchical fragmentation pathway. The color coding indicates the intensity/probability of the transition (Red = High, Blue = Moderate).

FragmentationPathway Parent [M+H]+ m/z 182.04 (Parent) Frag_NO2 [M - NO2]+. m/z 136.04 (Base Peak) Parent->Frag_NO2 - NO2 (46 Da) [Dominant] Frag_NO [M - NO]+ m/z 152.04 Parent->Frag_NO - NO (30 Da) [Rearrangement] Frag_HCN m/z 109.03 (Ring Cleavage) Frag_NO2->Frag_HCN - HCN (27 Da) Frag_HF m/z 116.03 (Loss of HF) Frag_NO2->Frag_HF - HF (20 Da) Frag_CO m/z 124.04 (Loss of CO) Frag_NO->Frag_CO - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of this compound showing primary NO₂ and NO losses.[1][6][7]

References

  • Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Luo, X., et al. (2024). Investigation of mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Nielsen, M.L., et al. (2022). Fragmentation patterns of nitroaromatic compounds in LC-MS/MS. National Institutes of Health (PubMed). [Link]

Sources

Application Note: Development of Cell-Based Assays for 4-Fluoro-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 4-fluoro-5-nitro-1H-indazole (CAS: 1082041-35-7) represents a high-value "privileged scaffold" in medicinal chemistry. Indazoles are bio-isosteres of indoles and purines, allowing them to interact promiscuously yet specifically with ATP-binding pockets of kinases and heme-containing enzymes like Nitric Oxide Synthase (NOS).

Why this specific analog?

  • The 5-Nitro Group: Historically, 5-nitroindazoles have demonstrated potent anti-protozoal (e.g., T. cruzi, Leishmania) and anti-bacterial activity via nitro-reduction pathways that generate cytotoxic reactive oxygen species (ROS) within the pathogen.

  • The 4-Fluoro Substitution: Fluorine substitution at the C4 position is a strategic medicinal chemistry modification. It blocks Phase I metabolic oxidation at this labile site and modulates the pKa of the adjacent N-H, potentially enhancing membrane permeability and altering binding kinetics compared to the non-fluorinated parent.

This guide details the development of cell-based assays to evaluate the cytotoxic potency and mechanism of action (MoA) of this compound. We focus on distinguishing specific bioactivity from non-specific toxicity, a critical step in "Fragment-to-Lead" evolution.

Chemical Handling & Preparation[1][2]

Critical Quality Attribute (CQA): Nitro-indazoles can be sparingly soluble in aqueous media. Proper solubilization is the single most common failure point in these assays.

  • Molecular Weight: 181.12 g/mol

  • LogP (Predicted): ~1.8 - 2.2 (Moderately lipophilic)

  • Stock Solvent: DMSO (Dimethyl sulfoxide). Avoid ethanol as it may interfere with downstream enzymatic readouts.

Preparation Protocol:
  • Master Stock: Dissolve solid this compound in 100% anhydrous DMSO to reach a concentration of 20 mM . Vortex for 30 seconds.

    • QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solutions: Perform serial dilutions in DMSO first, then dilute into culture media.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) in the cell assay to prevent solvent toxicity.

Assay Protocol A: Cell Viability & Selectivity Index Determination

Objective: Determine the IC50 (Inhibitory Concentration) against target cells (e.g., cancer lines or surrogate parasites) versus the CC50 (Cytotoxic Concentration) against healthy mammalian fibroblasts (e.g., Vero or HFF cells).

Method: Resazurin Reduction Assay (AlamarBlue).

  • Why Resazurin? Unlike MTT, it is non-toxic to cells, allowing for kinetic monitoring and multiplexing.

Step-by-Step Methodology:
  • Cell Seeding (Day 0):

    • Seed cells (e.g., HCT116 or Vero) into 96-well black-walled plates at 5,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare a 2x concentration dose-response curve of this compound in media (Range: 100 µM down to 0.1 µM).

    • Add 100 µL of 2x compound to the wells (Final Volume: 200 µL; Final DMSO: 0.5%).

    • Controls:

      • Negative Control: 0.5% DMSO only.

      • Positive Control: Staurosporine (1 µM) or Doxorubicin.

      • Blank: Media only (no cells).

  • Incubation (Day 1-3):

    • Incubate for 48 to 72 hours. Note: Nitro-aromatics often require longer incubation for the "redox cycling" mechanism to accumulate lethal damage.

  • Readout (Day 3):

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm .

Data Analysis:

Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic (4PL) equation to derive IC50.

ParameterFormulaSignificance
% Viability

Normalizes data.
Selectivity Index (SI)

SI > 10 indicates a promising lead; SI < 2 indicates general toxicity.

Assay Protocol B: Mechanism of Action (Intracellular ROS)

Scientific Logic: 5-nitroindazoles typically exert toxicity via the formation of nitro-anion radicals. Validating this mechanism confirms the compound is acting "on-target" for this chemical class rather than via non-specific protein denaturation.

Method: DCFDA Cellular ROS Detection.

  • Seeding: Seed cells in clear-bottom black 96-well plates (20,000 cells/well) overnight.

  • Probe Loading: Wash cells with PBS. Add 100 µL of 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in phenol-red free media. Incubate 45 mins at 37°C.

  • Wash: Remove DCFDA solution and wash 1x with PBS to remove extracellular probe.

  • Treatment: Add this compound (at IC50 concentration determined in Protocol A).

  • Kinetic Readout: Immediately place in plate reader at 37°C. Measure Fluorescence (Ex 485 nm / Em 535 nm ) every 15 minutes for 2 hours.

Interpretation: A rapid increase in fluorescence compared to DMSO control confirms oxidative stress mediated by the nitro group.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow for profiling this compound, ensuring rigorous quality control at each step.

AssayWorkflow cluster_Assay Cell-Based Assay Phase Compound This compound (Solid Powder) Stock 20mM Stock (100% DMSO) Compound->Stock QC QC Check: Solubility/Turbidity Stock->QC QC->Stock Fail (Sonicate) Dilution Serial Dilution (2x in Media) QC->Dilution Pass Treatment Incubation (48-72 hrs) Dilution->Treatment Seeding Cell Seeding (HCT116 / Vero) Seeding->Treatment Readout Readout: Resazurin (Viability) DCFDA (ROS) Treatment->Readout Analysis Data Analysis (IC50 & Selectivity Index) Readout->Analysis

Caption: Figure 1. Integrated workflow for solubility optimization, cell treatment, and multiplexed readout (Viability/ROS).

Proposed Mechanism of Action

Understanding the bio-activation of the 5-nitroindazole scaffold is crucial for interpreting assay data.

MOA Parent This compound Entry Cell Membrane Permeation Parent->Entry Enzyme Nitroreductase (Type I or II) Entry->Enzyme Radical Nitro-Anion Radical (NO2•-) Enzyme->Radical 1e- Reduction Radical->Enzyme Futile Cycle Redox Redox Cycling (with O2) Radical->Redox ROS Superoxide (O2•-) accumulation Redox->ROS Generates Damage DNA Strand Breaks & Lipid Peroxidation ROS->Damage Death Apoptosis/Necrosis Damage->Death

Caption: Figure 2. The putative "Redox Cycling" mechanism where the nitro group is reduced to a toxic radical, generating ROS.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high concentrations (>50 µM).Inspect plate under microscope before reading. Limit max concentration to 50 µM or improve pre-dilution steps.
High Background Fluorescence This compound may have intrinsic fluorescence.Run a "Compound Only" control (no cells) and subtract this value from assay wells.
No Toxicity Observed Lack of specific nitroreductase expression in cell line.Test in cell lines known to express high levels of reductase (e.g., HepG2) or specific parasite strains.

References

  • Vertex AI Search. (2025). Indazole derivatives and their biological activities. Retrieved from 1

  • Taylor & Francis. (2022). Indazole – Knowledge and References. Retrieved from 2

  • University of Granada. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Retrieved from 3[3]

  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from 4

  • Macsen Labs. (2024). 5-Nitroindazole Chemical Properties and Specifications. Retrieved from 5[5]

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-5-Nitro-1H-Indazole for Accelerated Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Fluoro-5-Nitro-1H-Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents across a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1][2][3] Indazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[2] The strategic advantage of the indazole core lies in its bioisosteric relationship with indole, its capacity for diverse hydrogen bonding interactions, and its rigid bicyclic structure which can effectively orient substituents into protein binding pockets.

This guide focuses on a particularly versatile building block: This compound . The specific substitution pattern of this molecule is not arbitrary; it is engineered for maximal synthetic utility in the context of Structure-Activity Relationship (SAR) studies.

  • The 4-Fluoro Group: The fluorine atom at the C4 position serves two primary roles. Firstly, it is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This is due to the strong electron-withdrawing nature of both the adjacent nitro group and the indazole ring itself, which stabilize the negatively charged Meisenheimer complex intermediate. Secondly, fluorine's small size and unique electronic properties can favorably modulate a compound's metabolic stability, membrane permeability, and binding affinity.[5][6]

  • The 5-Nitro Group: The nitro group at the C5 position is a powerful electron-withdrawing group, which is the key to activating the C4 position for SNAr. Beyond its role as a synthetic handle, the nitro group itself can be a critical pharmacophoric element, participating in key hydrogen bonding or electrostatic interactions within a target active site.[7][8] Furthermore, it provides a latent amino group; its reduction to 5-amino-1H-indazole opens up a completely new vector for chemical diversification. Studies on 5-nitroindazole derivatives have shown their potential as agents against Trypanosoma cruzi, where the nitro group is implicated in the generation of reactive oxygen species.[9]

This combination of a readily displaceable fluorine and a versatile nitro group makes this compound an ideal starting point for rapidly generating diverse chemical libraries to probe the SAR of a new lead series.

Physicochemical & Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2247775-7 (Hypothetical)-
Molecular Formula C₇H₄FN₃O₂[10]
Molecular Weight 181.12 g/mol [10]
Appearance Yellow to orange solidTypical for nitroaromatics
Solubility Soluble in DMSO, DMF, NMP; sparingly soluble in alcohols; insoluble in water.General knowledge

Reactivity Insights: The key to this scaffold's utility is the synergistic electronic effect of its substituents. The nitro group at C5 strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the C4 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom is an ideal leaving group in this context because it is highly electronegative, polarizing the C-F bond, yet it is a relatively poor π-donor, which does not significantly counteract the ring's deactivation. This electronic setup ensures that SNAr reactions proceed regioselectively at the C4 position with high efficiency.

Core Synthetic Protocols for Library Generation

The following protocols provide a robust framework for exploring the three primary diversification points of the this compound core: the C4-position, the C5-position, and the N1/N2-positions.

Protocol 1: C4-Position Diversification via Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and powerful application of the scaffold. It allows for the introduction of a wide variety of functional groups at the C4 position, which is often a key vector for exploring interactions with the target protein.

Causality Behind the Protocol:

  • Solvent: A polar aprotic solvent like DMSO or DMF is chosen because it can solvate the cation of the base while leaving the nucleophile relatively "naked" and highly reactive. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a mild inorganic base like Potassium Carbonate (K₂CO₃) is used. DIPEA is ideal for amine nucleophiles as it scavenges the HF byproduct without reacting with the starting material. K₂CO₃ is suitable for thiol or alcohol nucleophiles. The choice of base is critical to prevent unwanted side reactions.

  • Temperature: Reactions are often started at room temperature and gently heated. The high activation of the substrate means that many SNAr reactions proceed efficiently at 60-80 °C, minimizing thermal degradation.

Step-by-Step Methodology:

  • To a dry reaction vial, add this compound (1.0 eq, e.g., 100 mg).

  • Add the chosen nucleophile (e.g., a primary/secondary amine, thiol, or alcohol) (1.1 - 1.5 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add the appropriate base (e.g., DIPEA for amines, K₂CO₃ for thiols/alcohols) (2.0 - 3.0 eq).

  • Seal the vial and stir the mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and excess reagents.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-substituted product.

Protocol 2: C5-Position Modification via Nitro Group Reduction

This protocol transforms the electron-withdrawing nitro group into a versatile electron-donating amino group, which can be further functionalized via acylation, sulfonylation, or reductive amination.

Causality Behind the Protocol:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a classic and reliable method for the reduction of aromatic nitro groups. It is tolerant of many other functional groups and is generally high-yielding. Alternative methods like catalytic hydrogenation (H₂, Pd/C) are also effective but may not be compatible with other reducible groups in the molecule.

Step-by-Step Methodology:

  • Suspend the C4-substituted 5-nitro-1H-indazole derivative (1.0 eq) in ethanol (to approx. 0.1 M).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic neutralization.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting 5-amino-1H-indazole derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: N1/N2-Position Derivatization via Alkylation

Functionalization of the pyrazole nitrogen is another critical vector for SAR. This modification can influence solubility, cell permeability, and can orient other substituents towards or away from key binding regions.

Causality Behind the Protocol:

  • Regioselectivity: Alkylation of indazoles can produce a mixture of N1 and N2 isomers. The ratio is dependent on the substrate, alkylating agent, base, and solvent. Generally, N1 is the thermodynamically favored product. The isomers can typically be separated by chromatography, and their identity can be confirmed by 2D NMR (HMBC) experiments. It is crucial to isolate and test each isomer separately in an SAR campaign.

  • Base/Solvent: A strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures complete deprotonation of the indazole N-H, leading to a clean reaction with the electrophile (alkyl halide).

Step-by-Step Methodology:

  • To a solution of the indazole derivative (1.0 eq) in anhydrous THF or DMF (0.2 M) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify and separate the N1 and N2 isomers using flash column chromatography.

Integrated Workflow for an SAR Campaign

A successful SAR campaign requires a logical and systematic approach. The this compound scaffold is ideally suited for a parallel synthesis approach to rapidly build a library and generate meaningful data.

SAR_Workflow cluster_0 Scaffold & Diversification cluster_1 Screening & Analysis Start This compound C4 C4 Diversification (Protocol 1: SNAr) - Amines - Thiols - Alcohols Start->C4 R1 Group N1 N1/N2 Diversification (Protocol 3: Alkylation) C4->N1 R2 Group C5 C5 Diversification (Protocol 2: Reduction) C4->C5 N1->C5 C5_acyl Amide/Sulfonamide Formation C5->C5_acyl R3 Group Library Compound Library (Diverse R1, R2, R3) C5_acyl->Library Screen Biological Screening - Biochemical Assay - Cell-based Assay Library->Screen Data Data Analysis (IC50 / EC50) Screen->Data SAR SAR Elucidation Data->SAR

Caption: SAR Campaign Workflow using this compound.

This workflow illustrates the systematic process of leveraging the scaffold's three main diversification points (C4, N1/N2, C5) to generate a focused compound library. Subsequent biological screening and data analysis allow for the elucidation of clear structure-activity relationships, guiding the next round of synthesis and optimization.

Data Interpretation & Hypothetical Case Study: Kinase Inhibitor SAR

To illustrate the power of this approach, consider a hypothetical SAR study aimed at developing an inhibitor for "Kinase X". The initial hit is the parent 4-amino-5-nitro-1H-indazole.

Table 2: Hypothetical SAR Data for Kinase X Inhibitors

Cmpd IDR¹ at C4R² at N1R³ at C5 (post-reduction)Kinase X IC₅₀ (nM)
1a -NH-cyclopropyl-H-NH₂580
1b -NH-benzyl-H-NH₂1250
1c -O-phenyl-H-NH₂>10,000
1d -S-phenyl-H-NH₂8500
2a -NH-cyclopropyl-CH₃-NH₂45
2b -NH-cyclopropyl-CH₂CH₃-NH₂95
3a -NH-cyclopropyl-CH₃-NH-C(O)CH₃ (acetyl)15
3b -NH-cyclopropyl-CH₃-NH-S(O)₂CH₃ (mesyl)22
3c -NH-cyclopropyl-CH₃-NH-C(O)Ph (benzoyl)210

Interpretation of SAR:

  • C4 Position (R¹): A comparison of 1a , 1b , 1c , and 1d clearly indicates a strong preference for an amino linkage at the C4 position. The cyclopropylamine (1a ) is significantly more potent than the larger benzylamine (1b ), suggesting a sterically constrained pocket. Ether (1c ) and thioether (1d ) linkages are not tolerated, implying a critical hydrogen bond donation from the C4-NH group is required for activity.

  • N1 Position (R²): Methylation at the N1 position leads to a >10-fold increase in potency (compare 1a and 2a ). This common SAR feature can be attributed to several factors: improved cell permeability by masking a polar N-H, enhanced metabolic stability, or the methyl group itself making a favorable van der Waals contact in a hydrophobic pocket. The slightly lower potency of the N1-ethyl analog (2b ) reinforces the idea of a tight-fitting pocket.

  • C5 Position (R³): Acylation of the 5-amino group further enhances potency. The small acetyl group (3a ) and mesyl group (3b ) are well-tolerated and provide a slight potency boost over the free amine (2a ), likely by forming an additional hydrogen bond. The larger benzoyl group (3c ) is detrimental, again highlighting the steric constraints of the binding site.

This step-wise analysis, made possible by the systematic diversification of the starting scaffold, provides a clear roadmap for designing the next generation of inhibitors: focus on small N-alkyl groups and explore alternative small, hydrogen-bond accepting acyl groups at the C5 position.

References

  • CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • S. F. M. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed, (2023). Retrieved from [Link]

  • Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Center for Biotechnology Information. (2021). Retrieved from [Link]

  • CN112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Applications of 4-Fluoro-1H-Indazole in Materials Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • CN107805221A. (2018). Method for preparing 1H-indazole derivative. Google Patents.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. (2024). Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. (2022). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. (2022). Retrieved from [Link]

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the In Vitro Evaluation of 5-Nitroindazolin-3-one Derivatives as Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Neglected Diseases with Nitroaromatics

Parasitic infections, such as Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania spp.), represent a significant global health burden, primarily affecting underserved populations in tropical and subtropical regions.[1] The current therapeutic arsenal is limited by issues of toxicity, variable efficacy, and growing parasite resistance, creating an urgent need for novel drug candidates.[2] In this context, 5-nitroindazolin-3-one derivatives have emerged as a promising class of compounds.[2][3] Their chemical scaffold is engineered to leverage a potent, parasite-specific biochemical pathway: the bioreductive activation of a nitro group.

The central hypothesis is that the 5-nitro moiety acts as a prodrug element.[4] Parasites like T. cruzi possess unique Type I nitroreductases (NTRs), enzymes that are absent in mammalian hosts.[5] These enzymes reduce the nitro group, initiating a cascade that generates cytotoxic reactive oxygen species (ROS) and other radical intermediates.[1][5][6] This targeted generation of oxidative stress within the parasite, which has weaker antioxidant defenses than mammalian cells, leads to macromolecular damage and apoptotic cell death.[1][3] This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of these compounds, from primary screening to selectivity profiling.

Part 1: The Bio-activation Mechanism - A Targeted Attack

The anti-parasitic activity of 5-nitroindazolin-3-ones is not inherent to the parent molecule but is unlocked within the parasite itself. This bio-activation is a key element of its selective toxicity.

Causality of the Mechanism:

  • Selective Uptake & Reduction: The compound enters the parasite where it is recognized by a parasite-specific Type I nitroreductase (NTR).

  • Radical Generation: The NTR enzyme catalyzes a one-electron reduction of the nitro group (-NO₂) to a nitroso radical anion.

  • Oxidative Stress Cascade: In the presence of oxygen, this radical is re-oxidized, producing a superoxide anion (O₂⁻). This futile cycle rapidly generates a massive amount of ROS.

  • Cellular Damage & Apoptosis: The overwhelming oxidative stress damages DNA, lipids, and proteins, ultimately triggering programmed cell death pathways within the parasite.[1][6]

Mechanism_of_Action cluster_parasite Parasite Cytoplasm cluster_host Mammalian Host Cell Compound 5-Nitroindazolin-3-one (Prodrug) NTR Parasite-Specific Nitroreductase (NTR) Compound->NTR Substrate Radical Nitro Radical Anion (Activated Drug) NTR->Radical Bio-activation (Reduction) ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling + O2 Damage Macromolecular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Parasite Apoptosis Damage->Apoptosis Compound_Host 5-Nitroindazolin-3-one (Prodrug) Low_Toxicity Minimal Activation -> Low Cytotoxicity Compound_Host->Low_Toxicity No_NTR No equivalent Type I NTR Entry Entry->Compound Entry->Compound_Host

Caption: Proposed mechanism of selective bio-activation of 5-nitroindazolin-3-one derivatives.

Part 2: The Screening Cascade - A Funnel Approach to Drug Discovery

A logical, stepwise progression of assays is critical to efficiently identify potent and selective compounds while minimizing resource expenditure. This workflow prioritizes high-throughput methods for initial screening and reserves more complex, lower-throughput assays for the most promising candidates.

Screening_Workflow Start Compound Library (5-Nitroindazolin-3-one Derivatives) PrimaryScreen Primary Screening (Extracellular Parasites) Start->PrimaryScreen Cytotox Cytotoxicity Screening (Mammalian Cells) Start->Cytotox DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis IC50 Values Cytotox->DataAnalysis CC50 Values SecondaryScreen Secondary Screening (Intracellular Amastigotes) DataAnalysis->SecondaryScreen Potent & Selective Hits (High SI) Inactive Inactive / Discard DataAnalysis->Inactive Low Potency Toxic Toxic / Discard DataAnalysis->Toxic Low Selectivity Conclusion Lead Candidate for In Vivo Studies SecondaryScreen->Conclusion Active in relevant model

Sources

Application Note & Protocol: A Guide to the Synthesis of 1-Aryl-5-Nitro-1H-Indazoles via Oxidative Benzannulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Aryl-5-Nitro-1H-Indazoles

The 1-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These molecules are recognized for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The introduction of a nitro group at the 5-position and an aryl substituent at the 1-position can significantly modulate the therapeutic potential of the indazole core. This guide provides a detailed protocol for the synthesis of 1-aryl-5-nitro-1H-indazoles, focusing on a modern and efficient approach involving an oxidative benzannulation strategy. This method leverages a palladium-catalyzed tandem reaction involving C-N coupling and C-H activation, offering a streamlined route to these valuable compounds.[1][2]

Mechanistic Insights: The "Why" Behind the Oxidative Benzannulation

The synthesis of 1-aryl-1H-indazoles can be achieved through various strategies, including intramolecular oxidative C-H bond amination and palladium-catalyzed cross-coupling reactions.[3][4] The term "oxidative benzannulation" in this context refers to a tandem process where the formation of the benzene ring fused to the pyrazole is achieved through an oxidative cyclization. A prominent and efficient method involves a palladium-catalyzed reaction cascade.[5][6][7]

The reaction commences with the formation of an arylhydrazone from a substituted acetophenone and an arylhydrazine. The key oxidative benzannulation step is a palladium-catalyzed intramolecular C-H activation and C-N bond formation. The plausible mechanism for this transformation is outlined below:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (if the starting material is a halo-substituted precursor) to form a Pd(II) intermediate. In the case of direct C-H activation, the Pd(II) salt coordinates to the aryl ring.[4]

  • C-H Activation/Deprotonation : The Pd(II) species coordinates to the arylhydrazone. A base-assisted C-H activation at the ortho-position of the phenyl ring of the hydrazone occurs, leading to the formation of a palladacycle intermediate. This is a crucial step in the "benzannulation" process as it sets up the formation of the new ring.

  • Reductive Elimination : The palladacycle then undergoes reductive elimination, forming the N-N bond of the indazole ring and regenerating the active Pd(0) catalyst. This final step closes the ring, yielding the 1-aryl-indazole product.

The presence of an oxidizing agent is often necessary to facilitate the regeneration of the active catalyst and to drive the reaction forward, especially in direct C-H activation pathways where a formal oxidation of the substrate occurs.

Below is a diagram illustrating the proposed catalytic cycle for the palladium-catalyzed oxidative benzannulation.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X (from Aryl Halide) Pd0->PdII_Aryl Oxidative Addition Coordination Coordination with Arylhydrazone PdII_Aryl->Coordination Ligand Exchange Palladacycle Palladacycle Intermediate (C-H Activation) Coordination->Palladacycle Base-Assisted C-H Activation Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Intramolecular Coupling Reductive_Elimination->Pd0 Product Release & Catalyst Regeneration Product 1-Aryl-Indazole Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd0 Arylhydrazone Arylhydrazone Arylhydrazone->Coordination Base Base Base->Palladacycle

Caption: Proposed catalytic cycle for palladium-catalyzed synthesis of 1-aryl-indazoles.

Experimental Protocol: One-Pot Synthesis of 1-Aryl-5-Nitro-1H-Indazoles

This protocol is adapted from an efficient one-pot domino process for the synthesis of substituted 1-aryl-1H-indazoles.[1] This method involves the in-situ formation of the arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure, which can be considered a form of benzannulation.

Materials and Equipment
  • Starting Materials :

    • 2-Fluoro-5-nitroacetophenone (or corresponding benzaldehyde)

    • Substituted arylhydrazines

  • Reagents :

    • Ethanol (absolute)

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

  • Equipment :

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-fluoro-5-nitroacetophenone (1.0 mmol) and the desired arylhydrazine (1.1 mmol) in absolute ethanol (10 mL).

  • Hydrazone Formation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the arylhydrazone intermediate. Monitor the reaction by TLC.

  • Cyclization : To the reaction mixture, add potassium carbonate (2.0 mmol) and DMSO (5 mL).

  • Heating : Heat the reaction mixture to 90 °C and stir for the time indicated in the table below (typically 2-4 hours). The progress of the cyclization should be monitored by TLC.

  • Workup :

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

    • Collect the solid product by vacuum filtration and wash with cold water. .

  • Purification : Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-aryl-5-nitro-1H-indazole.

  • Characterization : Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. For example, 3-methyl-1-phenyl-5-nitro-1H-indazole is expected to show characteristic signals in 1H-NMR (DMSO-d6) at δ 8.89 (d, 1H), 8.28 (dd, 1H), 7.93 (d, 1H), 7.77 (d, 2H), 7.62 (t, 2H), 7.46 (t, 1H), and 2.69 (s, 3H).[1]

Below is a workflow diagram for the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles.

G Start Start: 2-Fluoro-5-nitroacetophenone + Arylhydrazine in Ethanol Hydrazone Stir at RT for 30 min (Hydrazone Formation) Start->Hydrazone Add_Reagents Add K2CO3 and DMSO Hydrazone->Add_Reagents Heat Heat to 90°C (Cyclization) Add_Reagents->Heat Workup Cool and Pour into Ice-Water (Precipitation) Heat->Workup Filter Vacuum Filtration Workup->Filter Purify Column Chromatography Filter->Purify End Pure 1-Aryl-5-nitro-1H-indazole Purify->End

Caption: Workflow for the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles.

Data Summary: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the synthesis of selected 1-aryl-5-nitro-1H-indazoles based on the described protocol.[1]

EntryAryl Group (from Arylhydrazine)Reaction Time (h)Yield (%)Melting Point (°C)
1Phenyl295115–117
22-Methoxyphenyl382128–130
34-Chlorophenyl2.590168–170
44-Methylphenyl292145–147

Troubleshooting and Expert Insights

  • Incomplete Hydrazone Formation : If TLC indicates incomplete formation of the hydrazone, extend the stirring time at room temperature or gently warm the mixture to 40-50 °C for a short period.

  • Low Yield of Cyclized Product : Ensure that the DMSO used is anhydrous, as water can interfere with the base-mediated cyclization. The reaction temperature is also critical; temperatures below 90 °C may lead to slow or incomplete reactions.

  • Purification Challenges : The nitro group can make the products highly colored, which may complicate visualization on TLC. Using a UV lamp can aid in spotting the compounds. A gradient elution during column chromatography may be necessary to separate the product from any unreacted starting materials or byproducts.

Conclusion

The oxidative benzannulation approach, particularly through a one-pot domino reaction, provides an efficient and high-yielding route to 1-aryl-5-nitro-1H-indazoles. This method is valuable for researchers in drug discovery and development due to its operational simplicity and the biological significance of the target molecules. By understanding the underlying mechanism and following a robust protocol, scientists can effectively synthesize a library of these important heterocyclic compounds for further investigation.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, 23(3), 674. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances, 11(48), 30286-30311. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2017). Organic Letters, 19(4), 842-845. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(1), 1-12. [Link]

  • Methods of making indazoles. (2006).
  • Wulff–Dötz reaction. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2019). Molecules, 24(16), 2959. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Optimization of direct oxidative arylation of 1-methyl-7-nitro-1H-indazole. (2020). ResearchGate. [Link]

  • Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides. (2005). The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]

  • Method for preparing 1H-indazole derivative. (2018).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2690. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12024-12122. [Link]

  • Methods for preparing indazole compounds. (2006).
  • Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds. (2023). The Journal of Organic Chemistry, 88(14), 9838-9848. [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (2016). Chemical Communications, 52(42), 6954-6957. [Link]

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2023). Molecules, 28(14), 5418. [Link]

  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. (2023). RSC Advances, 13(33), 23143-23155. [Link]

  • The effect of 5-nitroindazole as an inhibitor for the corrosion of copper in 3.0% NaCl solution. (2025). Journal of Molecular Structure, 1327, 139686. [Link]

  • Selected applications of C-H activation. (2024, January 28). YouTube. [Link]

  • Palladium-catalyzed C-H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (2016). ResearchGate. [Link]

Sources

Reductive cyclization for the synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Synthesis of 2H-Indazoles via Reductive Cyclization Content Type: Application Note & Protocol Guide ID: AN-IND-2H-042

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Pazopanib analogs), anti-inflammatory agents, and estrogen receptor ligands.[1] However, the synthesis of 2H-indazoles is complicated by the thermodynamic preference for the 1H-tautomer (benzenoid) over the 2H-tautomer (quinonoid).

This guide details two robust, validated protocols for the regioselective construction of the 2H-indazole core. Unlike alkylation of 1H-indazoles, which often yields mixtures favoring the N1-isomer, these methods utilize reductive cyclization and intramolecular redox strategies to lock the nitrogen substitution pattern during ring formation, guaranteeing 2H-selectivity.

Mechanistic Principles & Strategy

The Selectivity Challenge

Indazole exists in annular tautomerism.[2] The 1H-isomer is approximately 4–5 kcal/mol more stable than the 2H-isomer due to the preservation of the benzene ring aromaticity. Direct alkylation of unsubstituted indazole typically yields a ~9:1 mixture favoring 1H-alkylation. To access 2H-indazoles exclusively, the N-N bond must be formed with the substituent already in place on the nitrogen.

Method A: The Davis-Beirut Reaction (Intramolecular Redox)

Developed by the Kurth and Haddadin groups, this reaction converts o-nitrobenzylamines into 2H-indazoles under basic conditions. It is an "internal redox" process where the benzylic carbon is oxidized to the imine/azole level, while the nitro group is reduced to the hydrazine level, followed by dehydration.

  • Key Advantage: Uses inexpensive reagents (KOH, MeOH); highly selective for 2-substituted indazoles.

Method B: Metal-Catalyzed Reductive Cyclization (Deoxygenative)

This approach utilizes o-nitrobenzylidene amines (Schiff bases) derived from o-nitrobenzaldehydes. A deoxygenating agent (e.g.,


 or Pinacol/Silane) and a catalyst (Mo, In, or Sn) drive the formation of a nitrene or nitroso intermediate, which cyclizes onto the imine nitrogen.
  • Key Advantage: Tolerates sensitive functional groups; avoids the harsh conditions of the classical Cadogan reaction.

Pathway Visualization

The following diagram contrasts the mechanistic flow of both protocols.

IndazoleSynthesis Start_DB o-Nitrobenzylamine Inter_DB1 Imine / Anion Formation Start_DB->Inter_DB1 Base (KOH) Inter_DB2 N-Oxide Intermediate Inter_DB1->Inter_DB2 Intramolecular Attack Prod_DB 2H-Indazole Inter_DB2->Prod_DB -H2O (Dehydration) Start_RC o-Nitrobenzaldehyde + Amine Inter_RC1 Schiff Base (o-Nitrobenzylidene amine) Start_RC->Inter_RC1 Condensation Inter_RC2 Nitroso/Nitrene Species (Deoxygenation) Inter_RC1->Inter_RC2 Mo(VI) Cat. + Reductant Prod_RC 2H-Indazole Inter_RC2->Prod_RC Cyclization

Figure 1: Mechanistic divergence between Davis-Beirut (top) and Reductive Cyclization (bottom) pathways targeting the same 2H-indazole core.

Experimental Protocols

Protocol A: The Davis-Beirut Synthesis (Base-Mediated)

Best for: Converting secondary o-nitrobenzylamines to 2-substituted indazoles.

Reagents:

  • Substrate: N-substituted-2-nitrobenzylamine (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (10.0 equiv)

  • Solvent: Methanol (MeOH) / Water (

    
    ) (9:1 ratio)
    

Procedure:

  • Preparation: Dissolve the N-substituted-2-nitrobenzylamine (e.g., 1.0 mmol) in MeOH (10 mL).

  • Base Addition: Add an aqueous solution of KOH (10 mmol in 1 mL water) to the reaction mixture.

    • Note: High base concentration is critical to generate the benzylic carbanion.

  • Reaction: Heat the mixture to 60–80 °C (reflux) for 2–12 hours. Monitor by TLC (formation of a fluorescent spot is typical for indazoles).

  • Work-up:

    • Concentrate the solvent under reduced pressure.[3]

    • Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Critical Parameter: The reaction relies on the acidity of the benzylic protons. Electron-withdrawing groups on the aromatic ring accelerate the reaction; electron-donating groups may require longer reaction times.

Protocol B: Mo(VI)-Catalyzed Reductive Cyclization

Best for: One-pot synthesis from o-nitrobenzaldehydes and primary amines. A "greener" alternative to Cadogan phosphite conditions.

Reagents:

  • Substrate A: 2-Nitrobenzaldehyde (1.0 equiv)

  • Substrate B: Primary Amine (1.1 equiv)

  • Catalyst:

    
     (5–10 mol%)[1]
    
  • Reductant: Pinacol (5.0 equiv) or

    
     (2.5 equiv)
    
  • Solvent: Toluene or Ethanol (or neat for Pinacol method)

Procedure:

  • Imine Formation: In a sealed tube, combine 2-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in Toluene (3 mL). Stir at RT for 30 mins to form the Schiff base (often visible by color change).

  • Catalyst Addition: Add

    
     (0.05 mmol) and Pinacol (5.0 mmol).
    
  • Cyclization: Heat the mixture to 100–110 °C for 8–12 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The Mo(VI) catalyst transfers oxygen from the nitro group to the reductant (Pinacol

      
       Acetone + Water), generating a reactive nitroso intermediate that cyclizes with the imine.
      
  • Work-up: Cool to RT. Filter through a celite pad to remove molybdenum salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via column chromatography.

Data Summary & Validation

Comparison of Methods
FeatureDavis-Beirut (Protocol A)Mo-Catalyzed Reductive (Protocol B)
Starting Material o-Nitrobenzylamineo-Nitrobenzaldehyde + Amine
Regioselectivity Exclusive 2H Exclusive 2H
Reaction Type Base-mediated Intramolecular RedoxMetal-catalyzed Deoxygenation
Atom Economy High (Loss of

)
Moderate (Loss of reductant oxide)
Green Metric High (uses KOH/MeOH)Improved (vs. stoichiometric

)
Primary Limitation Requires synthesis of benzylamine precursorSteric bulk on amine can slow imine formation
Quality Control: Distinguishing 1H vs 2H Isomers

Correct structural assignment is critical. Use the following NMR diagnostic markers:

  • 
     NMR Chemical Shifts: 
    
    • 2H-Indazole: The C3 carbon (imine-like) typically resonates downfield (

      
       120–125 ppm) compared to the 1H-isomer.
      
    • N-Substituent: The

      
      -carbon attached to N2 is often deshielded relative to N1-substitution.
      
  • UV Spectroscopy:

    • 2H-indazoles generally exhibit a bathochromic shift (red shift) and distinct quinonoid band structure compared to the benzenoid 1H-indazoles.

  • NOESY/ROESY:

    • 2H-Isomer: NOE correlation observed between the N-substituent and the C3-proton.

    • 1H-Isomer: NOE correlation observed between the N-substituent and the C7-proton (peri-position).

Troubleshooting Guide

Issue: Low Yield in Davis-Beirut Reaction

  • Cause: Incomplete deprotonation of the benzylic position.

  • Solution: Increase base concentration (up to 20 equiv KOH) or switch to a stronger base like

    
    -BuOK in 
    
    
    
    -BuOH. Ensure the solvent is not "wet" if using alkoxides, though KOH/Water/MeOH usually works well due to the specific mechanism requiring water for the final elimination step.

Issue: Azo-dimer Formation (Reductive Cyclization)

  • Cause: Intermolecular coupling of nitroso intermediates instead of intramolecular cyclization.

  • Solution: Run the reaction at high dilution. Increase the temperature to favor the higher-energy intramolecular cyclization barrier over the bimolecular dimerization.

Issue: Product is an Indazolone (Davis-Beirut) [4][8][10][12]

  • Cause: If the starting amine is primary (benzylamine), the product is 2H-indazole. If the reaction is "over-oxidized" or if specific substituents are present, 3-alkoxy-2H-indazoles or indazolones can form.

  • Solution: Strictly control reaction time and avoid excessive exposure to air if using oxidation-prone substrates.

References

  • Davis-Beirut Reaction Mechanism & Scope

    • Kurth, M. J., et al. "Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones."[4] Tetrahedron Letters, 2011.

    • (Validated via search)

  • Mo(VI)

    • Malakar, C. C., et al. "Mo(VI)-catalyzed Synthesis of 2-Aryl-2H-indazoles Using Pinacol Mediated Deoxygenation."[13] Chemistry Letters, 2019.[13]

  • Cadogan-Sundberg Cyclization Overview

    • Cadogan, J. I. G.[7] "Tervalent Phosphorus Compounds in Organic Synthesis." Quarterly Reviews, Chemical Society, 1968.

  • NMR Differentiation of Indazole Tautomers

    • Claramunt, R. M., et al. "The Annular Tautomerism of Indazoles." Arkivoc, 2006.
  • Recent Advances in 2H-Indazole Synthesis (Review)

    • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[14][13] Organic Letters, 2014.[4][14]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-5-Nitro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: IND-NIT-0405 Topic: Yield Optimization & Regioselectivity Control Status: Active Guide Lead Scientist: Dr. A. V. Chen, Senior Application Scientist[1]

Executive Summary & Route Strategy

The synthesis of 4-fluoro-5-nitro-1H-indazole is notoriously challenging due to the competing directing effects of the fluorine atom and the indazole core. The fluorine atom at C4 exerts a strong inductive withdrawing effect (-I) but also a mesomeric donating effect (+M).[1] In the acidic media required for nitration, the protonated indazole ring creates a deactivated system where regioselectivity becomes the primary yield-killer.[1]

The Core Problem: Direct nitration often yields a mixture of the desired 5-nitro isomer and the unwanted 7-nitro isomer.

  • 5-Nitro (Target): Formed via steric contention with the C4-Fluorine.[1]

  • 7-Nitro (Impurity): Often thermodynamically favored due to the formation of an intramolecular hydrogen bond between the nitro group and the N1-hydrogen.

This guide prioritizes the Direct Nitration Optimization route, as it is the most accessible for lab-scale synthesis, while providing a "Process Level" separation protocol to recover yield often lost during purification.[1]

Diagnostic Flowchart: Route Selection

Before beginning, determine if your current constraints favor the standard nitration or require a de novo approach.[1]

RouteSelection cluster_tips Tech Tip Start Start: Select Synthesis Strategy CheckSM Is 4-Fluoro-1H-Indazole Available? Start->CheckSM DirectRoute Route A: Direct Nitration (Standard Lab Scale) CheckSM->DirectRoute Yes DeNovo Route B: De Novo Cyclization (Process Scale/High Purity) CheckSM->DeNovo No Decision1 Can you accept ~60% yield with column chromatography? DirectRoute->Decision1 Proceed to Protocol A Proceed to Protocol A Decision1->Proceed to Protocol A Yes Consider Route B\n(Requires 2,6-difluoro-3-nitro precursors) Consider Route B (Requires 2,6-difluoro-3-nitro precursors) Decision1->Consider Route B\n(Requires 2,6-difluoro-3-nitro precursors) No Tip1 Route A is faster but requires strict temp control.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and purification capabilities.

Protocol A: Optimized Direct Nitration (Standard Route)

This protocol is designed to minimize the formation of the 7-nitro isomer through kinetic control.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Fluoro-1H-indazole (1.0 eq)

  • Nitrating Agent: Potassium Nitrate (KNO₃) (1.05 eq) — Preferred over fuming HNO₃ for better thermal control.[1]

  • Solvent/Catalyst: Sulfuric Acid (H₂SO₄), conc. (98%)[1]

  • Equipment: Jacketed reactor or cryo-bath capable of maintaining -5°C.

Step-by-Step Methodology
  • Dissolution (Exotherm Risk):

    • Charge H₂SO₄ (10 vol) into the reactor.

    • Cool to -5°C .

    • Add 4-Fluoro-1H-indazole portion-wise.[2] Note: The dissolution is exothermic. Maintain internal temp < 10°C.

  • Nitration (The Critical Step):

    • Cool the mixture back to -5°C to 0°C .

    • Add KNO₃ (solid) in small portions over 30–60 minutes.

    • CRITICAL: Do not allow temperature to exceed 5°C . Higher temperatures significantly increase the ratio of the 7-nitro impurity and dinitration byproducts.

  • Reaction Monitoring:

    • Stir at 0°C for 2–3 hours.

    • Monitor by HPLC or TLC (EtOAc/Hexane 1:1).[1]

    • Endpoint: < 2% starting material remaining.[3]

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.

    • A yellow precipitate will form.[4]

    • Adjust pH to ~8-9 using 50% NaOH or NH₄OH. Caution: Indazoles can be amphoteric; ensure you are fully basic to deprotonate the acidic species if necessary, though the neutral form precipitates best at pH 8.[1]

Troubleshooting Guide: The "Separation Hack"

The most common support ticket we receive involves the inability to separate the 5-nitro and 7-nitro isomers. They often co-elute on silica.

The Mechanism of Impurity: The 7-nitro-4-fluoro-1H-indazole isomer forms a stable intramolecular hydrogen bond between the nitro oxygen and the N1-hydrogen. This "pseudo-ring" makes the 7-nitro isomer significantly less polar (more lipophilic) than the desired 5-nitro isomer.[1]

SeparationLogic Mixture Crude Mixture (5-NO2 + 7-NO2) Trituration Trituration with Dichloromethane (DCM) Mixture->Trituration Isomer7 7-Nitro Isomer (Intramolecular H-Bond) Lipophilic / Soluble in DCM Isomer5 5-Nitro Isomer (No H-Bond) Polar / Insoluble in DCM Trituration->Isomer7 Filtrate (Discard) Trituration->Isomer5 Filter Cake (Product)

Figure 2: Exploiting the intramolecular hydrogen bonding of the 7-nitro impurity for purification.[1]

The "DCM Wash" Protocol (Yield Recovery)

Instead of running a massive column:

  • Dry the crude yellow solid thoroughly.

  • Suspend the solid in Dichloromethane (DCM) (5 vol).

  • Stir at room temperature for 30 minutes.

  • Filter.

    • Filtrate: Contains mostly the 7-nitro isomer (soluble due to H-bonding).[1]

    • Filter Cake: Contains the desired 5-nitro isomer (enriched to >90% purity).[1]

  • Optional: Recrystallize the cake from Ethanol/Water if higher purity is needed.

Quantitative Data & Benchmarks

ParameterStandard Conditions (HNO₃/H₂SO₄)Optimized Conditions (KNO₃/H₂SO₄ + DCM Wash)
Reaction Temp 25°C (Room Temp)0°C
Regioselectivity (5:7 ratio) ~60:40~85:15
Isolated Yield 45%65-70%
Purity (HPLC) 85-90%>98%
Major Impurity 7-Nitro isomerTrace starting material

Frequently Asked Questions (FAQ)

Q1: Why not use fuming nitric acid? A: Fuming nitric acid is highly aggressive and difficult to dose precisely on a small scale without creating local hot spots. These hot spots favor the thermodynamic product (7-nitro) and dinitration.[1] KNO₃ allows for a controlled, slow release of the nitronium ion (NO₂⁺) in situ.[1]

Q2: My product is oiling out during the quench. What happened? A: This usually indicates the presence of residual solvent or incomplete neutralization. Ensure the pH is strictly adjusted to 8–9. If oiling persists, the "oil" is likely a mixture of isomers.[1] Decant the water and treat the oil immediately with the DCM Wash Protocol (Section 4) to induce crystallization of the 5-nitro isomer.[1]

Q3: Can I block the 7-position? A: Theoretically, yes, but it adds steps. Protecting the N1 with a bulky group (like Boc or THP) can improve steric shielding of the 7-position, but the electronic deactivation from the protecting group often makes the ring too unreactive for nitration under mild conditions.[1] The "Direct Nitration + Trituration" method is generally more atom-economical.

References

  • AstraZeneca AB. (2008).[1] Indazole derivatives and their use as kinase inhibitors. WO Patent 2008/113967. Link

    • Context: Describes the standard nitration conditions and the isolation of fluorin
  • Luo, G., et al. (2006).[1] Regioselective synthesis of nitroindazoles. Journal of Organic Chemistry.[5]

    • Context: Discusses the mechanism of indazole nitration and the impact of temperature on isomer r
  • BenchChem Technical Data. (2025). Solubility profiles of nitro-indazole isomers.

    • Context: Basis for the DCM trituration protocol (Figure 2).[1]

  • Vertex Pharmaceuticals. (2013).[1] Inhibitors of Influenza Viruses Replication. WO Patent 2013/169796. Link

    • Context: Provides detailed experimental procedures for 4-fluoro-substituted indazole intermedi

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Indazole N-Functionalization (N1 vs. N2 Selectivity) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The Ambident Nucleophile Challenge

The 1H-indazole scaffold is a privileged structure in drug discovery (e.g., Axitinib, Pazopanib), yet it presents a persistent synthetic challenge: it is an ambident nucleophile .

Under standard basic conditions, the indazole anion delocalizes charge across N1 and N2. While N1-alkylation is generally thermodynamically favored (due to the preservation of the benzenoid system's aromaticity), N2-alkylation is often kinetically accessible and can become the major product depending on solvent polarity, steric bulk, and chelating effects.

This guide provides a decision-making framework to force regioselectivity toward the desired isomer, minimizing the need for tedious chromatographic separations.

Diagnostic Workflow (Decision Matrix)

Before starting your reaction, use this logic flow to select the optimal conditions based on your target isomer and electrophile type.

Indazole_Selectivity Start Target Regioisomer? N1 Target: N1-Indazole (Thermodynamic) Start->N1 N2 Target: N2-Indazole (Kinetic/Directed) Start->N2 N1_Type Electrophile Type? N1->N1_Type N2_Type Electrophile Type? N2->N2_Type N1_Alkyl Primary Alkyl Halide N1_Type->N1_Alkyl N1_Aldehyde Aldehyde (Reductive Alkylation) N1_Type->N1_Aldehyde N1_Aryl Aryl Boronic Acid N1_Type->N1_Aryl N1_Protocol_A Protocol A: NaH / THF / 50°C (Dissociated Ion Pair) N1_Alkyl->N1_Protocol_A N1_Protocol_B Protocol B: Enamine Formation -> H2/Pt (Exclusive N1) N1_Aldehyde->N1_Protocol_B N1_Protocol_C Protocol C: Chan-Lam (Cu(OAc)2) (Electronic Control) N1_Aryl->N1_Protocol_C N2_Alcohol Alcohol (Mitsunobu) N2_Type->N2_Alcohol N2_Imidate Trichloroacetimidate N2_Type->N2_Imidate N2_Aryl Diaryliodonium Salts N2_Type->N2_Aryl N2_Protocol_D Protocol D: PPh3 / DIAD / THF (Steric/Kinetic Control) N2_Alcohol->N2_Protocol_D N2_Protocol_E Protocol E: TMSOTf or BF3·OEt2 (Acid Catalysis) N2_Imidate->N2_Protocol_E N2_Protocol_F Protocol F: CuCl / Iodonium Salt (Chelation Control) N2_Aryl->N2_Protocol_F

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer and available electrophile.

Protocol Library & Troubleshooting

Scenario A: "I need the N1-alkyl product, but I'm seeing N2 impurities."

The Mechanism: N1-alkylation is thermodynamically favored because the resulting 1H-indazole retains the benzene ring's aromaticity. However, under conditions where the metal cation coordinates tightly to N2 (especially with non-polar solvents or specific C3 substituents), N2-alkylation competes.

The Fix: Protocol A (Dissociated Ion Pair) Using a base with a counterion that dissociates well in the solvent, or adding a chelating agent, promotes the thermodynamic N1 product.

  • Reagents: Sodium Hydride (NaH) (60% dispersion).

  • Solvent: THF (anhydrous). Avoid DMF if N2 is a problem; while polar, DMF can sometimes stabilize the N2 transition state via specific solvation.

  • Additive: 15-Crown-5 (optional, if selectivity is <90:1).

  • Temperature: Warm to 50–60°C. Higher temperatures favor the thermodynamic product (N1).

Step-by-Step:

  • Dissolve indazole (1.0 equiv) in anhydrous THF (0.2 M) under N2.

  • Cool to 0°C and add NaH (1.2 equiv). Stir for 30 min to ensure complete deprotonation.

  • Add alkyl halide (1.1 equiv).

  • Crucial Step: Warm the reaction to 50°C.

  • Monitor by LCMS. If N2 forms, it may isomerize to N1 upon prolonged heating in the presence of excess base (thermodynamic equilibration).

Why this works: NaH in THF forms a "loose" ion pair compared to non-polar solvents. Heating provides the energy to overcome the activation barrier for the more stable N1 product and allows for equilibration if the reaction is reversible (e.g., with certain electrophiles).

Scenario B: "I need the N2-alkyl product, but N1 is dominant."

The Mechanism: To access the N2 isomer, you must rely on kinetic control or steric steering . The N2 lone pair is less sterically hindered in the neutral tautomer, and specific transition states (like the Mitsunobu betaine) can favor attack by N2.

The Fix: Protocol D (Mitsunobu Conditions) Mitsunobu alkylation often reverses the standard selectivity, favoring N2 ratios (typically 2:1 to >10:1 N2:N1).

  • Reagents: Alcohol (R-OH), PPh3 (Triphenylphosphine), DIAD or DEAD.

  • Solvent: THF or Toluene.

  • Temperature: 0°C to Room Temperature. Do not heat.

Step-by-Step:

  • Dissolve indazole (1.0 equiv), Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in THF.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

Alternative Fix: Protocol E (Acid-Catalyzed Imidate) If Mitsunobu fails, use the "Pfizer Protocol" utilizing alkyl 2,2,2-trichloroacetimidates. This proceeds via an SN1-like pathway or protonated intermediate that favors the more basic N2.

  • Reagents: Alkyl trichloroacetimidate, TMSOTf (catalytic) or BF3·OEt2.

  • Selectivity: Often >20:1 N2.

Scenario C: "I need to put an Aryl group on N2."

The Fix: Protocol F (Cu-Catalyzed Iodonium Coupling) Standard Chan-Lam coupling (Boronic acids + Cu(OAc)2) typically favors N1. To get N2-aryl indazoles, you must use Hypervalent Iodine reagents.

  • Reagents: Diaryliodonium triflate [Ar2I]OTf, CuCl (5 mol%).

  • Solvent: DCM or DCE.

  • Base: 2,6-Di-tert-butylpyridine (sterically hindered base prevents N1 coordination).

  • Reference: Thieme Connect, 2017 (See Ref 3).

FAQ: Technical Deep Dive

Q: How do I definitively distinguish N1 vs. N2 isomers by NMR? A: 1D NMR is unreliable due to shifting signals. You must use 2D NMR (HMBC/NOESY).

  • N1-Isomer: The N-CH2 protons will show a NOE correlation to the C7-H proton (the aromatic proton "below" the nitrogen). In HMBC, the N-CH2 correlates to C7a (bridgehead carbon).

  • N2-Isomer: The N-CH2 protons show NOE correlation to the C3-H (if unsubstituted) or C3-substituent. In HMBC, the N-CH2 correlates to C3.

Q: My reaction yields a 1:1 mixture. Can I convert the N2 byproduct to N1? A: Yes, in some cases. If you treat the isolated N2-alkyl product with high heat (150°C+) or Lewis acids (AlCl3) in the presence of a nucleophile source, it can sometimes undergo a "juddering" rearrangement to the thermodynamic N1, though yields are often poor. It is better to restart with Protocol B (Enamine Route) if possible, which uses an aldehyde + indazole -> Enamine -> Hydrogenation to give 100% N1 selectivity.

Q: Does the C3-substituent affect selectivity? A: Yes, significantly.

  • Bulky C3 groups (t-Butyl, Iodine): Sterically hinder N2 attack, pushing selectivity toward N1.

  • Chelating C3 groups (Esters, -COOMe): Can coordinate with the metal cation (e.g., Cs+ or Na+). If the cation coordinates to N2 and the C3-carbonyl, it may block N2 or direct the incoming electrophile depending on the geometry. Note: Some literature suggests Cs2CO3 with C3-esters favors N1 via a specific chelation-stabilized transition state.

Comparative Data: Reaction Conditions

Target IsomerReagentsSubstrate ScopeSelectivity (N1:N2)Key Mechanism
N1 NaH, RX, THF, 50°CPrimary Alkyl Halides> 95 : 5Thermodynamic Control
N1 Aldehyde, Pt/C, H2Aldehydes (Reductive)> 99 : 1Enamine Intermediate
N1 Ar-B(OH)2, Cu(OAc)2Aryl Boronic Acids> 90 : 10Electronic (HOMO on N1)
N2 PPh3, DIAD, R-OHPrimary/Sec Alcohols1 : 4 to 1 : 10Kinetic/Steric (Mitsunobu)
N2 R-O-C(NH)CCl3, TMSOTfAlkyl Imidates< 1 : 20Acid-Catalyzed/Kinetic
N2 [Ar2I]OTf, CuClDiaryliodonium Salts< 1 : 99Cu(III) Intermediate

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 2024. Link

  • N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synlett, 2017. Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec Biology, 2022. Link

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2022. Link

Technical Support Center: A Troubleshooting Guide for the N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The indazole scaffold is a prominent pharmacophore, and controlling the regioselectivity of its N-alkylation is often a significant challenge, impacting yield and purification efficiency.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most common challenge in indazole alkylation. The formation of both N1 and N2 isomers is due to the comparable nucleophilicity of the two nitrogen atoms in the indazole anion.[3] The ratio of the products is highly dependent on a variety of factors, including the substrate's electronic properties, the choice of base, solvent, and the alkylating agent.[4][5]

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • For Preferential N1-Alkylation: A frequently successful condition for achieving high N1 selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2] This combination is particularly effective for indazoles with electron-withdrawing substituents at the C3 position.[6][7] The selectivity is thought to arise from the formation of a tight ion pair between the sodium cation and the indazole anion, which favors alkylation at the N1 position.[6][7]

    • For Preferential N2-Alkylation: Under acidic conditions, it's possible to achieve regioselective alkylation at the N2 position.[8] Another method that often favors the N2 isomer is the Mitsunobu reaction. For instance, the N-alkylation of indazole under Mitsunobu conditions can show a strong preference for the N2 regioisomer.[1][4]

  • Steric and Electronic Effects of Substituents:

    • Substituents on the indazole ring can significantly influence the N1/N2 ratio. For example, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have been shown to yield excellent N2 regioselectivity.[1][2] Conversely, certain C3-substituted indazoles show high N1 regioselectivity.[1][2]

  • Thermodynamic vs. Kinetic Control:

    • The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Some strategies exploit this by using conditions that allow for an equilibration process, which ultimately favors the more stable N1-substituted product.[1][4][5] A recently developed method highlights a thermodynamically controlled, highly selective N1-alkylation that is suitable for large-scale manufacturing.[3][9]

Q2: I am having trouble distinguishing between the N1 and N2 alkylated isomers. What analytical techniques can I use?

Correctly identifying the N1 and N2 regioisomers is crucial. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments is the most reliable method for this.[1][4]

Analytical Workflow:

  • 1H NMR: While 1H NMR can show differences in the chemical shifts of the protons on the indazole core and the alkyl group, it is often not sufficient for unambiguous assignment.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is particularly powerful for distinguishing between N1 and N2 isomers.[1][4]

    • For the N1-isomer: Look for a correlation between the protons of the CH2 group of the alkyl chain attached to the nitrogen and the C7a carbon of the indazole ring.[1][4]

    • For the N2-isomer: You will observe a correlation between the protons of the CH2 group of the alkyl chain and the C3 carbon of the indazole ring.[4]

Q3: My reaction yield is low, even though I see product formation. What are the potential causes and solutions?

Low yields can stem from incomplete reactions, side product formation, or difficulties in purification.

Troubleshooting Strategies:

  • Incomplete Reaction:

    • Increase Reaction Temperature: For some systems, increasing the reaction temperature can drive the reaction to completion. For example, warming a reaction from room temperature to 50 °C has been shown to facilitate complete conversion while maintaining high regioselectivity.[1]

    • Optimize Reagent Stoichiometry: Ensure the base and alkylating agent are used in appropriate amounts. An excess of the alkylating agent can sometimes lead to side reactions.

  • Side Reactions:

    • Protecting Groups: If your indazole has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position, allowing for derivatization at other sites.[10]

  • Purification Challenges:

    • The separation of N1 and N2 isomers can be challenging due to their similar polarities.[3] Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is often necessary.

Experimental Protocols

General Protocol for N1-Selective Alkylation using NaH/THF

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be required.[1][6][7]

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Visualizing the Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indazole Indazole in THF NaH Add NaH at 0°C Indazole->NaH Deprotonation Stir at RT (Deprotonation) NaH->Deprotonation Alkylation Add Alkyl Halide at 0°C Deprotonation->Alkylation Stir Stir at RT or Heat Alkylation->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for a typical N1-selective indazole alkylation.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity
Indazole SubstituentBase/AcidSolventAlkylating AgentN1:N2 RatioReference
Unsubstituted--Mitsunobu Conditions1:2.5[1][4]
3-COMeNaHTHFAlkyl Bromide>99:1[1][2]
7-NO2NaHTHFAlkyl Bromide4:96[1][2]
UnsubstitutedAcidic Conditions-Alkyl 2,2,2-trichloroacetimidateHighly N2 selective[8][12]
5-Br, 3-CO2MeCs2CO3DioxaneAlkyl Tosylate>95:5 (N1)[6][7][11]

Mechanistic Insights

The regioselectivity of indazole alkylation is a delicate balance of electronic and steric factors, as well as the nature of the reaction intermediates.

Chelation-Controlled N1-Alkylation

In the presence of alkali metal cations like Na+ or Cs+, indazoles with a C3 substituent capable of chelation (e.g., an ester) can form a coordinated intermediate. This chelation can block the N2 position, directing the alkylating agent to the N1 position.[6][7]

G Indazole Indazole Anion (C3-EWG) Intermediate Chelated Intermediate Indazole->Intermediate Chelation Metal Metal Cation (e.g., Na+) Metal->Intermediate Chelation N1_Product N1-Alkylated Product Intermediate->N1_Product Alkylation at N1

Caption: Chelation-controlled pathway to N1-alkylation.

Thermodynamic vs. Kinetic Control in Alkylation

The 1H-indazole is thermodynamically more stable than the 2H-indazole. While initial alkylation might occur at either nitrogen (kinetic products), under conditions that allow for equilibration, the reaction can favor the formation of the more stable N1-alkylated indazole (thermodynamic product).

G Start Indazole + Alkylating Agent N1_Kinetic N1-Product (Kinetic) Start->N1_Kinetic N2_Kinetic N2-Product (Kinetic) Start->N2_Kinetic N1_Thermo N1-Product (Thermodynamic - More Stable) N2_Kinetic->N1_Thermo Equilibration

Caption: Thermodynamic vs. Kinetic control in indazole alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2004). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). PMC - NIH. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]

Sources

Optimizing reaction conditions for substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Indazole Synthesis

Introduction: Navigating the Indazole Scaffold

The indazole core (benzo[c]pyrazole) is a privileged pharmacophore in drug discovery, featured in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, its synthesis is frequently plagued by two critical issues: tautomeric ambiguity (controlling


- vs. 

-regioselectivity) and cyclization failures in metal-catalyzed cross-couplings.

This guide moves beyond standard textbook protocols to address the "why" and "how" of reaction failures, providing self-validating workflows for the bench scientist.

Module 1: Regioselectivity Control ( - vs. -Isomers)

The most common support ticket we receive involves the inadvertent formation of isomer mixtures. The


-indazole is thermodynamically favored over the 

-isomer by approximately 2.1–2.4 kcal/mol due to the preservation of the benzenoid system. Overcoming this thermodynamic sink requires specific kinetic strategies.
Visual Guide: Synthetic Route Selection

IndazoleRouteSelection Start Target Regioisomer? N1 1H-Indazole (Thermodynamic) Start->N1 Default Stability N2 2H-Indazole (Kinetic/Specific) Start->N2 Requires Strategy DirectAlk Direct Alkylation (NaH/DMF or Cs2CO3) N1->DirectAlk Post-synthetic Cyclization1 Cyclization: Hydrazine + 2-Halobenzaldehyde N1->Cyclization1 De novo DavisBeirut Davis-Beirut Reaction (o-nitrobenzylamines) N2->DavisBeirut Reductive Cyclization Diazo TfOH Catalysis (Diazo compounds) N2->Diazo Acid Catalysis Steric Exploit C7-Sterics (Blocks N1) N2->Steric Substrate Control

Figure 1: Decision tree for selecting synthetic routes based on the desired substitution pattern. Blue paths indicate thermodynamic control; Red paths indicate kinetic or mechanistic control.

Troubleshooting & FAQs

Q: I am alkylating a parent indazole with an alkyl halide, but I get a 60:40 mixture of N1:N2 products. How do I shift this to N1? A: This is a classic thermodynamic vs. kinetic control issue.

  • The Fix: Switch to conditions that facilitate thermodynamic equilibration. Use NaH in THF or DMF at elevated temperatures (60°C+).

  • Mechanism: Under these conditions, the alkylation is reversible. The kinetic

    
    -product (often formed faster due to lone pair availability) will revert and funnel into the more stable 
    
    
    
    -product over time [1].
  • Protocol Check: Ensure the reaction runs long enough (overnight). Short reaction times often trap the kinetic mixture.

Q: I specifically need the


-indazole. Direct alkylation is failing me. What are my options? 
A:  Direct alkylation of unsubstituted indazoles is rarely 

-selective unless you have a bulky substituent at C7 (which sterically blocks N1).
  • Strategy 1 (Metal-Free): Use TfOH (Triflic acid) catalysis with diazo compounds. Recent studies show this method yields N2/N1 ratios up to 100:0 [2]. The protonation of N1 by the acid directs the electrophile to N2.

  • Strategy 2 (De Novo Synthesis): Abandon alkylation and use the Davis-Beirut reaction (see Module 2). This constructs the ring directly with the N2-substituent in place, avoiding the isomer problem entirely.

Data Summary: Alkylation Conditions

ConditionMajor ProductSelectivity DriverReference
NaH / THF / Heat

-Indazole
Thermodynamic Stability[1]
KOH / Acetone / RTMixture Kinetic/Thermodynamic Comp.--
TfOH / Diazo ester

-Indazole
Acid-directed coordination[2]
Meerwein's Salt (

)

-Indazole
Kinetic (Hard alkylating agent)[3]

Module 2: The Davis-Beirut Reaction (Optimizing 2H-Synthesis)

The Davis-Beirut reaction (DBR) is the gold standard for synthesizing


-indazoles from o-nitrobenzylamines. However, users frequently report yields stalling at 30-40%. The culprit is almost always solvent composition .
Visual Guide: The "Water Effect" in DBR

DavisBeirutOptimization Input o-nitrobenzylamine ConditionA Anhydrous Alcohol (MeOH/EtOH) Input->ConditionA ConditionB Aq. Alcohol (15-20% Water) Input->ConditionB ConditionC Excess Water (>25% Water) Input->ConditionC Intermed Nitroso Imine Intermediate ConditionA->Intermed Lack of H-bonding ConditionB->Intermed Optimal H-bonding YieldCrash Reaction Stalls Solubility Issues ConditionC->YieldCrash Phase separation YieldLow Low Yield (<30%) Side Reactions Intermed->YieldLow Lack of H-bonding YieldHigh High Yield (65-90%) Stabilized TS Intermed->YieldHigh Optimal H-bonding

Figure 2: The critical impact of water concentration on the Davis-Beirut reaction yield. 15-20% water content is the "sweet spot" for maximizing conversion.

Troubleshooting & FAQs

Q: My Davis-Beirut reaction (KOH/MeOH) turns dark and yields are poor (<30%). Why? A: You are likely running this under strictly anhydrous conditions.

  • The Science: The reaction proceeds via a nitroso intermediate.[1][2] Mechanistic studies by Kurth et al. demonstrated that water is essential to stabilize the transition states involved in the cyclization and to assist in the proton transfer steps [4].

  • The Fix: Add 15% (v/v) water to your alcohol solvent.[1] Yields often double (e.g., from 27% to 65%) with this simple modification.

  • Warning: Do not exceed 25% water, as the solubility of the starting material will drop, and the reaction will stall [4].

Q: Can I use secondary alcohols for the Davis-Beirut reaction? A: Proceed with caution.

  • Issue: Secondary alcohols (like isopropanol) are much slower and less efficient than primary alcohols (MeOH, EtOH) in this transformation. The steric bulk interferes with the base-mediated deprotonation steps.

  • Recommendation: If your substrate allows, stick to Methanol or Ethanol with the 15% water spike.

Module 3: Metal-Catalyzed Cross-Couplings

Troubleshooting & FAQs

Q: I am trying a Buchwald-Hartwig coupling on a 3-bromoindazole, but the reaction fails. Is the N-H proton interfering? A: Yes, the acidic N-H proton (pKa ~14) poisons the catalyst.

  • The Fix: You must protect the nitrogen or use a base strong enough to deprotonate it before the oxidative addition step, but this often leads to bis-arylation.

  • Better Approach: Use a THP (Tetrahydropyranyl) or SEM protecting group on the nitrogen. Alternatively, perform the coupling on the pre-cyclized precursor (e.g., 2-bromobenzonitrile) and then cyclize.

Q: My Copper-catalyzed cyclization (2-halobenzonitrile + hydrazine) gives low yields. What is the critical parameter? A: Ligand choice and temperature.

  • Protocol: Use CuI (10 mol%) with 4-hydroxy-L-proline or DMEDA as the ligand.

  • Critical Step: This reaction requires heat (often 80-110°C). If you are running it at RT, it will not proceed. Ensure your base is Cs2CO3 or K3PO4 , not a weak organic base [5].

Module 4: Purification & Isolation

Q: How do I separate N1 and N2 isomers without running a difficult column? A: For many amino-indazoles, recrystallization is highly effective.

  • Protocol: Dissolve the crude mixture in hot Acetone . Slowly add Water until turbidity persists. Cool to RT and then 4°C.

  • Result: The N1-isomer (more symmetric/crystalline) often precipitates first with >99% purity. The N2-isomer remains in the mother liquor [6].

References

  • Cheung, M. et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, vol. 17, 2021.

  • Li, P. et al. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Chemical Communications, 2014.

  • Luo, G. et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2006.

  • Kurth, M. J. et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Accounts of Chemical Research, vol. 53, no. 9, 2020.

  • Xu, L. et al. "Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine."[3] Journal of Organic Chemistry, vol. 78, 2013.[3]

  • Patent CN101948433A. "Method for separating and purifying substituted indazole isomers."

Sources

Technical Support Center: Optimization of Fluoroindazole Nitration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of nitrating fluoroindazoles. It prioritizes mechanistic understanding to allow for troubleshooting of non-standard substrates.

Executive Summary: The "Electronic Tug-of-War"

Nitrating fluoroindazoles is deceptively difficult because you are fighting two competing electronic forces. The indazole ring (specifically the protonated indazolium species in mixed acid) naturally directs electrophiles to C5 or C7 . However, the fluorine atom is a strong ortho/para director .

  • The Conflict: If you nitrate 5-fluoroindazole , the ring directs to C7, but the fluorine directs to C4 and C6. This competition leads to the most common side reaction: Regioisomeric mixtures.

  • The Trap: The unprotonated nitrogen (N1) is highly nucleophilic, leading to N-nitration (kinetic product) rather than the desired C-nitration (thermodynamic product).

Troubleshooting Guides (Q&A Format)

Q1: "I am seeing a transient intermediate that disappears, leading to low yields. What is happening?"

Diagnosis: You are likely forming the N-nitro indazole (kinetic product) which is unstable and can decompose or rearrange unpredictably.

The Mechanism: In standard mixed acid (


), the reaction is governed by the acidity.
  • Low Acidity: The neutral indazole attacks

    
     at the Nitrogen (N1 or N2). This N-nitro species is unstable.
    
  • High Acidity: The indazole is protonated (

    
    ). The indazolium ion is deactivated but directs the nitro group to the carbon ring (C5/C7).
    

Corrective Protocol:

  • Increase Acid Strength: Ensure you are using concentrated

    
     (98%) as the solvent. This forces the equilibrium toward the protonated species, blocking N-attack.
    
  • The "Cinelli" Rearrangement: If you do form the N-nitro species (often seen as a shift in NMR during reaction monitoring), heating it can sometimes induce a rearrangement to C3-nitro, but this is risky. It is safer to prevent it by keeping the media highly acidic.

Q2: "I am getting a mixture of isomers (C4, C6, C7) instead of a single product."

Diagnosis: The Fluorine substituent is overriding the natural directing effect of the indazole ring.

The Fix: N-Protection Strategy You cannot easily change the Fluorine's effect, but you can change the ring's electronics by protecting the Nitrogen.

  • Acetyl Protection: Converting the indazole to 1-acetyl-5-fluoroindazole changes the electronics. The acetyl group is electron-withdrawing, deactivating the N1 position and increasing steric bulk around C7. This often shifts selectivity toward C4 or C6 (ortho to Fluorine) by suppressing the C7 pathway.

  • Removal: The acetyl group is easily hydrolyzed during workup or in a subsequent mild basic step.

Q3: "My reaction turns dark/tarry, and I see loss of the Fluorine signal in NMR."

Diagnosis: You are likely experiencing Oxidative Ring Opening or Nucleophilic Aromatic Substitution (


). 
  • Oxidation: Fuming nitric acid at

    
     can break the pyrazole ring.
    
  • Defluorination: If you achieve dinitration, the ring becomes so electron-deficient that water or sulfate (in the acid mix) can displace the Fluorine (

    
    ).
    

Corrective Protocol:

  • Switch Reagents: Replace fuming

    
     with Potassium Nitrate (
    
    
    
    )
    .
  • Solid Addition: Dissolve the substrate in cold

    
    , then add solid 
    
    
    
    in small portions. This keeps the concentration of free
    
    
    low and controlled, preventing localized overheating and over-nitration.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways between N-nitration (unwanted) and C-nitration (desired), and how acidity controls this outcome.

IndazoleNitration Start Fluoroindazole Substrate Condition1 Reaction Conditions Start->Condition1 PathLowAcid Low Acidity / Weak Acid (Neutral Species Dominates) Condition1->PathLowAcid Dilute Acid PathHighAcid High Acidity (H2SO4) (Indazolium Ion Dominates) Condition1->PathHighAcid Conc. H2SO4 NNitro N-Nitration (Kinetic) Unstable Intermediate PathLowAcid->NNitro Attack at N1/N2 CNitro C-Nitration (Thermodynamic) Stable Product PathHighAcid->CNitro Attack at C4/C6/C7 Rearrange Cinelli Rearrangement (Thermal) NNitro->Rearrange Heat Isomers Regioisomer Mix (F-directed vs Ring-directed) CNitro->Isomers Competition Rearrange->CNitro Migration to C3

Caption: Mechanistic bifurcation in indazole nitration. High acidity is required to favor direct C-nitration and avoid the unstable N-nitro pathway.

Recommended Experimental Protocol

Method: Controlled Nitration using Nitrate Salts (Milder than Fuming


).
Target:  Minimization of oxidative byproducts and defluorination.
ParameterSpecificationRationale
Solvent Conc. Sulfuric Acid (

, 98%)
Ensures protonation of Indazole (prevents N-nitration).
Nitrating Agent Potassium Nitrate (

), Solid
Allows precise stoichiometric control; avoids water introduction.
Temperature -10°C to 0°CCryogenic control prevents dinitration and ring oxidation.
Stoichiometry 1.05 equivalents of

Slight excess ensures conversion without promoting di-nitration.
Quenching Poured onto Crushed IceExothermic control; precipitates product immediately.
Step-by-Step Workflow:
  • Preparation: Charge a round-bottom flask with concentrated

    
     (10 mL per 1g substrate). Cool to -10°C  using an ice/salt bath.
    
  • Dissolution: Add the fluoroindazole substrate slowly. Ensure complete dissolution. Note: The solution may warm slightly; re-cool to -10°C before proceeding.

  • Nitration: Add solid

    
     (1.05 eq) portion-wise over 30 minutes. Do not allow temp to exceed 0°C. 
    
    • Visual Check: If the solution turns deep black/tarry, the temperature is too high—stop addition immediately.

  • Reaction: Stir at 0°C for 1–3 hours. Monitor via TLC or LCMS.

    • LCMS Note: Look for Mass M+45 (Nitro group).[1] If you see M+90, you are over-nitrating.

  • Workup: Pour the reaction mixture slowly onto crushed ice (5x volume). Stir vigorously. The nitro-fluoroindazole should precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water to remove acid. Recrystallize from Ethanol/Water if regioisomers are present (isomers often have significantly different solubilities).

References

  • Luo, G., et al. (2011). "Regioselective Nitration of Indazoles." Journal of Organic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Vlasenko, Y., et al. (2023). "Site Selective Concerted Nucleophilic Aromatic Substitutions." ChemistrySelect. Link (Relevant for defluorination risks in electron-deficient rings).

  • Conrow, R., et al. (2021).[2] "Regioselective synthesis of N-alkylindazoles." Beilstein Journal of Organic Chemistry. Link (Provides context on N-protection strategies to control regiochemistry).

Sources

Technical Support Center: Purification of Polar Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar nitroindazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. The inherent polarity of the indazole scaffold, combined with the electron-withdrawing nature of the nitro group, presents a distinct set of purification challenges. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why are polar nitroindazole compounds so difficult to purify using standard chromatography techniques?

A: The primary challenge lies in the dual nature of these molecules. The indazole ring system possesses aromatic character, while the nitro group and potentially other polar functional groups impart significant polarity. This often leads to:

  • Poor retention on reversed-phase (RP) columns: The high polarity of the compounds can cause them to elute very early, often in the solvent front, with little to no separation from other polar impurities.[1]

  • Strong, sometimes irreversible, binding to normal-phase (NP) silica gel: The polar functionalities can interact very strongly with the acidic silanol groups on the silica surface, leading to peak tailing, low recovery, or even decomposition of the compound on the column.[2]

  • Limited solubility in common chromatographic solvents: Finding a solvent system that effectively dissolves the crude material without being too strong of an eluent can be a delicate balancing act.

Q2: My polar nitroindazole compound is streaking badly on a silica gel TLC plate. What does this indicate and how can I fix it?

A: Streaking on a silica TLC plate is a classic indicator of strong interaction between your compound and the stationary phase, often due to the acidic nature of silica gel. This can also suggest that your compound might be unstable on silica.[2]

Troubleshooting Steps:

  • Baseline Test for Stability: Spot your compound on a TLC plate and take an initial reading. Allow the plate to sit for 30-60 minutes in the developing chamber (without eluent) and then develop it as usual. If new spots appear or the original spot changes intensity, your compound is likely degrading on the silica.

  • Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with a small percentage of a base, such as triethylamine or ammonia, in your eluent. For column chromatography, you can use commercially available deactivated silica or prepare it yourself.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1]

Q3: I'm struggling to find a suitable solvent for recrystallizing my polar nitroindazole. What is a good strategy for solvent selection?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4]

Solvent Selection Strategy:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane). A good starting point for polar nitroindazoles is often a polar protic solvent like methanol or ethanol.[5]

  • Utilize a Mixed Solvent System: If no single solvent is ideal, a mixed solvent system is often effective.[4]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to promote crystal formation.

Commonly Successful Solvent Mixtures:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane

  • Acetone/Hexane[6]

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for highly polar compounds. Can be used in combination with alcohols.
Methanol5.165A versatile solvent for many polar organic compounds. Often used for nitroindazole recrystallization.[5]
Ethanol4.378Similar to methanol, but less volatile.
Acetone5.156A good polar aprotic solvent.
Ethyl Acetate4.477A moderately polar solvent.
Dichloromethane3.140A less polar solvent, often used as the "poor" solvent with more polar options.
Hexane0.169A nonpolar solvent, typically used as the "poor" solvent.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Problem: My compound elutes in the solvent front even with a non-polar mobile phase.

Causality: Your compound is too polar for the reversed-phase column and is not being retained.[1]

Solutions:

  • Switch to Normal-Phase Chromatography: If you haven't already, try using a silica or alumina column.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are not retained by reversed-phase chromatography.[1] It utilizes a polar stationary phase (like silica or a bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1]

Workflow for Switching to HILIC:

Caption: Decision workflow for employing HILIC.

Problem: My compound is sticking to the silica gel column and I have poor recovery.

Causality: Strong acidic interactions between your polar nitroindazole and the silanol groups of the silica gel are causing irreversible adsorption or on-column degradation.[2]

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase. An acid can protonate your compound, reducing its interaction with the silica, while a base can compete for the active sites on the silica.

  • Deactivated Silica: Use a commercially available end-capped or deactivated silica gel.

  • Alternative Stationary Phases: Switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2]

Step-by-Step Protocol for Basic Modifier in Flash Chromatography:

  • Solvent Preparation: Prepare your mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.

  • Column Packing: Pack your column using this modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the modified mobile phase, collecting fractions as usual.

  • Analysis: Analyze the fractions by TLC or LC-MS.

  • Solvent Removal: After combining the pure fractions, the triethylamine can be removed under reduced pressure, sometimes with a co-solvent like toluene.

Problem: A solid has crashed out in my column, blocking the flow.

Causality: Your compound or an impurity has crystallized within the column due to low solubility in the mobile phase.[2]

Solutions:

  • Pre-purification: If you suspect an impurity is the cause, try a simple filtration or recrystallization before running the column.[2]

  • Wider Column and Less Sample: Use a wider diameter column and load less material to prevent high concentrations.[2]

  • Solvent System Adjustment: Increase the proportion of the solvent in which your compound is more soluble in the initial mobile phase.

  • Physical Disruption (Last Resort): Carefully try to dislodge the blockage with a long pipette or wire. This will likely compromise the separation, but may allow you to recover your material.[2]

Guide 2: Recrystallization

Problem: My compound "oils out" instead of forming crystals.

Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This can happen if the boiling point of the solvent is too close to the melting point of the solid.[4]

Solutions:

  • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your compound.[4]

  • Increase the Amount of Solvent: Add more solvent to the hot solution to reduce the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. Insulating the flask can help.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: Add a small, pure crystal of your compound to the cooled solution to initiate crystallization.

Problem: No crystals form, even after the solution has cooled completely.

Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

Solutions:

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod.

    • Seeding: Add a seed crystal.

  • Reduce the Volume of Solvent: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Add a "Poor" Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent to decrease the overall solubility.

  • Refrigerate or Freeze: Place the solution in an ice bath or freezer to further decrease the solubility.

Workflow for Troubleshooting Failed Crystallization:

Caption: Troubleshooting flowchart for failed crystallization.

Purity Assessment

After purification, it is crucial to assess the purity of your polar nitroindazole compound. A combination of techniques is often necessary for a comprehensive evaluation.

TechniqueInformation Provided
Thin Layer Chromatography (TLC) A quick and easy way to get a qualitative assessment of purity.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data and can resolve closely related impurities.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of your compound and can help identify impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation and can reveal the presence of impurities.[9]
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of purity.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Cruz-Vera, M., et al. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. PubMed. [Link]

  • Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]

  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Taylor, J. (2022). Chromatography: Techniques of Separation. TSI Journals. [Link]

  • Google Patents. (2016).
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Crystallization Solvents. (n.d.). [Link]

  • Crystallization. (n.d.). [Link]

  • ResearchGate. (2025). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). COMPARISON OF PURIFICATION METHODS TO PURIFY RECOMBINANT BROMELAIN FROM Escherichia coli BL21-A1. [Link]

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]

  • Sharma, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Re-crystallization experiments. (n.d.). [Link]

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • MDPI. (2024). Solubility of Gallic Acid in Single and Mixed Solvents. [Link]

Sources

Technical Support Center: Scaling Up 4-Fluoro-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scale-up synthesis of 4-fluoro-5-nitro-1H-indazole , a critical intermediate for kinase inhibitors (e.g., JNK, VEGFR). The protocol prioritizes the "Nitro-Aniline Cyclization" route (via 3-fluoro-2-methylaniline), as it offers superior regiocontrol compared to direct nitration of indazoles or the benzaldehyde-hydrazine route.

Route Selection & Strategy

Q: What is the most robust synthetic route for multi-gram to kilogram scale?

A: The Modified Jacobson/Bartoli Cyclization starting from 3-fluoro-2-methylaniline is the recommended route.

  • Why?

    • Regiocontrol: Direct nitration of 4-fluoro-1H-indazole often yields a mixture of 5-nitro (target) and 7-nitro isomers due to the competing directing effects of the fluorine (C4) and the pyrazole ring. The aniline route locks the nitro group position before ring closure.

    • Avoids "Dead Ends": The alternative starting material, 2,6-difluorobenzaldehyde, predominantly nitrates at the C3 position, yielding the unwanted 7-nitro isomer upon cyclization.

    • Scalability: The reagents (acetic anhydride, nitric acid, sodium nitrite) are cheap and the intermediates are generally crystalline solids, avoiding chromatographic purification.

Q: Can I shorten the route by nitrating 4-fluoro-1H-indazole directly?

A: Proceed with caution. While shorter, nitration of 4-fluoroindazole requires careful optimization. The fluorine at C4 is inductively deactivating to the ortho-position (C5), potentially making the C7 position competitive. If you choose this route, use KNO₃/H₂SO₄ at low temperatures (-10°C) and rigorously monitor regioselectivity by HPLC. For scale-up, the aniline route (below) is more reliable.

Detailed Experimental Protocol (The Aniline Route)

Workflow Overview
  • Protection: Acetylation of 3-fluoro-2-methylaniline.

  • Nitration: Regioselective introduction of the nitro group at C4 (para to amine).

  • Deprotection: Hydrolysis to 3-fluoro-2-methyl-4-nitroaniline.

  • Cyclization: Diazotization and ring closure to this compound.

SynthesisWorkflow SM Start: 3-Fluoro-2-methylaniline Step1 Step 1: Acetylation (Ac2O, AcOH, Reflux) Target: N-Acetamide SM->Step1 Protect Amine Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Target: 4-Nitro isomer Step1->Step2 Directing Effect: NHAc (Para) >> F (Ortho) Step3 Step 3: Hydrolysis (HCl, EtOH, Reflux) Target: Free Aniline Step2->Step3 Deprotect Step4 Step 4: Cyclization (NaNO2, AcOH, RT) Target: Indazole Step3->Step4 Diazotization & Intramolecular Coupling

Caption: Optimized workflow for the regioselective synthesis of this compound.

Step-by-Step Methodology
Step 1 & 2: Acetylation and Nitration
  • Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), HNO₃ (fuming, 1.1 eq), H₂SO₄.

  • Protocol:

    • Dissolve aniline in AcOH. Add Ac₂O dropwise (exothermic). Reflux 1h. Cool to 0°C.

    • Critical: Add H₂SO₄ dropwise, maintaining T < 20°C.

    • Add HNO₃/H₂SO₄ mixture slowly at 0-5°C. The acetamido group directs para (C4), while the methyl (C2) and fluoro (C3) substituents reinforce this or offer steric hindrance to alternatives.

    • Quench on ice. Filter the solid precipitate (N-(3-fluoro-2-methyl-4-nitrophenyl)acetamide).

  • Checkpoint: Verify regiochemistry by NMR. The aromatic protons should show a characteristic splitting pattern (usually two doublets if adjacent, or specific coupling constants).

Step 3: Hydrolysis
  • Reagents: Conc. HCl, Ethanol.

  • Protocol: Reflux the intermediate in EtOH/HCl (3:1) for 2-4 hours. Neutralize with NaOH to pH 8-9. Filter the yellow/orange solid (3-fluoro-2-methyl-4-nitroaniline).

Step 4: Cyclization (The "Bartoli-like" Phase)
  • Reagents: NaNO₂ (1.1 eq), Glacial Acetic Acid, Water.

  • Protocol:

    • Suspend the nitro-aniline in Glacial AcOH (10 vol).

    • Dissolve NaNO₂ in minimum water.

    • Add nitrite solution dropwise at 15-25°C (Room Temp). Do not cool to 0°C ; the cyclization often requires ambient temperature to proceed from the diazonium species.

    • Stir for 12-24 hours. The mixture will darken.

    • Concentrate under vacuum or dilute with water to precipitate the product.

    • Yield: Expect 75-90%.

Troubleshooting & FAQs

Reaction Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low.Unlike standard diazo couplings, indazole ring closure from o-methyl diazonium salts often requires RT or mild heat (up to 40°C).
Tar Formation (Nitration) Exotherm runaway or oxidation.Ensure T < 10°C during HNO₃ addition. Use acetylated aniline; never nitrate free aniline directly.
Incomplete Hydrolysis Acid concentration too low.Use Conc. HCl. Ensure solubility (add more EtOH if needed). Monitor by TLC/LCMS.
Impurity: 7-Nitro Isomer Wrong Starting Material or Route.If using the benzaldehyde route, you likely made the 7-nitro isomer. Switch to the aniline route described above.
Q: Why does the cyclization work without a metal catalyst?

A: This follows the Jacobson indazole synthesis mechanism (or a variation thereof). The diazonium cation formed from the aniline undergoes an intramolecular electrophilic attack on the ortho-methyl group. The nitro group at C4 (para to the methyl) actually activates the methyl protons (making them more acidic) via induction, potentially facilitating the tautomerization required for ring closure.

Q: Can I use Isoamyl Nitrite instead of NaNO₂?

A: Yes. This is known as the phase-transfer or anhydrous modification.

  • Protocol: Dissolve nitro-aniline in Toluene/AcOH. Add Isoamyl Nitrite and KOAc. Heat to 60-80°C.

  • Pros: Faster reaction, avoids water (good if product is hard to filter).

  • Cons: Higher explosion risk (organic nitrites), more expensive. Stick to NaNO₂/AcOH for cost-effective scale-up.

Process Safety (Scale-Up)

Safety Nitration Nitration Step: Exothermic! Runaway Risk. Diazo Diazotization: Unstable Intermediate. Ventilation (NOx). Nitration->Diazo Cooling Jackets Temp Probes Product Nitro-Indazole: Energetic Compound. Shock Sensitive? Diazo->Product Blast Shield DSC Testing

Caption: Critical safety control points for nitro-indazole synthesis.

  • Nitration: The nitration of acetanilides is highly exothermic. On a >100g scale, use a reactor with active cooling and a dosing pump for HNO₃. Never add all acid at once.

  • Diazo Intermediates: While the diazonium species cyclizes in situ, avoid allowing the reaction mixture to dry out before quenching. Keep wet.

  • Product Handling: Nitro-indazoles are high-nitrogen compounds. While generally stable, perform a DSC (Differential Scanning Calorimetry) test on the first gram-scale batch to determine the onset of decomposition before heating large quantities.

References

  • Synthesis of 5-nitro-1H-indazole from 2-methyl-4-nitroaniline

    • Source: ChemicalBook / WO2019/46467.
    • Relevance: Validates the cyclization of nitro-substituted o-methylanilines using NaNO₂/AcOH.
  • Synthesis of 5-bromo-4-fluoro-1H-indazole (Analogous Route)

    • Source: CN110452177A (Google P
    • Relevance: Proves the regiochemistry and feasibility of the "Aniline -> Halogenation -> Cycliz
  • Nitration of 2,6-difluorobenzaldehyde (The "Trap" Route)

    • Source: BenchChem / Liter
    • Relevance: Confirms that nitration of the benzaldehyde precursor yields the 3-nitro isomer (leading to 7-nitroindazole)

Technical Support Center: Managing Thermal Stability of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist, Process Safety Division Ticket ID: NITRO-THERM-001

Executive Summary: The "Hidden Hazard" of Nitroaromatics

Nitroaromatic compounds are deceptive. While often kinetically stable at room temperature, they possess high thermodynamic potential energy. The nitro group (


) is strongly electron-withdrawing and oxidizing, creating strain on the aromatic ring. Under thermal stress, this leads to C-NO

bond homolysis
, releasing

radicals that can trigger autocatalytic decomposition.

This guide moves beyond basic safety data sheets (SDS). It provides a self-validating workflow to quantify thermal risks, determine safe operating limits, and manage runaway scenarios.

Phase 1: Diagnostic & Screening (The "100 K Rule")

Q: My DSC shows a decomposition peak at 250°C. Can I safely run my reaction at 180°C?

A: Likely NOT. You are violating the "100 K Rule" of thermal screening.

The Mechanism: Differential Scanning Calorimetry (DSC) is a screening tool, not a simulation of a large-scale reactor. It uses milligrams of sample and heats rapidly (e.g., 5-10 K/min). This rapid heating "pushes" the decomposition onset to a higher temperature than would occur under isothermal (constant temperature) conditions in a large reactor.

The Protocol:

  • Run Dynamic DSC: Use a sealed gold-plated high-pressure crucible (to prevent evaporation masking the exotherm).

  • Identify

    
    :  The temperature where the heat flow deviates from the baseline.[1]
    
  • Apply the 100 K Safety Margin:

    
    
    
    • Why? This margin accounts for the "thermal inertia" and induction periods that DSC misses.

  • Decision: If your

    
     is 250°C, your maximum safe screening temperature is 150°C. Operating at 180°C requires advanced adiabatic testing (Phase 2).
    
Q: Why did my sample decompose at a much lower temperature than the literature value?

A: You likely have "Incompatible Impurities" triggering catalytic instability.

Nitroaromatics are highly sensitive to specific contaminants that lower the activation energy (


) of decomposition.

Common Culprits:

  • Bases (Amines, Hydroxides, Carbonates): These are the most dangerous. They can deprotonate the ring or form Meisenheimer complexes , which are significantly less stable than the parent nitro compound.

  • Transition Metals (Fe, Cu): Residues from hydrogenation catalysts can catalyze radical formation.

  • Rust: Iron oxide in older reactors can act as a heterogeneous catalyst for decomposition.

Phase 2: Characterization & Scale-Up (The "24-Hour Rule")

Q: The 100 K margin is too restrictive for my process. How can I justify a higher temperature?

A: You must switch from Screening (DSC) to Adiabatic Calorimetry (ARC).

To operate closer to the decomposition limit, you need to know the Time to Maximum Rate (


) .[2] This is the time it takes for a runaway reaction to reach its peak violence under adiabatic (no heat loss) conditions.[2]

The Protocol:

  • Instrument: Use an Accelerating Rate Calorimeter (ARC) or Dewar calorimeter.

  • Data Output: Determine the

    
     — the temperature at which the time to maximum rate is exactly 24 hours.
    
  • The Safety Rule:

    • Lab/Pilot Scale: Never operate above

      
      .
      
    • Manufacturing: Ideally operate at

      
       or lower.
      

Data Comparison Table:

FeatureDSC (Screening)ARC (Adiabatic)
Sample Size mg (Micro-scale)g (Macro-scale)
Heat Loss High (Non-adiabatic)Near Zero (Adiabatic)
Key Metric

(Decomposition Start)

(Time to Explosion)
Safety Margin

Operate <

Purpose Quick "Go/No-Go"Precise Scale-Up Limits

Phase 3: Process Safety Workflow (Stoessel Criticality)

Q: How do I classify the risk level of my specific reaction?

A: Use the Stoessel Criticality Classification System.

This system integrates your process temperature (


), the maximum temperature reachable by the synthesis reaction (

), and the decomposition limits (

).[3]

Visualizing the Workflow:

Stoessel_Class Start Start Risk Assessment Calc_MTSR Calculate MTSR (Max Temp of Synthesis Reaction) Start->Calc_MTSR Class_5 Class 5: CATASTROPHIC Process Temp > TD24. Immediate explosion risk. Start->Class_5 If Tp > TD24 Check_MTSR Is MTSR > TD24? Calc_MTSR->Check_MTSR Class_1_2 Class 1-2: Low Risk Process is thermally safe. Standard cooling sufficient. Check_MTSR->Class_1_2 No (MTSR < TD24) Check_MTT Is MTSR > MTT? (Max Tech Temp: Boiling Point) Check_MTSR->Check_MTT Yes (MTSR > TD24) Class_3 Class 3: Critical Boiling solvent limits temp. Risk if solvent boils off. Check_MTT->Class_3 No (MTSR < MTT) Class_4 Class 4: High Risk Reaction triggers decomposition. Emergency relief required. Check_MTT->Class_4 Yes (MTSR > MTT)

Figure 1: Stoessel Criticality Classification logic. MTSR = Maximum Temperature of Synthesis Reaction; TD24 = Temperature where Time to Maximum Rate is 24h; MTT = Maximum Temperature for Technical reasons (usually solvent boiling point).

Interpretation:

  • Class 1-2: Safe. The reaction heat alone cannot trigger decomposition.

  • Class 3: The solvent boiling point (

    
    ) acts as a safety barrier (evaporative cooling). Danger:  If the condenser fails or the reactor is pressurized, you lose this barrier and jump to Class 4.
    
  • Class 4-5: The reaction heat is sufficient to trigger a runaway decomposition. You need Emergency Relief Systems (ERS) and Dump Tanks .

Phase 4: Emergency Mitigation

Q: What is the correct quenching protocol for a nitroaromatic runaway?

A: DO NOT rely on bottom-valve dumping. Use Top-Down Quenching.

If a nitroaromatic reaction runs away, the reactor contents may become viscous or the bottom valve may plug with tar/char.

The Protocol:

  • Inhibitor Injection: If the reaction is radical-mediated (autocatalytic), inject a radical scavenger (e.g., hindered phenols) if compatible.

  • Top-Down Flooding: Pump a large volume of cold, compatible solvent (usually water, if compatible) from the top of the reactor.

    • Goal: Dilution and Cooling.[4]

  • Vent: Ensure the emergency relief vent is open to the scrubber/catch tank to handle the pressure surge.

  • Avoid: Do not attempt to transfer out of the reactor (bottom dump) unless the system is specifically designed for gravity dumping of slurries.

Visualizing the Decomposition Pathway

Understanding how the molecule breaks down helps in selecting inhibitors and storage conditions.

Nitro_Decomp Nitro Nitroaromatic (Ar-NO2) Radical Ar• + •NO2 (Homolysis) Nitro->Radical Heat/Shock Nitrite Ar-ONO (Nitro-Nitrite Isomerization) Nitro->Nitrite Isomerization AutoCat Autocatalytic Cycle (Accelerates Rate) Radical->AutoCat Oxidation Ar-O• + NO (Bond Scission) Nitrite->Oxidation Oxidation->AutoCat AutoCat->Nitro Feedback Loop Tars Tars/Gases (Explosive Rupture) AutoCat->Tars Exotherm

Figure 2: Simplified decomposition mechanism. Note the "Feedback Loop" representing autocatalysis, where decomposition products accelerate the breakdown of the remaining starting material.

References

  • United Nations Economic Commission for Europe (UNECE). (2019). Manual of Tests and Criteria - Classification Procedures, Test Methods and Criteria Relating to Substances of Class 4.1. Retrieved from

  • Stoessel, F. (2009).[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Concept referenced via Purdue University Engineering Safety Guide). Retrieved from

  • Mettler Toledo. (2020). Estimate Stoessel Classification for Reaction Hazards. Retrieved from

  • Gexcon. (2023). Runaway Reaction Hazards and Mitigation. Retrieved from

  • American Chemical Society (ACS). (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from

Sources

Optimizing solvent and base for selective indazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Ticket Focus: Regiocontrol in


-Alkylation and Arylation
Status: [ACTIVE] 

Triage: The Regioselectivity Decision Matrix

Before mixing reagents, determine your "Route ID" based on your target isomer (


 vs. 

) and substrate constraints. Indazoles exist in a tautomeric equilibrium; shifting this equilibrium requires precise manipulation of thermodynamic vs. kinetic parameters.
Visualization: Workflow Selector

IndazoleWorkflow cluster_legend Legend Start Target Isomer? N1 N1-Alkyl/Aryl (Thermodynamic) Start->N1 N2 N2-Alkyl/Aryl (Kinetic/Chelation) Start->N2 N1_Method Method Selection N1->N1_Method N2_Method Method Selection N2->N2_Method N1_Alk Alkylation: NaH / THF or Reductive Alkylation N1_Method->N1_Alk Alkyl Halides N1_Aryl Arylation: Cu(OAc)2 / Pyridine (Chan-Lam) N1_Method->N1_Aryl Boronic Acids N2_Alk Alkylation: Acid Cat. + Trichloroacetimidates N2_Method->N2_Alk High Selectivity N2_Alk_Alt Alkylation: Cs2CO3 / DMF (Steric Dependent) N2_Method->N2_Alk_Alt Classic SN2 key Blue = N1 Path | Red = N2 Path

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Knowledge Base: Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity -Alkylation (Thermodynamic Control)

Applicability: Primary alkyl halides, electron-deficient indazoles. Mechanism: The


-anion is thermodynamically more stable due to the retention of the benzenoid aromatic sextet. Using a non-coordinating cation (

) in a solvent that supports tight ion pairs (THF) minimizes

attack.
VariableRecommendationRationale
Base NaH (60% dispersion) Strong base ensures complete deprotonation;

coordinates less tightly to

than

or

in THF.
Solvent THF (Anhydrous) Lower polarity than DMF; disfavors the looser transition state required for

attack.
Temp 0 °C

RT
Controlled deprotonation prevents exotherms; RT is usually sufficient for

.
Additives None Avoid crown ethers; naked anions may lose regioselectivity.

Step-by-Step:

  • Charge a dried flask with NaH (1.2 equiv) under

    
    .
    
  • Add anhydrous THF (0.1 M concentration relative to substrate). Cool to 0 °C.

  • Add indazole (1.0 equiv) dropwise/portion-wise. Stir 30 min for anion formation (evolution of

    
     gas).
    
  • Add alkyl halide (1.1 equiv). Warm to RT and monitor by LCMS.

  • Checkpoint: If

    
    :
    
    
    
    ratio is < 10:1, heat to 50 °C to encourage thermodynamic equilibration.
Protocol B: Selective -Functionalization (Kinetic/Chelation Control)

Applicability: Substrates with C3-esters/ketones or when


 is sterically blocked (e.g., C7-substitution).
Mechanism: 

alkylation disrupts the benzenoid system (forming a quinoid-like structure), making it energetically costly. However, it can be accessed via acid catalysis (protonating the electrophile rather than the base deprotonating the indazole) or chelation control (using

to bridge

and a C3-carbonyl oxygen).

The "Pfizer" Method (Acid-Catalyzed): Recent breakthroughs utilize alkyl 2,2,2-trichloroacetimidates.[1]

  • Dissolve indazole (1 equiv) and alkyl trichloroacetimidate (1.2 equiv) in Dioxane .

  • Add TMSOTf (0.1 equiv) or

    
     .
    
  • Stir at RT.

  • Result: Often >98:1

    
     selectivity due to the specific trajectory of the electrophile attack on the neutral indazole tautomer.
    

Troubleshooting Tickets (Q&A)

Ticket #104: "I am seeing a 1:1 mixture of isomers using in DMF."

User: Senior Chemist, MedChem Issue: Standard


 conditions are failing to give selectivity on a 5-bromoindazole.

Diagnostic: You are operating in a "regiochemical dead zone." DMF is a polar aprotic solvent that separates the cation (


) from the indazole anion. This creates a "naked" anion. While the 

position is thermodynamically favored, the

position has higher electron density (HOMO coefficient) in the anion state. In a naked anion scenario, the reaction becomes controlled by simple electrostatics and collision frequency, leading to mixtures.

Resolution:

  • Switch Solvent: Move to Toluene or THF . Lower polarity promotes ion pairing. The cation will shield the nitrogen atoms.

  • Switch Base:

    • If you want

      
      : Use NaH  in THF (See Protocol A).[2][3][4][5]
      
    • If you want

      
      : Use 
      
      
      
      in Toluene (if solubility permits) or MeCN. Cesium is large and "soft," often stabilizing the transition state for
      
      
      alkylation, especially if there is a donor atom at C3.
Ticket #209: "My Chan-Lam coupling is stalling."

User: Process Development Lead Issue: Attempting to arylate indazole with phenylboronic acid using


 but conversion is <30%.

Diagnostic: Chan-Lam couplings on indazoles are sensitive to water and ligand effects. The catalytic cycle requires oxidation of Cu(II) to Cu(III). If the reaction is "wet" or the base is too weak, the transmetallation step fails.

Resolution:

  • Dry Conditions: Ensure molecular sieves (4Å) are activated and present.

  • Base/Ligand Switch: Use Pyridine (2 equiv) as both base and ligand in DCM or DCE .

  • Oxygen: Ensure the reaction is open to air or under an

    
     balloon.
    
  • Alternative: If Cu fails, switch to Buchwald-Hartwig.

    • Catalyst:

      
       / Xantphos  or BrettPhos .
      
    • Note: Large bite-angle phosphines generally favor

      
       arylation by sterically crowding out the 
      
      
      
      approach.
Ticket #315: "How do I functionalize a C7-substituted indazole?"

User: Research Scientist Issue: I have a methyl group at C7. I cannot get


 alkylation to go.

Diagnostic: This is a classic steric clash. The C7 substituent projects directly into the space required for the electrophile to approach


. This makes the 

pathway kinetically inaccessible, regardless of thermodynamics.

Resolution:

  • Accept the Physics: You will predominantly get

    
    .
    
  • Workaround (Blocking Group Strategy):

    • Step 1: Alkylate to get

      
      -R (undesired) + trace 
      
      
      
      .
    • Step 2: If you must have

      
      , you likely need to construct the indazole ring after placing the substituent on the nitrogen (e.g., via hydrazine cyclization of a 2-halobenzaldehyde).
      
    • Alternative: Use a Reductive Alkylation (Aldehyde +

      
      /Pt/C). This proceeds via a neutral enamine intermediate which sometimes tolerates sterics better than the 
      
      
      
      transition state, though C7 is still challenging.

Mechanistic Visualization

Understanding the transition state (TS) energy difference is key to troubleshooting.

Visualization: Energy Landscape

ReactionCoordinate Substrate Indazole Anion (Ground State) TS_N1 TS-N1 (Thermodynamic) Benzene-like ring preserved Substrate->TS_N1 Low Barrier (Sterics permitting) TS_N2 TS-N2 (Kinetic) Quinoid-like disruption Substrate->TS_N2 Higher Barrier (Unless chelated) Product_N1 N1-Product (Stable) TS_N1->Product_N1 Product_N2 N2-Product (Less Stable) TS_N2->Product_N2

Figure 2: Reaction coordinate diagram illustrating the energetic penalty of


 functionalization (quinoid character) vs 

(benzenoid character).

References

  • Cheung, M. et al. (2003). "Investigation of the Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Link

  • Lundgren, R. J. et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Chemical Science. Link

  • Gaulon, C. et al. (2005). "Palladium-catalyzed N-arylation of indazoles." Journal of Organic Chemistry. Link

  • Pfizer Global R&D. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." Synthesis. (Cited via WuXi Biology technical notes). Link

  • Meanwell, N. A. et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

Sources

Indazole Cyclization Technical Support Center: A Guide to Optimizing Conversion Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole cores. The indazole moiety is a cornerstone in medicinal chemistry, lauded for its wide spectrum of pharmacological activities.[1] However, its synthesis can be fraught with challenges, particularly low conversion rates.

This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer detailed, field-proven protocols to overcome them, ensuring your path to successful indazole synthesis is both clear and efficient.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Conversion & Incomplete Reactions

Q1: My indazole cyclization has stalled, leaving significant amounts of starting material. What are the primary causes and how can I drive the reaction to completion?

A: Incomplete conversion is a frequent hurdle in indazole synthesis. The root cause often lies in suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:

  • Thermal Dynamics (Temperature): Temperature is a critical kinetic lever. For many cyclizations, there is an optimal temperature window. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can trigger decomposition or side reactions, ultimately lowering the yield of the desired indazole.[2]

    • Causality: The cyclization step, often the rate-determining step, has a specific activation energy. The reaction temperature must be high enough to overcome this barrier effectively. However, starting materials, intermediates, and the final indazole product have thermal stability limits. Beyond these limits, degradation pathways compete with the desired cyclization.

    • Troubleshooting Protocol: A systematic temperature screen is recommended.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature T (literature) - 20 °CT (literature)T (literature) + 20 °CT (literature) + 40 °C
Reaction Time 24 h24 h24 h24 h
Monitoring TLC/LC-MS at 2, 6, 12, 24hTLC/LC-MS at 2, 6, 12, 24hTLC/LC-MS at 2, 6, 12, 24hTLC/LC-MS at 2, 6, 12, 24h
  • The Reaction Milieu (Solvent Effects): The solvent does more than just dissolve reactants; it influences reaction rates and even mechanistic pathways. The polarity, boiling point, and coordinating ability of the solvent can dramatically affect the outcome. For instance, in the Davis-Beirut reaction, the addition of a controlled amount of water to an alcohol solvent can significantly enhance yields.

    • Causality: Solvents can stabilize transition states, influence the solubility of reactants and intermediates, and participate in the reaction mechanism (e.g., as a proton source or sink). An inappropriate solvent can hinder the formation of the key transition state for cyclization.

    • Troubleshooting Protocol: Conduct a solvent screen with a range of polar aprotic, polar protic, and nonpolar solvents.

Solvent ClassExample SolventsRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh boiling points, good solvating power for many organic molecules and salts.
Polar Protic Ethanol, n-Propanol, WaterCan act as proton sources/sinks; can hydrogen bond with reactants.
Nonpolar/Aprotic Toluene, Xylene, DioxaneHigh boiling points for thermally demanding reactions.
  • Catalyst and Ligand Integrity: In metal-catalyzed reactions (e.g., Pd- or Cu-catalyzed cyclizations), the activity of the catalyst is paramount. Catalyst deactivation or the use of a suboptimal ligand can lead to incomplete conversion.

    • Causality: The catalyst's role is to lower the activation energy of the cyclization. Ligands modulate the electronic properties and steric environment of the metal center, which in turn affects catalytic activity and selectivity. Catalyst deactivation can occur through various mechanisms, including aggregation, oxidation, or poisoning by impurities.

    • Troubleshooting Protocol: If a metal-catalyzed reaction is failing, consider screening different ligands or using a pre-catalyst that is known to be robust. Ensure all reagents and solvents are anhydrous and deoxygenated where necessary.

Side Products & Purity Issues

Q2: My reaction produces a mixture of N1 and N2-alkylated indazole isomers. How can I control the regioselectivity, and what is the most effective way to separate the isomers?

A: The formation of N1 and N2 isomers is a classic challenge in the functionalization of the indazole core. The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

  • Controlling Regioselectivity:

    • Base and Solvent System: The choice of base and solvent can have a profound impact on the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for certain indazole substrates.[3] In contrast, Mitsunobu conditions often favor the N2 isomer.[4]

      • Causality: The indazole anion is a resonance-stabilized system with negative charge density on both N1 and N2. The cation of the base can coordinate with the indazole anion, influencing the site of alkylation. The solvent can also play a role by solvating the cation and the anion to different extents, thereby affecting the nucleophilicity of each nitrogen atom. DFT calculations have suggested that chelation mechanisms involving the cation can favor N1 substitution.[5]

    • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can direct the alkylation to the more sterically accessible nitrogen.

  • Separation of Isomers:

    • Column Chromatography: This is the most common method for separating N1 and N2 isomers. A systematic approach to developing a separation method is crucial.[6]

      • Protocol: Start with a relatively nonpolar eluent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to identify the optimal solvent system that provides the best resolution between the two isomers.

    • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective purification method.[7]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization
  • Setup: Prepare four identical reactions in parallel.

  • Temperature Gradient: Set the temperature of each reaction according to the table in Q1.

  • Monitoring: At regular intervals (e.g., 2, 6, 12, and 24 hours), withdraw a small aliquot from each reaction.

  • Analysis: Analyze each aliquot by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting material and the formation of the product and any byproducts.[8][9]

  • Evaluation: Compare the results to determine the optimal temperature that gives the highest conversion to the desired product with minimal side reactions.

Protocol 2: Monitoring Reaction Progress by TLC
  • Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the TLC plate in an appropriate solvent system.

  • Visualization: Visualize the spots under a UV lamp and/or by staining.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_temp Is Temperature Optimal? start->check_temp optimize_temp Systematic Temperature Screen check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp->check_solvent solvent_screen Solvent Screen (Polar/Nonpolar) check_solvent->solvent_screen No check_catalyst Is Catalyst Active? check_solvent->check_catalyst Yes solvent_screen->check_catalyst catalyst_screen Screen Ligands/Catalyst Source check_catalyst->catalyst_screen No check_base Is Base Correct? check_catalyst->check_base Yes catalyst_screen->check_base base_screen Screen Different Bases (pKa, Sterics) check_base->base_screen No success Reaction Optimized check_base->success Yes base_screen->success

Caption: A logical workflow for troubleshooting low conversion rates in indazole cyclization reactions.

Mechanism of N1 vs. N2 Alkylation

N1_vs_N2_Alkylation cluster_0 Indazole Anion Formation cluster_1 Alkylation Pathways Indazole 1H-Indazole Anion Indazole Anion (Resonance Stabilized) Indazole->Anion + Base Base Base (e.g., NaH) N1_Attack N1 Attack (Kinetic/Thermodynamic Control) Anion->N1_Attack N2_Attack N2 Attack (Steric/Electronic Influence) Anion->N2_Attack N1_Product N1-Alkylated Indazole N1_Attack->N1_Product N2_Product N2-Alkylated Indazole N2_Attack->N2_Product Electrophile Alkyl Halide (R-X) Electrophile->N1_Attack Electrophile->N2_Attack

Sources

Technical Support Center: Solubility Optimization for 4-Fluoro-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-nitro-1H-indazole presents a classic "brick dust" profile common in fragment-based drug discovery.[1] Its planar indazole core facilitates strong intermolecular


-

stacking, while the nitro and fluoro substituents increase lipophilicity and crystal lattice energy.[1] At physiological pH (7.4), the molecule remains unionized (neutral), leading to negligible aqueous solubility (<10

M) and high risk of precipitation ("crashing out") upon dilution into biological media.

This guide provides validated protocols to overcome these thermodynamic barriers, ensuring assay reproducibility.

Module 1: The "Crash-Out" Phenomenon & Stock Preparation

The Mechanism

The most common failure mode with nitro-indazoles is kinetic precipitation .[1] When a concentrated DMSO stock is spiked directly into aqueous media, the local concentration momentarily exceeds the solubility limit before mixing is complete. This causes the formation of micro-crystals that may not re-dissolve, leading to:

  • False negatives (compound not in solution).

  • False positives (crystals causing light scattering in optical assays or cell toxicity via physical disruption).[1]

Protocol A: Anhydrous Stock Preparation

Objective: Create a stable, moisture-free master stock.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
    99.9%.[1]
    
    • Why: Water is a potent antisolvent for this compound.[1] Standard DMSO absorbs atmospheric water, which can nucleate crystallization inside your stock vial over time.[1]

  • Concentration: Target 10 mM to 50 mM .

    • Note: Do not attempt >100 mM stocks; the compound may crystallize upon freeze-thaw cycles.[1]

  • Storage: Aliquot into amber glass vials (nitro groups can be photosensitive) with Teflon-lined caps. Store at -20°C.

Module 2: Preventing Precipitation During Dilution

Direct spiking of 100% DMSO stock into cell media is the #1 cause of variability. Use the Intermediate Dilution Step (IDS) method.

Protocol B: The Intermediate Dilution Step (IDS)

IDS_Workflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (100x Assay Conc. in 100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Media Pre-Warmed Media (Rapid Vortexing) Inter->Media 1:100 Dilution (Critical Step) Assay Final Assay Plate (1% DMSO Final) Media->Assay Transfer

Figure 1: The Intermediate Dilution Step (IDS) workflow ensures the compound is already at a lower concentration before encountering the aqueous "shock," minimizing nucleation risk.

Step-by-Step:

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first.

  • The Transfer: Transfer the diluted DMSO solution into media while vortexing the media .[1]

    • Ratio: Ensure the DMSO volume added is

      
      1% of the total media volume.[1][2]
      
  • Equilibration: Allow the media+compound solution to sit for 15 minutes at room temperature. Check for turbidity (cloudiness) before adding to cells.[1]

Module 3: Advanced Formulation (Cyclodextrins)

If the compound precipitates even at 1% DMSO, or if your cells are sensitive to DMSO (see Table 1), you must use a solubilizing excipient. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for lipophilic aromatics like indazoles.[1]
Why it works

The hydrophobic indazole core enters the non-polar cavity of the cyclodextrin, while the hydrophilic hydroxyl groups on the outside keep the complex soluble in water.

Protocol C: The "Trojan Horse" Complexation
  • Prepare Vehicle: Dissolve 20% w/v HP-

    
    -CD  in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Solubilization:

    • Add your solid this compound directly to the 20% CD solution.[1]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Target: This can typically achieve concentrations of 0.5–2 mM in purely aqueous buffer.[1]

  • Usage: This solution can now be diluted directly into cell media without the risk of "shock" precipitation associated with DMSO.[1]

Module 4: Toxicity & Tolerance Limits

Before optimizing solubility, define the toxicity ceiling of your solvent system.

Table 1: Solvent Tolerance Guidelines

Solvent / ExcipientRobust Cells (e.g., HeLa, HEK293)Sensitive Cells (e.g., Primary Neurons, Stem Cells)Enzymatic AssaysNotes
DMSO < 0.5% (v/v)< 0.1% (v/v)< 5% (v/v)>1% induces membrane porosity and apoptosis.
HP-

-CD
< 20 mM (~2-3%)< 5 mM (~0.5%)High ToleranceCan strip cholesterol from membranes at high conc.[1]
Ethanol < 1% (v/v)< 0.1% (v/v)< 5% (v/v)High evaporation rate alters concentration over time.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the correct protocol for your specific assay needs.

Decision_Tree Start Start: Select Assay Type CellBased Cell-Based Assay Start->CellBased Enzymatic Enzymatic/Biochemical Start->Enzymatic CheckConc Req. Conc > 10 µM? CellBased->CheckConc Simple Direct DMSO Spike (Max 5% DMSO) Enzymatic->Simple CheckSens DMSO Sensitive? CheckConc->CheckSens No (<10µM) Advanced Use Protocol C (HP-beta-CD) CheckConc->Advanced Yes (>10µM) Standard Use Protocol B (IDS with DMSO) CheckSens->Standard No CheckSens->Advanced Yes

Figure 2: Decision matrix for selecting the optimal solubilization strategy based on assay sensitivity and required compound concentration.

Frequently Asked Questions (FAQs)

Q: Can I use acid or base to dissolve the compound? A: No. The pKa of the indazole NH is predicted to be ~11.0 due to the electron-withdrawing nitro and fluoro groups. To deprotonate it (making it soluble as a salt), you would need a pH > 12, which is incompatible with biological assays. At pH 7.4, the molecule is neutral.[1]

Q: My compound precipitated after freeze-thaw. Is it ruined? A: Likely not. Re-dissolve by warming the vial to 37°C and vortexing vigorously. If a precipitate remains, the DMSO may have absorbed water.[1] Centrifuge to pellet the solid, remove the supernatant, and re-dissolve the pellet in fresh, anhydrous DMSO.

Q: Why is the solution yellow? A: Nitro-aromatic compounds are often yellow.[1] This is normal. However, be cautious in colorimetric assays (e.g., MTT/MTS) where the compound's absorbance might overlap with the assay readout. Always run a "Compound Only" blank control.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole.[1][5] Retrieved Feb 4, 2026.[1] Link

  • Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Link

Sources

Addressing inconsistent results in bioassays with indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with Indazole Scaffolds

Audience: Drug Discovery Scientists, HTS Managers, and Medicinal Chemists.

Introduction: The Indazole Paradox

Welcome to the Technical Support Center.

If you are reading this, you are likely experiencing a common frustration in medicinal chemistry: your indazole-based lead compounds—promising kinase inhibitors or GPCR ligands—are behaving erratically. You might see flat structure-activity relationships (SAR), steep Hill slopes, or IC50 values that shift by orders of magnitude between runs.

Indazole derivatives are privileged scaffolds in drug discovery (e.g., Axitinib, Pazopanib) due to their ability to mimic the purine ring of ATP. However, this same physicochemical profile introduces three specific failure modes in bioassays: Aqueous Insolubility , Colloidal Aggregation , and Autofluorescence .

This guide moves beyond generic advice. It provides a forensic approach to isolating these variables, ensuring your data reflects true pharmacology, not physical artifacts.

Module 1: The "Brick Dust" Effect (Solubility & Precipitation)

The Issue: You observe "flat" inhibition curves where the compound is inactive until a sudden drop-off, or you see high variability between replicates at high concentrations.

The Causality: Indazoles are often highly lipophilic (High LogP). When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into an aqueous assay buffer, the compound may locally precipitate ("crash out") before it can disperse. This creates a suspension of micro-crystals that do not bind the target, leading to false negatives or erratic data.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stocks directly into the assay plate if you suspect solubility issues. Use this modified workflow to ensure thermodynamic solubility.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute the compound first into a "transition buffer" containing a carrier (e.g., 50% DMSO / 50% Buffer) or use an acoustic dispenser (e.g., Labcyte Echo) which shoots nanoliter droplets that disperse instantly.

  • Visual Check: Before adding enzyme/cells, inspect the plate under a microscope or nephelometer. Indazole precipitates often look like "brick dust" or needles.

  • Assay Limit: If precipitation occurs >10 µM, flag the data. Do not force a curve fit through precipitated points.

Visualization: Solubility Decision Tree

SolubilityWorkflow start Observation: Erratic High-Conc Data check_method Dispense Method? start->check_method acoustic Acoustic (Echo) check_method->acoustic tips Tip-Based Pipetting check_method->tips acoustic_check Check DMSO Hydration (Is source plate wet?) acoustic->acoustic_check tip_check Did you dilute 100% DMSO directly into Buffer? tips->tip_check solution_A Optimization: Recalibrate Fluid Class for Viscosity acoustic_check->solution_A solution_B CRITICAL ERROR: Local Precipitation. Use Intermediate Dilution Step. tip_check->solution_B Yes

Figure 1: Decision logic for identifying precipitation artifacts based on dispensing method.

Module 2: The "Sticky" False Positive (Colloidal Aggregation)

The Issue: Your compound shows potent inhibition (low IC50), but the Hill slope is steep (> 2.0), or the inhibition disappears when you change the protein concentration.

The Causality: Many indazole derivatives are "Promiscuous Inhibitors" or PAINS (Pan-Assay Interference Compounds). They do not bind the active site 1:1. Instead, they form sub-micrometer colloidal aggregates that sequester the enzyme on their surface. This effectively denatures the enzyme, causing a false positive signal.

The Solution: The Detergent Stress Test Colloids are sensitive to non-ionic detergents. If your inhibition is real (1:1 binding), detergent won't kill the potency. If it is colloidal, the detergent will disrupt the aggregate and "erase" the inhibition.

Experimental Protocol: Detergent Sensitivity Screen
ReagentConcentrationPurpose
Triton X-100 0.01% (v/v)Disrupts colloids; usually below CMC for protein denaturation.
Tween-80 0.05% (v/v)Alternative if protein is sensitive to Triton.
BSA 0.1 mg/mL"Crowding agent" to saturate colloidal surfaces.

Procedure:

  • Run your standard IC50 dose-response curve.

  • Run a parallel curve with 0.01% Triton X-100 added to the assay buffer.

  • Analyze:

    • Shift < 2-fold: True Binder.

    • Shift > 10-fold (Potency Loss): Colloidal Aggregator (False Positive).

Expert Insight: "If your Hill slope is 4.0, you are likely measuring a phase transition (aggregation), not a binding event." — Shoichet Lab Principles [1, 2].

Module 3: The "Phantom Signal" (Autofluorescence)

The Issue: In fluorescence-based assays (e.g., FP, FRET), the raw signal increases with compound concentration, or you see "negative inhibition" (signal > 100% control).

The Causality: The indazole core is an electron-rich, conjugated system. Depending on substitutions (especially push-pull systems with electron-withdrawing groups), indazoles can be highly fluorescent in the blue/green spectrum (350–500 nm). This overlaps with common fluorophores like Coumarin or Fluorescein.

Troubleshooting Guide: Optical Interference

Q: How do I confirm autofluorescence? A: Perform a "Compound Only" scan.

  • Prepare a plate with compound dilutions without the enzyme or fluorophore.

  • Read the plate at your assay's Excitation/Emission wavelengths.

  • If the signal is >10% of your assay window, you have interference.

Q: How do I fix it? A: Switch detection modes.

Current ModeRisk LevelRecommended Switch
Intensity (FI) HighTR-FRET / HTRF (Time-Resolved). The delay (50–100 µs) allows compound fluorescence (ns lifetime) to decay before reading.
Polarization (FP) HighRed-Shifted Dye (e.g., Alexa 647 or Cy5). Indazoles rarely fluoresce in the far-red (>600 nm).
Absorbance ModerateBiochemical Activity (e.g., MS-based or radiolabeled) if color quenching is suspected.
Visualization: Optical Interference Pathway

OpticalInterference cluster_assay Assay Well compound Indazole Compound light Excitation Light (e.g., 485 nm) fluorophore Assay Fluorophore light->fluorophore auto Compound Autofluorescence light->auto Interference detector Detector Readout fluorophore->detector Signal auto->detector Noise (False Negative)

Figure 2: Mechanism of autofluorescence interference in intensity-based assays.

FAQ: Rapid Response

Q: My indazole compound inhibits the target in buffer but fails in cell-based assays. Why? A: This is often the "Serum Shift." Indazoles bind non-specifically to Albumin (HSA/BSA) in the cell media.

  • Test: Run your biochemical assay with physiological concentrations of HSA (45 g/L is standard, but try 1 mg/mL first). If potency drops drastically, your free fraction is too low.

Q: Can I use DMSO > 1% to solve the solubility issue? A: Generally, no . Most enzymes tolerate up to 5% DMSO, but cell-based assays usually fail >0.5% due to membrane toxicity [4]. Furthermore, high DMSO can actually promote aggregation for some scaffolds by altering the solvent dielectric constant.

Q: I suspect my compound is a "Light Scatterer" in absorbance assays. How do I check? A: Scan the absorbance spectrum. If you see a broad, featureless baseline lift (an "offset" rather than a peak) that increases toward UV, this is Rayleigh scattering caused by micro-precipitates, not true absorbance.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Stability and Aggregation. NCBI Bookshelf. [Link]

Sources

Navigating the Labyrinth of Indazole Isomers: A Technical Support Guide for Analytical Method Refinement

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the Technical Support Center for the analytical separation of indazole isomers. As a Senior Application Scientist, I've designed this guide to be a dynamic resource for researchers, scientists, and professionals in drug development. The separation of indazole isomers, whether constitutional (e.g., N-1 vs. N-2 substituted) or enantiomeric, presents a significant analytical challenge due to their similar physicochemical properties. This guide provides in-depth, practical solutions to common issues encountered during method development and routine analysis, ensuring the accuracy and robustness of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing questions and challenges you may face in the laboratory.

Common Issues in Achiral (Constitutional) Isomer Separations

Question 1: We are struggling to separate N-1 and N-2 substituted indazole regioisomers using a standard C18 column. The peaks are either co-eluting or have very poor resolution. What can we do?

Answer: This is a frequent challenge as N-1 and N-2 isomers often exhibit very similar hydrophobicity. While a standard C18 column relies primarily on hydrophobic interactions, enhancing selectivity requires exploiting other molecular properties of your indazole isomers.

Underlying Principle: The key to separating closely related isomers is to introduce alternative interaction mechanisms beyond simple hydrophobicity. The subtle differences in the dipole moment and electron density between the N-1 and N-2 isomers can be exploited with the right stationary phase.

Troubleshooting Steps & Solutions:

  • Switch to a Phenyl-Hexyl Stationary Phase: Phenyl-based columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring system.[1][2][3][4] The differing electron distribution of the N-1 and N-2 isomers can lead to differential π-stacking, thereby improving separation. Methanol is often preferred over acetonitrile as the organic modifier with phenyl columns as it can enhance these π-π interactions.[2]

  • Optimize the Mobile Phase pH: The basicity of the two nitrogen atoms in the indazole ring differs. By adjusting the mobile phase pH, you can selectively protonate one isomer more than the other, altering its polarity and retention time.[5][6][7] A systematic pH scouting study, for example from pH 3 to 8 (within the column's stable range), is highly recommended. For basic indazoles, a lower pH can often lead to more symmetrical peaks.[8]

  • Employ Additives: Small amounts of additives like formic acid or ammonium acetate in the mobile phase can improve peak shape and selectivity.[9][10] For basic analytes, these additives can help to minimize interactions with residual silanols on the silica surface, reducing peak tailing.[11]

  • Consider Normal Phase Chromatography: If working with less polar indazole derivatives, normal phase chromatography on a silica or diol column can provide excellent selectivity based on polar interactions.[12]

Question 2: We are observing significant peak tailing for our indazole analytes, even after trying different mobile phases. What is the likely cause and how can we fix it?

Answer: Peak tailing for nitrogen-containing heterocyclic compounds like indazoles is often due to secondary interactions with the stationary phase.

Underlying Principle: The lone pair of electrons on the nitrogen atoms of the indazole ring can interact with active sites, such as acidic silanol groups, on the surface of the silica-based stationary phase. This strong, non-specific binding leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

start Peak Tailing Observed check_pH Is Mobile Phase pH Appropriate? start->check_pH check_buffer Is Buffer Concentration Sufficient? check_pH->check_buffer Yes adjust_pH Adjust pH to Suppress Analyte Ionization check_pH->adjust_pH No check_column Is the Column Overloaded or Contaminated? check_buffer->check_column Yes increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->increase_buffer No end_capped_column Use an End-Capped Column check_column->end_capped_column No/Silanol Interactions Suspected reduce_load Reduce Injection Volume/Concentration check_column->reduce_load Overloaded flush_column Flush or Replace Column check_column->flush_column Contaminated final_solution Symmetric Peak Achieved end_capped_column->final_solution adjust_pH->final_solution increase_buffer->final_solution reduce_load->final_solution flush_column->final_solution start Indazole Isomer Mixture lc_sfc LC or SFC Separation start->lc_sfc ms Mass Spectrometry (MS) lc_sfc->ms parent_ion Confirm Molecular Weight (Parent Ion) ms->parent_ion ms_ms Tandem MS (MS/MS) parent_ion->ms_ms Same MW fragmentation Analyze Fragmentation Pattern ms_ms->fragmentation identification Isomer Identification fragmentation->identification Different Patterns

Sources

Technical Support Center: Enhancing the Stability of 4-fluoro-5-nitro-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-fluoro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. As a specialized heterocyclic molecule, this compound's utility in experimental settings is intrinsically linked to its stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.

Understanding the Instability of this compound

The chemical structure of this compound, with its electron-withdrawing nitro group, makes the indazole ring susceptible to certain degradation pathways.[1][2] While specific stability data for this compound is not extensively documented, we can infer its behavior from related nitroaromatic and heterocyclic compounds. The primary modes of degradation to be aware of are hydrolysis, photodegradation, and thermal decomposition. This guide will provide you with the knowledge and tools to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of conjugated byproducts or the release of nitrite/nitrate ions.[3] It is recommended to prepare fresh solutions and investigate the storage conditions (light exposure, temperature, pH) as potential causes.

Q2: What are the ideal solvents for dissolving this compound?

The parent compound, 4-fluoro-1H-indazole, is slightly soluble in DMSO and methanol.[4] These are good starting points for this compound. However, it is crucial to use anhydrous, high-purity solvents, as water and impurities can initiate degradation. For aqueous buffers, solubility may be limited, and the pH of the solution will be a critical factor for stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is unavailable, nitro-substituted indazoles are known to be sensitive to hydrolysis, and the pH of the solution can significantly influence the rate of degradation.[1] For some related compounds, stability is greater in a slightly acidic to neutral pH range.[5] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[6] It is strongly recommended to determine the optimal pH for your specific experimental conditions using a stability study, as outlined in the protocols section of this guide.

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and moisture ingress. For long-term storage, it is advisable to store the compound as a solid or as a concentrated stock solution in an anhydrous solvent like DMSO.

Q5: I see an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?

Yes, the appearance of new peaks is a strong indication of degradation. A common degradation pathway for nitro-heterocyclic compounds is the reduction of the nitro group to an amino group.[7] Other potential degradation products could result from hydrolysis of the indazole ring or photolytic reactions.[3] If you suspect degradation, it is advisable to run a forced degradation study (see protocols below) to help identify the potential degradation products.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with this compound solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration
Potential Cause Troubleshooting Steps
Hydrolysis 1. Verify the pH of your solution. If not controlled, consider buffering to a slightly acidic pH (e.g., pH 4-6) and re-evaluating stability. 2. Use anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh before each experiment.
Photodegradation 1. Protect your solutions from light at all times by using amber vials or foil wrapping. 2. Minimize exposure to ambient lab lighting during sample preparation and handling.
Thermal Degradation 1. Store stock and working solutions at or below -20°C. 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. If your experiment requires elevated temperatures, conduct a preliminary time-course study to determine the compound's stability under those conditions.
Oxidation 1. Degas solvents, particularly aqueous buffers, before use to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant (e.g., BHT), but first verify its compatibility with your downstream applications.
Issue 2: Poor Reproducibility Between Experiments

Caption: Troubleshooting workflow for poor reproducibility.

Experimental Protocols

Protocol 1: Determining Optimal pH for Stability in Aqueous Buffers
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution into each buffer to the final working concentration.

  • Incubate: Aliquot each test solution into separate, light-protected vials. Incubate at the desired experimental temperature.

  • Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each pH condition and immediately analyze by a stability-indicating method (e.g., reverse-phase HPLC with UV detection).

  • Evaluate: Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest degradation rate is the optimal pH for your experimental conditions.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products and to develop a stability-indicating analytical method.

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Degradation: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Degradation: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.

  • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) in the dark for 24 hours.

  • Analysis: Analyze all samples by LC-MS to separate the parent compound from any degradation products and to obtain their mass-to-charge ratios for preliminary identification.

Data Summary Tables

Parameter Recommendation Rationale
Solvent Anhydrous DMSO, DMF, or AcetonitrileMinimizes hydrolytic degradation.
Aqueous Solution pH Empirically determine; start with slightly acidic (pH 4-6)Nitroindazoles can be susceptible to hydrolysis at extreme pH values.[1][6]
Storage Temperature -20°C or -80°CReduces the rate of thermal degradation.
Light Exposure Minimize; use amber vials or foilNitroaromatic compounds are often susceptible to photodegradation.[3]

Visualizing Degradation Pathways

Degradation_Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis Photodegradation Photodegradation (Light, UV) Compound->Photodegradation Reduction Reduction (Reducing agents) Compound->Reduction Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened likely Photoproducts Photochemical Byproducts Photodegradation->Photoproducts possible Amino_Analog 4-fluoro-5-amino-1H-indazole Reduction->Amino_Analog possible Degradation_Products Degradation Products Ring_Opened->Degradation_Products Photoproducts->Degradation_Products Amino_Analog->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • 4-FLUORO (1H)INDAZOLE. LookChem. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. PubMed. Available at: [Link]

Sources

Validation & Comparative

The Indazole Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions.[1][2][3] Within the vast chemical space explored for kinase inhibition, the indazole scaffold has surfaced as a "privileged" structure, a core motif that consistently demonstrates potent and selective interactions with the ATP-binding site of various kinases.[4][5] This guide provides an in-depth, comparative analysis of the indazole scaffold against other prominent kinase inhibitor chemotypes, supported by experimental data and methodological insights.

The Rise of Kinase Inhibitors and the Concept of Privileged Scaffolds

Protein kinases play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates, thereby regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] Small molecule kinase inhibitors are designed to compete with ATP at the enzyme's active site, thereby blocking the downstream signaling cascade.[3]

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The indazole ring system, a bicyclic heteroaromatic compound, is a prime example of such a scaffold in the context of kinase inhibition. Its unique structural and electronic properties allow for versatile interactions with the kinase active site.[4]

The Indazole Scaffold in Action: A Look at Key Examples

Numerous indazole-based compounds have been developed and have shown significant promise as kinase inhibitors, with some achieving clinical success. These derivatives showcase the adaptability of the indazole core in targeting a diverse range of kinases.

One notable example is Pazopanib , an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Pazopanib potently inhibits VEGFR, PDGFR, and c-Kit, among other kinases. Another important indazole-containing drug is Niraparib , a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which, while not a kinase inhibitor in the traditional sense, underscores the therapeutic importance of the indazole motif.

The versatility of the indazole scaffold is further highlighted by its incorporation into inhibitors targeting other kinase families. For instance, derivatives of 1H-indazole have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) with IC50 values in the low micromolar range.[7] Specifically, one compound demonstrated IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively.[7] Furthermore, other indazole-based molecules have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1, with one compound exhibiting an IC50 of 0.512 µM against ALK and 0.766 µM against ROS1.[8]

Comparative Analysis: Indazole Derivatives vs. Other Kinase Inhibitor Scaffolds

To appreciate the performance of the indazole scaffold, it is instructive to compare it with other well-established kinase inhibitor chemotypes. For this analysis, we will consider two prominent non-indazole inhibitors: Gefitinib , a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), and Imatinib , a 2-phenylaminopyrimidine derivative that targets BCR-Abl, c-Kit, and PDGFR.

InhibitorScaffoldPrimary Target(s)IC50 (nM)
Pazopanib IndazoleVEGFR230
PDGFRβ84
c-Kit74
Indazole Derivative (FGFR) [7]IndazoleFGFR2800
Indazole Derivative (ALK) [8]IndazoleALK512
Gefitinib QuinazolineEGFR2-37
Imatinib 2-PhenylaminopyrimidineBCR-Abl25-1000
c-Kit100
PDGFRα100

Note: IC50 values can vary depending on the specific assay conditions.

This comparative data illustrates that the indazole scaffold can be elaborated to generate inhibitors with potencies that are competitive with other clinically successful chemotypes. The flexibility of substitution on the indazole ring allows for fine-tuning of selectivity and potency against a wide array of kinases.

Experimental Methodologies for Kinase Inhibitor Evaluation

The characterization and comparison of kinase inhibitors rely on a standardized set of experimental assays. These can be broadly categorized into in vitro biochemical assays and cell-based assays.[9][10]

In Vitro Kinase Assays

The primary goal of an in vitro kinase assay is to determine the direct inhibitory effect of a compound on the activity of a purified enzyme.[11] A common approach is to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).[12][13]

    • Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the kinase and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.[12][13]

    • Incubate the reaction mixture at a controlled temperature for a specific period.

    • Stop the reaction by adding a reagent that chelates Mg2+ or by adding a denaturing agent.

  • Detection:

    • Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase/luciferin-based system).[11]

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context.[10] These assays measure the downstream effects of kinase inhibition within a living cell.

Step-by-Step Protocol for a Cell Proliferation Assay (e.g., MTT Assay):

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase in a suitable medium.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Visualizing the Landscape of Kinase Inhibition

To better understand the context of kinase inhibition, it is helpful to visualize both the signaling pathways involved and the experimental workflows used to identify and characterize inhibitors.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Kinase Assays In Vitro Kinase Assays Lead Optimization->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays Lead Optimization->Cell-Based Assays Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies In Vitro Kinase Assays->Lead Optimization Cell-Based Assays->Lead Optimization Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A typical workflow for the discovery and development of small molecule kinase inhibitors.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a highly versatile and effective motif in the design of potent and selective kinase inhibitors. Its ability to be readily functionalized allows for the exploration of a vast chemical space and the targeting of a wide range of kinases. While the specific compound 4-fluoro-5-nitro-1H-indazole lacks published data on its kinase inhibitory activity, the broader class of indazole derivatives continues to be a fertile ground for the discovery of novel therapeutics.

Future efforts in this area will likely focus on the development of next-generation indazole-based inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance.[3][14] The continued exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the development of new and more effective treatments for a host of human diseases.

References

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4-Fluoro-1H-Indazole in Materials Science and Beyond. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (2024, November 29). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

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  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • PubMed. (2007, April 5). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Request PDF. Retrieved from [Link]

  • PubMed. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PMC - NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • PLOS One - Research journals. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Evolution of Small Molecule Kinase Drugs. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (n.d.). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Current Review of Small Molecule Ret Kinase Inhibitors. Retrieved from [Link]

  • Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Retrieved from [Link]

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A Comparative Analysis of N1 vs. N2 Alkylated Indazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isomerism in a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into a multitude of clinically significant agents.[1][3] These agents span a wide range of therapeutic areas, including oncology (e.g., Niraparib, Pazopanib), inflammation (e.g., Benzydamine), and antiemesis (e.g., Granisetron).[1][4]

A critical, yet often challenging, aspect of indazole chemistry is the potential for substitution at two different nitrogen atoms, leading to N1 and N2 regioisomers. The seemingly subtle shift of an alkyl group between these two positions can profoundly alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. Consequently, this isomeric difference frequently translates into significant variations in biological activity, target selectivity, and pharmacokinetic properties.

Direct alkylation of the 1H-indazole core often yields a mixture of both N1 and N2 products, making the development of regioselective synthetic methods a crucial endeavor for medicinal chemists.[2][3] Understanding the distinct biological consequences of N1 versus N2 alkylation is not merely an academic exercise; it is a fundamental requirement for rational drug design and the optimization of lead compounds. This guide provides an in-depth comparative analysis of the bioactivity of these two classes of isomers, supported by experimental data and protocols, to arm researchers with the insights needed to strategically leverage indazole chemistry in their drug discovery programs.

The Synthetic Hurdle: Achieving Regioselectivity

The synthesis of a specific indazole regioisomer is a well-documented challenge. The outcome of an alkylation reaction is governed by a delicate interplay of thermodynamic and kinetic factors, which are influenced by the substrate's electronic properties, the nature of the electrophile, the choice of base, and the solvent system.[3][5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4][6] Consequently, reactions that allow for equilibration often favor the formation of the N1-substituted product, which is the thermodynamic product.[1][4][7] In contrast, conditions that favor kinetic control can sometimes be exploited to yield the N2 isomer.[8]

  • Reaction Conditions:

    • N1-Selectivity: A common strategy for achieving N1 selectivity involves using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), which tends to favor the thermodynamic product.[1][4]

    • N2-Selectivity: Highly selective N2 alkylation can be achieved using specific activating groups on the alkylating agent, such as 2,2,2-trichloroacetimidates, under acidic conditions (e.g., TfOH) or with copper catalysis.[9][10] This approach effectively avoids the formation of the N1 isomer.[10]

The necessity of developing these specialized synthetic routes underscores the importance of isolating and evaluating each isomer independently to determine its unique biological profile.

Comparative Bioactivity: The Isomeric Impact on Target Inhibition

The location of the N-alkyl substituent dictates the orientation of the rest of the molecule and the availability of the second indazole nitrogen for hydrogen bonding. This has profound implications for how the molecule interacts with its biological target. Below, we analyze specific examples from the literature.

Case Study: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The hinge region of the ATP binding pocket is a critical interaction point, often involving hydrogen bonds. The indazole scaffold is an effective hinge-binding fragment.[11]

The differential positioning of the N-alkyl group in N1 and N2 isomers directly impacts their ability to engage with this hinge region.

  • In an N1-substituted indazole , the N2 nitrogen is available to act as a hydrogen bond acceptor.

  • In an N2-substituted indazole , the N1 nitrogen can act as a hydrogen bond donor (if unsubstituted) or is sterically shielded, altering the binding mode.

This fundamental difference is a key determinant of inhibitory potency. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the importance of the indazole's interaction with the kinase hinge was highlighted. Initial screenings supported the significance of the indazole group with the nitrogen at the 2-position (N2) for potent activity.[12]

Table 1: Comparative Activity of N1 vs. N2 Isomers in Kinase Inhibition

Compound Pair / TargetN1-Alkylated Isomer (IC₅₀)N2-Alkylated Isomer (IC₅₀)Fold DifferenceReference
FGFR1 Inhibitors 69.1 nM30.2 nM (optimized)~2.3x[13]
Chek1 Inhibitors >1000 nM (hypothetical inactive)0.30 nM>3000x
PDK1 Inhibitors 90 nM80 nM~1.1x

Data presented is illustrative of trends discussed in the literature. Direct head-to-head IC₅₀ values for simple alkyl isomers are often embedded within broader SAR studies.

The data consistently demonstrates that N2-alkylation can be crucial for achieving high-potency kinase inhibition, as it correctly positions the indazole core for optimal hinge binding.

cluster_0 N1 vs. N2 Isomer Binding at Kinase Hinge N1_Isomer N1-Alkylated Indazole (N2 is H-Bond Acceptor) Hinge Kinase Hinge Region (e.g., Alanine, Glutamate) N1_Isomer->Hinge Forms H-Bond (Acceptor) N2_Isomer N2-Alkylated Indazole (N1 is H-Bond Donor) N2_Isomer->Hinge Forms H-Bond (Donor) ATP_Pocket ATP Binding Pocket

Caption: Differential binding of N1 and N2 isomers in a kinase active site.

Experimental Protocols: A Framework for Self-Validating Bioactivity Assessment

To reliably compare the bioactivity of N1 and N2 isomers, robust and well-controlled experimental assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity, which is a critical downstream measure of a compound's anti-cancer activity.

Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for determining the IC₅₀ (half-maximal inhibitory concentration) of N1 and N2 alkylated indazole isomers on a cancer cell line.

Objective: To quantify and compare the cytotoxic effects of N1-Indazole Isomer and N2-Indazole Isomer.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • N1 and N2 Indazole Isomers (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Causality Check: Seeding a precise number of cells ensures that any observed effect is due to the compound and not variations in cell density.

    • Include wells for "cells only" (negative control) and "media only" (blank).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the N1 and N2 isomer stock solutions in complete media. A typical concentration range would be 0.1 nM to 100 µM.

    • Also prepare a vehicle control (media with the same percentage of DMSO as the highest compound concentration).

    • Trustworthiness Check: The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.

    • Remove the old media from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for 48-72 hours.

  • MTT Addition (Day 4/5):

    • Remove the compound-containing media.

    • Add 100 µL of fresh media and 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

    • Mechanism Insight: This step directly measures metabolic activity, which is a proxy for cell viability. Dead cells cannot perform this conversion.

  • Formazan Solubilization & Reading:

    • Carefully remove the media/MTT mixture.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each isomer.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The evidence is clear: the seemingly minor positional change between N1 and N2 alkylation on an indazole scaffold is a major determinant of biological activity. This distinction arises from fundamental differences in molecular geometry, hydrogen bonding potential, and overall electronic character, which collectively govern the molecule's interaction with its target protein. For researchers in drug development, this means that the regioselective synthesis and independent biological evaluation of both N1 and N2 isomers are not optional but essential steps in any indazole-based drug discovery campaign. A failure to characterize both isomers may lead to the premature dismissal of a promising chemical scaffold. As synthetic methodologies continue to advance, providing more reliable and scalable access to each regioisomer, the ability to fine-tune bioactivity by strategically selecting the point of N-alkylation will become an even more powerful tool in the medicinal chemist's arsenal.

References

  • Farrell, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947–1957. Available at: [Link]

  • Farrell, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cortes, S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4966. Available at: [Link]

  • Cortes, S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7735-7741. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate. Available at: [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • Unregistered user. (2018). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Seela, F., & Gumbiowski, R. (1991). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 74(5), 1048-1056. Available at: [Link]

  • Unregistered user. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. National Institutes of Health. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3681. Available at: [Link]

  • Wang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1467. Available at: [Link]

  • Furet, P., et al. (2010). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 20(4), 1348-1352. Available at: [Link]

  • Unregistered user. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. Available at: [Link]

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A Researcher's Guide to Validating Novel Inhibitors: A Case Study of 4-fluoro-5-nitro-1H-indazole Against p38 MAPKα

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers to validate the inhibitory potential of a novel compound, using 4-fluoro-5-nitro-1H-indazole as a case study against the well-characterized kinase target, p38 MAPKα. We will navigate the essential stages of validation, from initial biochemical confirmation of target engagement to cell-based assays that demonstrate functional, downstream effects. This document is designed to not only provide step-by-step protocols but also to instill a philosophy of rigorous, self-validating experimental design.

The selection of p38 MAPKα as the target for this guide is based on its significant role in inflammatory diseases, cancer, and neurodegenerative disorders, making it a high-interest target for therapeutic intervention. Its well-established signaling cascade provides clear, measurable endpoints for assessing inhibitor efficacy. We will compare our compound of interest against Skepinone-L, a known potent and selective inhibitor of p38 MAPKα, to benchmark its performance.

Part 1: Initial Validation - Direct Target Engagement & Biochemical Potency

The first crucial step is to confirm that this compound physically interacts with p38 MAPKα and inhibits its catalytic activity. This is foundational to all subsequent cell-based and in-vivo work. We will employ a biochemical kinase assay and a direct target engagement assay.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the kinase. It is a competition assay where our test compound will displace a fluorescently labeled tracer from the ATP pocket of the p38 MAPKα enzyme.

  • Reagent Preparation : Prepare a solution of Eu-anti-tag antibody, a fluorescent tracer, and the p38 MAPKα enzyme in a kinase buffer.

  • Compound Dilution : Create a serial dilution of this compound and the reference compound, Skepinone-L, typically starting from 100 µM.

  • Assay Plate Setup : Add the kinase/antibody/tracer mixture to a 384-well plate. Then, add the serially diluted compounds.

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : The TR-FRET signal is inversely proportional to the amount of inhibitor binding. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Cell Treatment : Treat cultured cells (e.g., HEK293 or THP-1 cells) with either vehicle control or a saturating concentration of this compound for 1-2 hours.

  • Cell Lysis : Harvest and lyse the cells to create a protein lysate.

  • Heat Shock : Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifugation : Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis : Collect the supernatant containing the soluble proteins and analyze the amount of soluble p38 MAPKα at each temperature point using Western blotting.

  • Data Analysis : Plot the fraction of soluble p38 MAPKα against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Comparative Biochemical Data
CompoundAssay TypeTargetIC50 (nM)
This compound LanthaScreen™p38 MAPKαHypothetical 250 nM
Skepinone-L LanthaScreen™p38 MAPKα1.3 nM

Note: The IC50 for this compound is presented as a hypothetical value for the purpose of this guide.

Part 2: Cellular Activity - Assessing Downstream Pathway Inhibition

Once direct target engagement is confirmed, the next logical step is to determine if this engagement translates into the inhibition of the downstream signaling pathway in a cellular context. For the p38 MAPKα pathway, a key downstream substrate is MAPK-activated protein kinase 2 (MK2).

Workflow for Assessing Downstream Inhibition

G cluster_cell Cellular Environment cluster_assay Assay Readout LPS LPS Stimulation p38 p38 MAPKα LPS->p38 Activates Inhibitor This compound or Skepinone-L Inhibitor->p38 Inhibits MK2 MK2 p38->MK2 Phosphorylates pMK2 Phospho-MK2 (p-MK2) MK2->pMK2 Active Form TNFa TNFα Release pMK2->TNFa Promotes WB Western Blot for p-MK2 pMK2->WB ELISA ELISA for TNFα TNFa->ELISA

Caption: Workflow for validating p38 MAPKα pathway inhibition in cells.

Phospho-MK2 Western Blot

This assay provides direct evidence of the inhibition of p38 MAPKα's catalytic activity in cells by measuring the phosphorylation of its direct substrate, MK2.

  • Cell Culture and Stimulation : Plate THP-1 monocytes and differentiate them into macrophages. Starve the cells and then pre-treat with a dose-response of this compound or Skepinone-L for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 MAPKα pathway.

  • Lysate Preparation : After a short stimulation period (e.g., 15-30 minutes), lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot : Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis : Quantify the band intensities. Normalize the p-MK2 signal to the total MK2 signal for each sample. Plot the normalized p-MK2 levels against the inhibitor concentration to determine the cellular IC50.

TNFα Release ELISA

Inhibition of the p38 MAPKα/MK2 axis is known to suppress the production and release of pro-inflammatory cytokines like TNFα. An ELISA for TNFα provides a functional, downstream readout of inhibitor activity.

  • Cell Treatment : Treat differentiated THP-1 cells with a dose-response of the inhibitors as described above and stimulate with LPS.

  • Supernatant Collection : After a longer incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • ELISA : Perform a sandwich ELISA for TNFα on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis : Generate a standard curve using recombinant TNFα. Calculate the concentration of TNFα in each sample. Plot the TNFα concentration against the inhibitor concentration to determine the IC50 for the suppression of this functional response.

Comparative Cellular Data
CompoundCellular AssayCell LineIC50 (nM)
This compound p-MK2 InhibitionTHP-1Hypothetical 850 nM
This compound TNFα ReleaseTHP-1Hypothetical 1.2 µM
Skepinone-L p-MK2 InhibitionTHP-1~20 nM
Skepinone-L TNFα ReleaseTHP-1~30 nM

Note: Data for this compound is hypothetical. Skepinone-L data is approximated from published literature.

Part 3: Assessing Selectivity and Off-Target Effects

A critical aspect of inhibitor validation is to understand its selectivity. An inhibitor that affects multiple targets can lead to unexpected and undesirable biological effects.

Kinome Profiling

The most comprehensive way to assess kinase selectivity is to screen the compound against a large panel of kinases. Several commercial services offer this (e.g., Eurofins KinaseProfiler™, Reaction Biology). The compound is typically tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition is reported.

G cluster_workflow Kinase Selectivity Profiling Workflow Compound This compound (e.g., 1 µM) Assay Binding or Activity Assay Compound->Assay KinasePanel Broad Kinase Panel (~400 kinases) KinasePanel->Assay Data Data Analysis: % Inhibition for each kinase Assay->Data Output Selectivity Profile (e.g., Kinome Tree) Data->Output

Caption: A streamlined workflow for assessing inhibitor selectivity via kinome profiling.

Cell Viability Assay

To ensure that the observed inhibition of downstream signaling is not simply a consequence of cytotoxicity, a cell viability assay should be performed in parallel with the functional cellular assays.

  • Cell Plating : Plate the same cells used for the functional assays (e.g., THP-1) at an appropriate density.

  • Compound Treatment : Treat the cells with the same dose-response of the inhibitors for the same duration as the longest functional assay.

  • Assay : Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to the cells.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Analysis : Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).

A desirable inhibitor should have a CC50 that is significantly higher (ideally >10-fold) than its functional IC50. This indicates a therapeutic window where the target can be inhibited without causing general cell death.

Conclusion

This guide outlines a logical and rigorous progression for validating a novel inhibitor against a specific target, using this compound and p38 MAPKα as a working example. By starting with direct biochemical confirmation of target engagement, progressing to the measurement of on-target pathway modulation in a cellular context, and concluding with an assessment of selectivity and cytotoxicity, researchers can build a comprehensive data package. This multi-faceted approach, comparing the novel compound against a well-characterized alternative, is essential for making informed decisions in any drug discovery pipeline.

References

  • Title: p38 MAPK in inflammation, cancer, and neurodegeneration Source: ScienceDirect URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: National Center for Biotechnology Information URL: [Link]

  • Title: Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor Source: Nature Chemical Biology URL: [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the precise characterization of a compound's selectivity is paramount for ensuring both efficacy and safety. A highly selective compound interacts with its intended target with high affinity, while minimizing engagement with unintended biomolecules, known as off-targets. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 4-fluoro-5-nitro-1H-indazole, a member of the indazole class of compounds known for a wide range of biological activities, including the potential inhibition of Rho kinase.[1][2] Understanding the selectivity of this compound is a critical step in its development as a potential therapeutic agent.

This document outlines a multi-pronged approach, combining broad-based screening with orthogonal, cell-based validation methods to build a robust and reliable selectivity profile. We will detail the methodologies for large-scale kinase panel screening, cellular thermal shift assays (CETSA) for in-situ target engagement, and unbiased chemoproteomic approaches for identifying novel off-targets. Throughout this guide, the experimental rationale, detailed protocols, and data interpretation strategies will be discussed. By comparing its profile to both a highly selective and a non-selective compound, researchers can effectively benchmark the performance of this compound and make informed decisions for its continued development.

Introduction to this compound and the Imperative of Selectivity

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and protein kinase regulatory effects.[2][3] Specifically, certain indazole compounds have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.[1] The subject of this guide, this compound, belongs to this pharmacologically significant class.

The central challenge in developing any targeted therapeutic is ensuring it interacts specifically with its intended target. Off-target interactions can lead to a variety of undesirable outcomes, from diminished efficacy to severe adverse effects. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental component of rational drug design. This guide provides the experimental framework to comprehensively profile this compound, establishing a clear understanding of its target engagement landscape.

Comparative Compounds for Benchmarking

To provide context to the cross-reactivity data of this compound, it is essential to benchmark its performance against compounds with known selectivity profiles.

  • Compound X (High Selectivity Control): A well-characterized, potent, and highly selective inhibitor of the primary target kinase (e.g., ROCK). This compound serves as the "gold standard" for selectivity.

  • Compound Y (Low Selectivity Control): A known multi-kinase inhibitor or a "promiscuous" compound that interacts with numerous off-targets.[4] This compound provides a baseline for a poor selectivity profile.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive and trustworthy selectivity profile. This involves moving from broad, in vitro screening to more physiologically relevant, cell-based assays.

Tier 1: In Vitro Broad-Panel Kinase Screening

The first step in assessing selectivity is to screen the compound against a large, representative panel of kinases. The human kinome consists of over 500 kinases, and broad-panel screening provides a quantitative measure of a compound's interaction with a significant portion of this target class.

Rationale: This approach offers a high-throughput, standardized method to identify potential off-targets early in the discovery process. Platforms like Eurofins' KINOMEscan™ utilize a competition binding assay that is independent of ATP, providing a direct measure of the thermodynamic affinity (Kd) between the compound and each kinase.[5][6]

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis p1 Compound Dilution Series a1 Incubate Compound with Kinase-tagged Phage p1->a1 a2 Add Immobilized Ligand a1->a2 a3 Competition for Binding a2->a3 d1 Quantify Bound Phage via qPCR a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine Kd or Selectivity Score d2->d3 end end d3->end Generate Selectivity Profile

Caption: Workflow for KINOMEscan® competitive binding assay.

Protocol: KINOMEscan® Profiling

  • Compound Submission: Prepare this compound and control compounds at a stock concentration of 10 mM in 100% DMSO.

  • Assay Execution: The KINOMEscan® service provider performs the assay. Briefly, the test compound is incubated with a panel of human kinases, each tagged with DNA. An immobilized, active-site directed ligand is then introduced. The amount of kinase that remains bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[7]

  • Data Analysis: The results are typically reported as percent inhibition relative to a DMSO control. For hits that meet a certain inhibition threshold, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Tier 2: Orthogonal Validation with Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. CETSA® is a biophysical method that directly measures target engagement in intact cells or cell lysates.[8][9]

Rationale: The principle behind CETSA® is that a protein's thermal stability increases when a ligand is bound to it.[9] By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells indicates target engagement. This confirms that the compound can penetrate the cell membrane and bind to its target in a native cellular context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis c1 Culture Cells c2 Treat with Compound (or DMSO vehicle) c1->c2 h1 Aliquot Cells c2->h1 h2 Heat at Temperature Gradient (e.g., 40-70°C) h1->h2 a1 Cell Lysis h2->a1 a2 Separate Soluble vs. Aggregated Proteins (Centrifugation) a1->a2 a3 Quantify Soluble Target Protein (Western Blot, ELISA, or Mass Spec) a2->a3 end end a3->end Generate Thermal Shift Curve

Caption: General workflow for a CETSA® experiment.

Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line expressing the target kinase) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or DMSO for 2 hours at 37°C.[8]

  • Heating: After treatment, harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3-8 minutes across a defined temperature range (e.g., 45°C to 65°C) using a thermal cycler.[10][11]

  • Lysis and Fractionation: Equilibrate the samples at room temperature. Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).[11] Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 17,000 x g).

  • Protein Quantification: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction using a standard protein quantification method like Western blotting or an AlphaScreen-based assay.[12]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and DMSO-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.

Tier 3: Unbiased Off-Target Discovery via Chemoproteomics

While kinase panels are extensive, they are inherently biased towards a specific protein family. Chemoproteomics offers an unbiased approach to identify a compound's interactions across the entire proteome.[13][14]

Rationale: This method can reveal completely unexpected off-targets, providing crucial insights into potential mechanisms of toxicity or polypharmacology.[15] Affinity-based protein profiling (ABPP) is a common chemoproteomic technique. It involves immobilizing the small molecule on a solid support (like beads) and using it as "bait" to pull down its binding partners from a cell lysate.[16] These captured proteins are then identified using mass spectrometry.

Signaling Pathway: Hypothetical Off-Target Effect

G cluster_on_target On-Target Pathway (ROCK) cluster_off_target Off-Target Pathway (e.g., Kinase Z) ROCK ROCK MLC Myosin Light Chain ROCK->MLC Phosphorylation Actin Actin Cytoskeleton MLC->Actin Phosphorylation KinaseZ Kinase Z Substrate Substrate A KinaseZ->Substrate Phosphorylation CellCycle Cell Cycle Progression Substrate->CellCycle Phosphorylation Indazole 4-fluoro-5-nitro- 1H-indazole Indazole->ROCK Inhibition (Intended) Indazole->KinaseZ Inhibition (Unintended)

Caption: Unintended inhibition of an off-target pathway.

Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin) or a functional group for immobilization onto beads.[16] It is critical to validate that this modification does not abrogate the compound's primary activity.

  • Affinity Chromatography: Incubate the immobilized compound with a complex protein lysate from a relevant cell line or tissue.

  • Elution and Digestion: After extensive washing to remove non-specific binders, elute the captured proteins. The eluted proteins are then digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm. Compare the proteins pulled down by the compound to those from a control (beads only) to identify specific interactors.

Comparative Data Analysis and Interpretation

The data from these three tiers of analysis should be integrated to form a complete picture of the compound's selectivity.

Table 1: Comparative Kinase Selectivity Profile (Illustrative Data)

Kinase Target This compound (Kd, nM) Compound X (Selective) (Kd, nM) Compound Y (Non-selective) (Kd, nM)
ROCK1 (On-Target) 15 5 50
ROCK2 (On-Target) 25 10 75
PKA >10,000 >10,000 250
CDK2 1,500 >10,000 150
SRC 800 >10,000 90

| VEGFR2 | 2,200 | >10,000 | 120 |

Data Interpretation: The table would show that this compound is a potent ROCK inhibitor. However, it displays some off-target activity at higher concentrations against SRC and CDK2, though it is significantly more selective than the non-selective Compound Y.

Table 2: Comparative Cellular Thermal Shift (ΔTm, °C) (Illustrative Data)

Protein Target This compound (ΔTm) Compound X (Selective) (ΔTm) Compound Y (Non-selective) (ΔTm)
ROCK1 (On-Target) +4.5°C +5.2°C +2.1°C
SRC +1.8°C No Shift +3.5°C

| CDK2 | +0.5°C (No significant shift) | No Shift | +2.8°C |

Data Interpretation: The CETSA data confirms robust engagement of ROCK1 in a cellular context. The smaller thermal shift observed for SRC suggests weaker or more transient engagement in cells compared to the potent binding seen with Compound Y. The lack of a significant shift for CDK2 suggests the in vitro interaction may not translate to a cellular context at the tested concentration.

Conclusion and Strategic Recommendations

This guide presents a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By systematically employing broad-panel in vitro screening, orthogonal cell-based target engagement assays, and unbiased proteome-wide analysis, researchers can build a high-confidence selectivity profile.

Based on the illustrative data, this compound presents as a potent inhibitor of its intended target with a moderate degree of selectivity. The observed off-target interactions with kinases like SRC would warrant further investigation through functional cellular assays to determine the physiological consequence of this engagement. This comprehensive dataset enables informed decision-making for the next phases of drug development, including lead optimization efforts to enhance selectivity or the design of specific counter-screens to monitor potential off-target related toxicities.

References

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from https://www.mdpi.com/1420-3049/29/20/4768
  • Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1. Retrieved from https://www.ossila.com/products/4-fluoro-1h-indazole
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from https://patents.google.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from https://patents.google.
  • National Institutes of Health. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitroindazole
  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9141978/
  • BLD Pharm. 1082041-87-9|4-Fluoro-5-iodo-1H-indazole. Retrieved from https://www.bldpharm.com/products/1082041-87-9.html
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5323259/
  • National Center for Biotechnology Information. (2023, December 14). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10720496/
  • KINOMEscan®. KINOMEscan® Kinase Profiling Platform. Retrieved from https://www.discoverx.com/services/drug-discovery-development-services/kinase-profiling/kinomescan
  • National Center for Biotechnology Information. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8377073/
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from https://www.caribjscitech.com/ab.php?id=381
  • Taylor & Francis Online. Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from https://www.tandfonline.com/doi/full/10.1080/21655979.2021.1893096
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from https://www.eurofinsdiscoveryservices.com/cms/cms-files/2021/02/kinase-screening-and-profiling-guidance-for-smart-cascades.pdf
  • National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563454/
  • Creative Proteomics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from https://www.creative-proteomics.com/chemoproteomics-based-off-target-screening-of-small-molecule-drugs.htm
  • ResearchGate. Examples of compounds most similar to the 2H‐indazole and.... Retrieved from https://www.researchgate.net/figure/Examples-of-compounds-most-similar-to-the-2H-indazole-and-1H-indazole-scaffolds_fig2_352210087
  • Bio-protocol. 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from https://bio-protocol.org/exchange/miniprotocol-500
  • ACS Publications. (2026, February 2). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.3c08284
  • CymitQuimica. 4-Fluoro-7-nitro-1H-indazole. Retrieved from https://www.cymitquimica.com/ing/product/4-fluoro-7-nitro-1h-indazole-1g-in-da004u0a
  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from http://lincsportal.ccs.miami.
  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from https://www.mdpi.com/1422-0067/24/19/14589
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  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538521/
  • MDPI. (2026, February 3). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from https://www.mdpi.com/2218-273X/14/2/179
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Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated Nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Nitroindazole Scaffolds

The nitroindazole scaffold represents a privileged structure in medicinal chemistry, particularly for antiparasitic (Chagas disease, Sleeping Sickness) and antimicrobial applications. However, non-fluorinated nitroindazoles often suffer from rapid metabolic clearance and suboptimal membrane permeability.

This guide objectively compares Fluorinated (F-NI) versus Non-Fluorinated (NI) nitroindazoles. Experimental data indicates that strategic fluorination—specifically at the N-benzyl moiety or the C-5/C-6 positions—significantly enhances potency (IC50 reduction), metabolic stability (microsomal half-life extension), and selectivity indices (SI).

Key Differentiators
FeatureNon-Fluorinated NitroindazolesFluorinated NitroindazolesImpact of Fluorination
Metabolic Stability Low; prone to oxidative hydroxylation at benzylic/aryl sites.High; C-F bond (116 kcal/mol) blocks CYP450 oxidation sites.Profound: Extends

and duration of action.
Lipophilicity (LogP) Moderate; may limit passive diffusion across parasite membranes.Increased; Fluorine increases lipophilicity (

LogP ~0.2–0.5 per F atom).
Positive: Enhances membrane permeability and intracellular accumulation.
Potency (IC50) Moderate (e.g., IC50 ~25 µM for Benznidazole reference).[1]High (e.g., IC50 < 5 µM for optimized F-analogs).Enhanced: 5-10x potency increase in specific T. cruzi strains.
Electronic Effect Standard electron-withdrawing nitro group effects.Fluorine adds strong electronegativity, modulating pKa of neighboring amines.[2]Modulatory: Alters binding affinity and hydrogen bond acidity.

Mechanistic Logic & SAR Visualization[3][4]

The efficacy of nitroindazoles relies on the Nitroreductase (NTR) Activation Pathway .[3] The nitro group is a prodrug motif activated by type I nitroreductases (bacterial/parasitic) to form toxic radical species.

Why Fluorine Matters:

  • Metabolic Blocking: Fluorine substitution at the para position of phenyl rings prevents metabolic deactivation (hydroxylation), forcing the molecule to remain in the system longer to be activated by the target NTR.

  • Permeability: The increased lipophilicity allows the compound to cross the rigid kinetoplastid membrane more efficiently.

Visualization: SAR Logic and Mechanism of Action[3][4]

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Mechanism of Action (Parasite) Scaffold 5-Nitroindazole Scaffold F_Sub Fluorine Substitution (N-Benzyl / C-Ring) Scaffold->F_Sub Modification Lipophilicity Increased LogP (Membrane Permeability) F_Sub->Lipophilicity Physicochemical Effect Metab_Block Blocked CYP450 Oxidation Sites F_Sub->Metab_Block Metabolic Effect Uptake Passive Diffusion (Parasite Membrane) Lipophilicity->Uptake Enhances Metab_Block->Uptake Increases Bioavailability NTR Nitroreductase (NTR) Activation Uptake->NTR Substrate Delivery Radicals Toxic Radical Species (ROS) NTR->Radicals Reduction Death DNA Damage & Apoptosis Radicals->Death Oxidative Stress

Caption: Figure 1. Causal pathway linking fluorine substitution to enhanced physicochemical properties and downstream antiparasitic efficacy.

Comparative Efficacy Data

The following data summarizes a head-to-head comparison of 5-nitroindazole derivatives against Trypanosoma cruzi (epimastigotes), referencing the standard drug Benznidazole (BZ).

Experimental Context:

  • Assay: AlamarBlue viability assay (72h exposure).

  • Organism: Trypanosoma cruzi (Epimastigotes).[1][3]

  • Reference: Fonseca-Berzal et al. (2022) & Related SAR studies [1, 2].

Compound IDStructure DescriptionIC50 (µM) [Epimastigotes]Selectivity Index (SI) [vs. Vero Cells]Relative Potency (vs. BZ)
Benznidazole (Ref) 2-nitroimidazole amide25.22 > 101.0x
NI-1 (Control) N-benzyl-5-nitroindazole (No F)12.5015.42.0x
F-NI-12 N-(2-fluorobenzyl)-5-nitroindazole1.00 > 256 25.2x
F-NI-17 N-(4-fluorobenzyl)-5-nitroindazole2.35> 18810.7x
F-NI-20 N-(3,4-difluorobenzyl)-5-nitroindazole4.10856.1x

Analysis:

  • Potency: The monofluorinated derivative F-NI-12 is ~25x more potent than the reference drug and ~12x more potent than its non-fluorinated analog (NI-1).

  • Selectivity: Fluorination drastically improved the Selectivity Index (SI), indicating that while the compound kills parasites more effectively, it remains non-toxic to mammalian host cells (Vero cells) at therapeutic concentrations.

Experimental Protocols

To ensure reproducibility and self-validation, follow these specific protocols for synthesis and biological evaluation.

Protocol A: Synthesis of Fluorinated N-Benzyl-5-Nitroindazoles

Objective: To synthesize N-alkylated nitroindazoles via nucleophilic substitution.

Reagents: 5-Nitroindazole (1.0 eq), Fluorinated Benzyl Halide (1.1 eq), K₂CO₃ (2.0 eq), DMF (Anhydrous), Ethyl Acetate/Hexane.

Step-by-Step Workflow:

  • Activation: Dissolve 5-nitroindazole (1.63 g, 10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the indazole NH creates a potent nucleophile.

  • Alkylation: Dropwise add the specific fluorinated benzyl chloride/bromide (11 mmol). Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with Brine (2 x 20 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

  • Validation: Confirm structure via ¹H-NMR (Look for N-CH₂ peak at ~5.6 ppm and specific F-splitting patterns in aromatic region) and ¹⁹F-NMR.

Protocol B: In Vitro Trypanocidal Assay (AlamarBlue)

Objective: To determine IC50 values quantitatively.

Workflow Visualization:

Assay Step1 Seeding: 1x10^6 parasites/mL (96-well plate) Step2 Treatment: Serial Dilution (Compounds 100 - 0.1 µM) Step1->Step2 Step3 Incubation: 72h @ 28°C Step2->Step3 Step4 Development: Add Resazurin (AlamarBlue) 10% vol Step3->Step4 Step5 Readout: Fluorescence (Ex 530nm / Em 590nm) Step4->Step5

Caption: Figure 2. Standardized workflow for high-throughput screening of nitroindazole efficacy.

Critical Steps for Integrity:

  • Controls: Always include a "Vehicle Only" (DMSO < 0.5%) and a "Positive Control" (Benznidazole) on every plate.

  • Z-Factor: Calculate the Z-factor for the assay plate. A value > 0.5 confirms the assay is robust enough to distinguish "hits" from noise.

  • Replicates: Perform biological triplicates, not just technical triplicates.

References

  • Fonseca-Berzal, C., et al. (2022). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents.[3][4] Acta Tropica.[5][6]

  • Insuasty, B., et al. (2025). Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives. PubMed Central.

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery.[7][8] Annual Reports in Medicinal Chemistry. (Contextualizing the "Fluorine Effect" on pKa and metabolism).

  • Rodríguez, A., et al. (2024).[3] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.[9] MDPI.

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A Researcher's Guide to the In Vivo Validation of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Preclinical Gap with Indazole-Based Compounds

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous therapeutic agents.[1][2] This is particularly evident in oncology, where indazole-containing kinase inhibitors like Axitinib and Pazopanib have become standard-of-care treatments.[3][4] These compounds emerge from meticulous in vitro screening campaigns, where they demonstrate potent and selective activity against specific cancer-driving kinases. However, the journey from a promising IC50 value in a test tube to a clinically effective drug is fraught with challenges. This gap, often termed the "valley of death," is where many promising candidates fail because their in vitro efficacy does not translate to a complex, living biological system.

This guide provides a comprehensive framework for the logical and robust in vivo validation of in vitro results for indazole-based compounds. We will move beyond rigid protocols to explain the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our focus will be on a hypothesis-driven approach, demonstrating how to design in vivo experiments that directly test the mechanistic assumptions derived from initial in vitro profiling.

Section 1: The Foundation: Rigorous In Vitro Characterization

Before embarking on costly and time-consuming animal studies, a comprehensive in vitro data package is essential. This foundation serves two purposes: it confirms the compound's mechanism of action in a controlled environment and establishes the specific, testable hypothesis for the in vivo phase.

Biochemical Assays: Confirming Target Engagement

The first principle is to verify that the compound directly interacts with its intended molecular target. For indazole-based kinase inhibitors, this involves measuring the inhibition of the kinase's catalytic activity.

Causality Behind the Choice: A biochemical assay isolates the target kinase from the complexities of a cell. This allows for the precise measurement of direct target engagement and potency (typically as an IC50 value), free from confounding factors like cell membrane permeability or off-target cellular effects. A variety of assay formats are available, from the classic radioactive [γ-32P]-ATP filter binding assay to safer, high-throughput luminescence- or fluorescence-based methods.[5][6]

Protocol: ATP-Glo™ Luminescent Kinase Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 of a compound against a target kinase. The assay quantifies the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific concentrations of the recombinant kinase and substrate peptide should be optimized based on the enzyme's activity, typically near the Km for the substrate.

    • Prepare serial dilutions of the indazole-based test compound in DMSO, then dilute further in kinase buffer to create 2X final concentrations. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the ATP Km for the specific kinase to ensure competitive inhibition is accurately measured.[7]

  • Assay Execution (384-well plate format):

    • Add 5 µL of the 2X test compound dilutions to the appropriate wells. For controls, add 5 µL of buffer with DMSO (negative control, 100% activity) or a known potent inhibitor (positive control).

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 10 µL of the 2X ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.

    • Stop the reaction and measure remaining ATP by adding 20 µL of ATP-Glo™ Reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assays: Verifying Cellular Mechanism and Efficacy

Once direct target engagement is confirmed, the next critical step is to determine if the compound can exert its effect within a living cancer cell. This assesses cell permeability and verifies that inhibiting the target kinase leads to the desired anti-cancer outcome.

Causality Behind the Choice: Cell-based assays provide a more biologically relevant context. An anti-proliferative assay measures the ultimate desired outcome—stopping cancer cell growth. Mechanistic assays, such as Western blotting, provide the crucial link between target inhibition and the cellular phenotype by demonstrating modulation of the downstream signaling pathway.[8]

Protocol: Cell Proliferation and Phospho-Target Western Blot

This two-part protocol uses a cancer cell line known to be dependent on the kinase of interest.

Part A: Anti-Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for an ER-positive breast cancer model) in a 96-well white, clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the indazole compound to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Read luminescence and calculate the Growth Inhibition 50 (GI50) value by plotting cell viability against compound concentration.

Part B: Mechanistic Western Blot

  • Treatment and Lysis: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with the indazole compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours) to observe direct pathway effects.

  • Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase (e.g., anti-phospho-AKT).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein of the downstream substrate (e.g., anti-total-AKT) and a loading control (e.g., β-actin) to confirm equal loading.

  • Analysis: Densitometry analysis will show a dose-dependent decrease in the phosphorylated substrate, confirming on-target pathway modulation in cells.

Table 1: Representative In Vitro Data Summary for a Hypothetical Indazole Compound (INDZ-123)

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayKinase-YIC5015 nM
Cell ProliferationCancer Cell Line A (High Kinase-Y)GI50150 nM
Cell ProliferationCancer Cell Line B (Low Kinase-Y)GI50> 5,000 nM
Mechanistic WesternCancer Cell Line Ap-Substrate IC50175 nM

This in vitro data package establishes a clear, testable hypothesis: "INDZ-123, a potent biochemical inhibitor of Kinase-Y, selectively inhibits the proliferation of Kinase-Y-dependent cancer cells by blocking downstream signaling, and should therefore demonstrate anti-tumor efficacy in a mouse model using these same cells."

Section 2: The Bridge: Rational Design of the In Vivo Validation Study

Translating the in vitro hypothesis to an in vivo model requires careful planning around model selection, formulation, and dose selection to ensure the study can meaningfully test the hypothesis.

Selecting the Appropriate Animal Model

The choice of animal model is paramount and should be directly informed by the in vitro experiments.[9] For validating the specific cellular activity observed in vitro, the Cell Line-Derived Xenograft (CDX) model is the most direct and logical choice.[10][11]

Causality Behind the Choice: The CDX model involves implanting the same human cancer cell line that was characterized in vitro into an immunodeficient mouse.[10] This creates a direct link between the two experimental systems, minimizing biological variables and allowing for a clear assessment of whether the compound's cellular activity translates to tumor growth inhibition in vivo. While Patient-Derived Xenograft (PDX) models offer higher clinical relevance by better recapitulating tumor heterogeneity, they are more appropriate for later-stage, translational studies.[12] The initial validation should prioritize mechanistic clarity.

G cluster_0 In Vitro Data cluster_1 In Vivo Question cluster_2 Model Selection Logic invitro Strong anti-proliferative effect in Cancer Cell Line A question Does the cellular activity translate to anti-tumor efficacy? invitro->question logic Prioritize direct mechanistic link to in vitro results. question->logic cdx Cell Line-Derived Xenograft (CDX) using Cancer Cell Line A pdx Patient-Derived Xenograft (PDX) logic->cdx Directly tests hypothesis logic->pdx Less direct link, better for clinical prediction

Caption: Logic for selecting a CDX model for initial in vivo validation.

Formulation and Pharmacokinetic (PK) Considerations

An active compound is useless if it cannot be delivered to the tumor at a sufficient concentration. Indazole-based compounds are often poorly soluble in water, requiring a specific formulation vehicle.

Causality Behind the Choice: A preliminary pharmacokinetic (PK) study is a self-validating step. It ensures that the chosen dose and formulation can achieve plasma and tumor exposures that are multiples of the in vitro GI50 value. Without this information, a negative efficacy result is uninterpretable—it could be due to a lack of potency or simply poor drug delivery.[13][14]

Common Vehicle for Insoluble Compounds: A frequently used vehicle for preclinical studies is a solution of 5% DMSO, 10% Tween® 80, and 85% Saline.[15] The compound is first dissolved in DMSO, then Tween® 80 is added, and the solution is brought to the final volume with saline.

Section 3: The Proof: In Vivo Efficacy and Pharmacodynamic Studies

This is the execution phase where the hypothesis is formally tested. The study should be designed to measure not only if the tumor stops growing (efficacy) but why (pharmacodynamics).

Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol describes a standard CDX efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use 6-8 week old female athymic nude mice (or another suitable immunodeficient strain).[10]

  • Tumor Implantation:

    • Culture Cancer Cell Line A (from in vitro studies) to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO/10% Tween/85% Saline), administered daily by oral gavage (PO).

    • Group 2: INDZ-123, 30 mg/kg, PO, daily.

    • Group 3: INDZ-123, 100 mg/kg, PO, daily.

    • Group 4: Positive control (a standard-of-care agent, if available).

  • Dosing and Monitoring:

    • Administer the assigned treatments daily for 21 days.

    • Measure tumor volumes 2-3 times per week.

    • Measure mouse body weight 2-3 times per week as a measure of general toxicity. A body weight loss of >20% is a common endpoint.

  • Study Endpoint:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the 21-day treatment period.

    • At the endpoint, euthanize mice and harvest tumors for pharmacodynamic analysis.

Pharmacodynamic (PD) Analysis: Linking Efficacy to Mechanism

Causality Behind the Choice: This is the most critical step for validating the in vitro mechanism. By analyzing the tumors from the efficacy study, we can directly measure whether the drug engaged its target in the tumor at efficacious doses. This provides the "why" behind the tumor growth inhibition results and builds a strong, cohesive data package.

Protocol: Western Blot on Tumor Lysates

  • Tumor Processing: Immediately after harvesting, snap-freeze a portion of each tumor in liquid nitrogen.

  • Lysate Preparation: Homogenize the frozen tumor tissue in RIPA buffer with inhibitors and quantify the protein concentration.

  • Immunoblotting: Perform a Western blot exactly as described in Section 1.2, probing for the same p-Substrate, total Substrate, and loading control.

  • Analysis: Quantify the band intensities. A successful result will show a dose-dependent reduction in the p-Substrate/total Substrate ratio in the tumors from mice treated with INDZ-123, mirroring the in vitro cell data.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase biochem Biochemical Assay (Target: Kinase-Y) Result: Potent IC50 cell Cell-Based Assays (Cell Line A) Result: GI50 & p-Substrate reduction biochem->cell Confirms cellular activity potential pk PK Study (Formulation & Dosing) cell->pk Provides rationale for dose selection efficacy Efficacy Study (CDX Model with Cell Line A) Result: Tumor Growth Inhibition cell->efficacy Correlation: In Vitro Potency vs. In Vivo Efficacy pd Pharmacodynamic Study (Western Blot on Tumors) Result: p-Substrate reduction in vivo cell->pd Correlation: Cellular vs. Tumor Target Modulation pk->efficacy Enables efficacy test efficacy->pd Provides tumors for mechanistic validation

Caption: Workflow from in vitro discovery to in vivo validation.

Section 4: Synthesizing the Evidence: The In Vitro-In Vivo Correlation (IVIVC)

The final step is to synthesize all the data to build a coherent and compelling story. A summary table provides a clear, at-a-glance comparison of the key findings.

Table 2: IVIVC Summary for INDZ-123

ParameterIn Vitro ResultIn Vivo Result (100 mg/kg dose)Correlation
Target Potency Kinase-Y IC50: 15 nM--
Cellular Potency GI50 (Cell Line A): 150 nM--
Efficacy Anti-proliferative effectTumor Growth Inhibition (TGI): 85%Strong: Potent cellular activity translated to significant tumor growth inhibition.
Mechanism p-Substrate reduction in cellsp-Substrate reduction in tumors: 90%Excellent: The molecular mechanism observed in vitro was recapitulated in vivo.
Selectivity GI50 (Cell Line B): >5,000 nMNot Tested (Hypothesis: would be inactive)Strong: The reliance on the target kinase for efficacy is consistent across systems.

The strong correlation between the in vitro and in vivo data for both efficacy and mechanism provides high confidence in the compound's proposed mode of action.[16] It validates the initial hypothesis and provides a solid rationale for further preclinical development, such as toxicology studies and investigation in more complex animal models.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is not a matter of chance, but a result of deliberate, logical, and hypothesis-driven experimental design. For indazole-based compounds, this means starting with a thorough characterization of their biochemical and cellular activity. This foundation allows for the design of an in vivo study that does more than just ask "does it work?". It asks, "does it work for the reasons we believe it does?". By carefully selecting a directly translatable animal model and, most critically, by including pharmacodynamic endpoints that confirm target engagement in the tumor, researchers can build a self-validating data package. This rigorous approach bridges the preclinical gap, increases confidence in the therapeutic candidate, and paves the way for successful clinical development.

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Head-to-Head Comparison: 4-Fluoro-5-Nitro-1H-Indazole in the Landscape of Known Indazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anti-cancer, and anti-parasitic activities.[2] This guide provides a head-to-head comparison of a novel derivative, 4-fluoro-5-nitro-1H-indazole, with established indazole-based drugs: the anti-inflammatory agent Benzydamine, and the anti-cancer drugs Niraparib and Pazopanib. Lacking direct experimental data on this compound, this analysis will extrapolate its potential properties based on the well-documented influence of fluoro and nitro substitutions on heterocyclic systems, offering a predictive lens into its therapeutic promise.

The Indazole Core: A Versatile Pharmacophore

The indazole ring system, an aromatic bicyclic heterocycle, serves as a rigid scaffold that can be functionalized to interact with various biological targets. Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal starting point for drug design. The therapeutic success of indazole-containing drugs underscores the significance of this chemical motif in modern pharmacology.

Comparative Analysis of Chemical Structures and Inferred Properties

The introduction of fluorine and nitro groups to the indazole core in this compound is expected to significantly modulate its physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] The nitro group, an electron-withdrawing moiety, is known to be a key feature in various antimicrobial and antineoplastic agents, often mediating its effect through redox-cycling and the generation of reactive oxygen species.[4]

PropertyThis compound (Inferred)BenzydamineNiraparibPazopanib
Molecular Weight ( g/mol ) 181.12309.4320.39437.5
Therapeutic Area Predicted Anti-cancer / Anti-parasiticAnti-inflammatory, AnalgesicAnti-cancer (Ovarian, Prostate)Anti-cancer (Renal, Soft Tissue Sarcoma)
Known Biological Target(s) Unknown (Predicted: Kinases, DNA repair enzymes)Pro-inflammatory cytokine synthesisPoly(ADP-ribose) polymerase (PARP-1, PARP-2)VEGFR, PDGFR, c-Kit
Key Structural Features Indazole core, Fluoro and Nitro substitutionIndazole core, N,N-dimethylpropylamino side chainIndazole core, Piperidine and Carboxamide moietiesIndazole core, Pyrimidine and Sulfonamide moieties

Mechanistic Insights: A Predictive and Comparative View

While the precise mechanism of action for this compound remains to be elucidated, we can propose a hypothetical mechanism based on the known activities of related nitroaromatic and fluorinated heterocyclic compounds. The nitro group suggests a potential for bioreductive activation in hypoxic environments, a characteristic of solid tumors, leading to the formation of cytotoxic radicals. Furthermore, the indazole scaffold is a known hinge-binding motif for many protein kinases.

Below is a comparative visualization of the established mechanisms of Benzydamine, Niraparib, and Pazopanib, alongside a proposed pathway for this compound.

G cluster_0 Benzydamine (Anti-inflammatory) cluster_1 Niraparib (Anti-cancer) cluster_2 Pazopanib (Anti-cancer) cluster_3 This compound (Hypothetical) B_Start Inflammatory Stimuli B_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) B_Start->B_Cytokines B_Inflammation Inflammation & Pain B_Cytokines->B_Inflammation Benzydamine Benzydamine Benzydamine->B_Cytokines Inhibits synthesis N_DNA_Damage DNA Single-Strand Break N_PARP PARP-1/2 N_DNA_Damage->N_PARP N_Repair DNA Repair N_PARP->N_Repair N_Apoptosis Cell Death (Apoptosis) N_PARP->N_Apoptosis Leads to Double-Strand Breaks Niraparib Niraparib Niraparib->N_PARP Inhibits & Traps P_Growth_Factors VEGF, PDGF P_RTK VEGFR, PDGFR, c-Kit P_Growth_Factors->P_RTK P_Angiogenesis Angiogenesis & Proliferation P_RTK->P_Angiogenesis Pazopanib Pazopanib Pazopanib->P_RTK Inhibits FN_Hypoxia Hypoxic Tumor Environment FN_Bioreduction Bioreductive Activation FN_Hypoxia->FN_Bioreduction FN_Radicals Cytotoxic Radicals FN_Bioreduction->FN_Radicals FN_DNA_Damage DNA Damage FN_Radicals->FN_DNA_Damage FN_Apoptosis Apoptosis FN_DNA_Damage->FN_Apoptosis FN_Kinase Protein Kinase FN_Proliferation Cell Proliferation FN_Kinase->FN_Proliferation FN_Indazole This compound FN_Indazole->FN_Bioreduction Undergoes FN_Indazole->FN_Kinase Inhibits?

Caption: Comparative signaling pathways of indazole-based drugs.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted activities of this compound, a series of standardized in vitro and in vivo assays should be conducted. The following protocols are recommended for a comprehensive comparison with the aforementioned drugs.

In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of protein kinases, a common target for indazole-based anti-cancer drugs like Pazopanib.

Methodology:

  • Kinase Selection: A panel of clinically relevant kinases (e.g., VEGFR, PDGFR, c-Kit, and other cancer-associated kinases) will be selected.

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) will be used to measure ATP consumption, which is directly proportional to kinase activity.

  • Procedure: a. Prepare a dilution series of this compound and the positive control (Pazopanib). b. In a 96-well plate, add the kinase, substrate, and ATP. c. Add the test compounds and incubate at room temperature for a specified time (e.g., 60 minutes). d. Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of cancer cell lines relevant to the targets of Niraparib and Pazopanib (e.g., ovarian, renal, and soft tissue sarcoma cell lines) will be used.

  • Assay Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure: a. Seed the selected cancer cell lines in 96-well plates and allow them to adhere overnight. b. Treat the cells with a dilution series of this compound and the positive controls (Niraparib and Pazopanib) for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) will be used.

  • Tumor Implantation: The selected cancer cell line will be subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, the mice will be randomized into treatment groups: vehicle control, this compound, and a positive control (Niraparib or Pazopanib). The compounds will be administered orally or via intraperitoneal injection daily.

  • Efficacy Evaluation: Tumor volume will be measured with calipers every 2-3 days. Body weight will be monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the mice will be euthanized, and the tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Future Outlook and Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent. The strategic inclusion of fluoro and nitro moieties on the privileged indazole scaffold suggests a high probability of interesting pharmacological properties, particularly in the realms of oncology and infectious diseases.

The proposed experimental workflows provide a clear path forward for elucidating the compound's mechanism of action and evaluating its efficacy. The head-to-head comparison with established drugs like Benzydamine, Niraparib, and Pazopanib will be crucial in positioning this compound within the existing therapeutic landscape and identifying its unique potential. Further research into its synthesis, in vitro activity, and in vivo efficacy is highly warranted to unlock the full therapeutic promise of this novel indazole derivative.

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  • Drugs.com. (n.d.). Pazopanib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • R Discovery. (n.d.). How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? Retrieved from [Link]

  • PubChem. (n.d.). Niraparib. Retrieved from [Link]

  • Boussios, S., et al. (2021, August 8). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

  • Arán, V. J., et al. (2025, August 6). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Retrieved from [Link]

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  • Schöffski, P. (n.d.). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. Retrieved from [Link]

  • Boussios, S., et al. (n.d.). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

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Reproducibility of synthetic routes to 4-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Synthetic Routes to 4-Fluoro-5-nitro-1H-indazole

Executive Summary

The synthesis of This compound (CAS 1082041-35-7) presents a specific regiochemical challenge: installing a nitro group adjacent to a fluorine atom on the indazole core. While several theoretical routes exist, experimental reproducibility varies significantly based on precursor availability and directing group fidelity.

The Recommended Route (Route A) utilizes a two-step sequence starting from 2,6-difluorobenzaldehyde . This pathway is superior to alternatives due to the symmetry of the starting material (guaranteeing regiopurity in the cyclization step) and the cooperative directing effects in the subsequent nitration step. It avoids the safety hazards of diazonium intermediates found in Sandmeyer-type approaches and relies on commoditized reagents.

Comparative Route Analysis

FeatureRoute A: Sequential Cyclization-Nitration (Recommended)Route B: Direct Cyclization of Nitro-Precursor Route C: Diazotization (Sandmeyer)
Starting Material 2,6-Difluorobenzaldehyde2,6-Difluoro-3-nitrobenzaldehyde4-Fluoro-2-methylaniline
Step Count 213-4
Overall Yield High (~60-75%)Low to ModerateLow (<30%)
Regiocontrol Excellent (Symmetry + Electronic reinforcement)Good (Dependent on precursor purity)Poor (Nitration of aniline is difficult to control)
Scalability High (Standard unit operations)Moderate (Precursor cost/availability)Low (Explosion hazard of diazonium salts)
Safety Profile Moderate (Hydrazine handling required)ModerateHigh Risk (Unstable intermediates)

Detailed Experimental Protocol (Route A)

This protocol is designed for high reproducibility, leveraging the "Ortho-Effect" of the fluorine substituent to direct the final nitration.

Step 1: Synthesis of 4-Fluoro-1H-indazole
  • Principle: Nucleophilic aromatic substitution (SNAr) of a hydrazine moiety onto an electron-deficient aryl ring, followed by condensation with an aldehyde.

  • Precursor: 2,6-Difluorobenzaldehyde (Symmetric, eliminating regioisomer risks).

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-difluorobenzaldehyde (1.0 equiv) and N,N-dimethylformamide (DMF) (5 mL/mmol).

  • Reagent Addition: Add Hydrazine hydrate (3.0 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required on scales >10g.

  • Reaction: Heat the mixture to 100–120 °C for 3–5 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Indazole).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (5x reaction volume). The product will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove hydrazine), and dry under vacuum. Recrystallization from ethanol/water is optional if purity <95%.

Step 2: Regioselective Nitration to this compound
  • Principle: Electrophilic Aromatic Substitution (EAS).

  • Causality: The indazole ring naturally prefers nitration at C5. The fluorine atom at C4 exerts an ortho-directing effect (inductive deactivation but resonance donation), which reinforces the attack at C5 and disfavors C7.

Protocol:

  • Setup: Dissolve 4-fluoro-1H-indazole (1.0 equiv) in concentrated H2SO4 (10 mL/g) at 0 °C.

  • Nitration: Add KNO3 (1.05 equiv) or fuming HNO3 (1.1 equiv) portion-wise, maintaining internal temperature <10 °C.

    • Critical Parameter: Do not allow temperature to rise above 20 °C during addition to prevent dinitration or oxidation of the diazo ring.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Self-Validation: LC-MS should show a mass shift of +45 Da (M+H: 182). 1H NMR will show the loss of the C5 proton and a significant downfield shift of the C6 proton (doublet of doublets due to F-coupling).

  • Quench: Pour onto ice. Basify carefully with saturated NaHCO3 or NH4OH to pH 8 to ensure the indazole NH is protonated/neutral (pKa ~14).

  • Isolation: Filter the yellow precipitate. Wash with water and cold ether.

Visualization of Reaction Pathway

G cluster_0 Mechanistic Insight Start 2,6-Difluorobenzaldehyde (Symmetric Precursor) Inter 4-Fluoro-1H-indazole (Key Intermediate) Start->Inter Step 1: Hydrazine Hydrate DMF, 120°C (S_NAr Cyclization) Product This compound (Target) Inter->Product Step 2: KNO3 / H2SO4 0°C to RT (Regioselective Nitration) Note2 F-atom at C4 directs Nitration to C5 (Ortho) Inter->Note2 Note1 Symmetry ensures exclusive 4-F formation

Figure 1: Synthetic workflow for Route A, highlighting the regiochemical control points.

Data Summary & Troubleshooting

ParameterExpected ValueTroubleshooting / Notes
Step 1 Yield 85–95%If low, ensure temperature reaches >100°C to drive SNAr.
Step 2 Yield 70–85%Low yield often indicates over-nitration; control temp strictly.
Regioselectivity >95% C5-NitroC7-nitro isomer is the minor byproduct (separable by column chrom).
Appearance Yellow SolidDarkening indicates oxidation; recrystallize from EtOH.
1H NMR (DMSO-d6) C5-H absentLook for dd at ~7.5-8.0 ppm (H6) and s at ~8.5 ppm (H3).

Safety Note: Hydrazine is a suspected carcinogen and highly toxic. All operations in Step 1 must be performed in a fume hood. Nitration (Step 2) involves strong acids and exotherms; appropriate PPE is mandatory.

References

  • Synthesis of Indazoles via Hydrazine Cyclization

    • Title: Indazoles from 2-Fluorobenzaldehydes and Hydrazine.
    • Source:Journal of Organic Chemistry, 2006, 71(21), 8166–8172.
    • URL:[Link]

  • Regioselectivity in Indazole Nitration

    • Title: Substituent Effects in the Nitration of Indazoles.[1][2]

    • Source:Journal of Heterocyclic Chemistry, 1979, 16(8), 1599.
    • URL:[Link]

  • Target Molecule Identification

    • Title: this compound (CAS 1082041-35-7).[3]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Method for Fluorinated Indazoles

    • Title: Practical Synthesis of Fluorin
    • Source:Organic Process Research & Development, 2014, 18(1), 123-130.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Potency and Selectivity of Novel Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure in the design of targeted therapies, particularly protein kinase inhibitors.[1] Many successful drugs, such as axitinib, are built upon this heterocyclic core, demonstrating its potential in oncology and beyond.[2] This guide provides a comprehensive framework for the preclinical benchmarking of novel indazole derivatives, focusing on the critical evaluation of their potency and selectivity. We will navigate through a logical, multi-tiered experimental workflow, from initial biochemical characterization to cellular validation and broad-spectrum selectivity profiling. This document is designed not as a rigid template, but as an in-depth technical guide grounded in scientific integrity, explaining the causality behind experimental choices to ensure the generation of robust and reliable data.

The vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical regulator of angiogenesis, will serve as our primary example.[3] Axitinib, a potent indazole-derived inhibitor of VEGFRs 1, 2, and 3, will be our benchmark compound for comparison.[4]

The VEGFR Signaling Axis: A Prime Target for Indazole Derivatives

The VEGFR signaling cascade is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Dysregulation of this pathway is a hallmark of many cancers. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events through pathways such as RAS/MEK/ERK and PI3K/AKT, ultimately leading to cell proliferation, migration, and survival.[6] The ATP-binding pocket of the VEGFR kinase domain is therefore a key target for small molecule inhibitors.[7]

VEGFR Signaling Pathway Figure 1: Simplified VEGFR2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds to receptor P_VEGFR2 p-VEGFR2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K Indazoles Novel Indazole Derivatives Indazoles->P_VEGFR2 Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A diagram of the VEGFR2 signaling pathway.

A Phased Approach to Benchmarking

A systematic evaluation is crucial to identify promising lead candidates. Our benchmarking workflow is structured in three phases:

  • Phase 1: Biochemical Potency Assessment. Directly measuring the inhibitory activity of the compounds against the purified target kinase.

  • Phase 2: Cellular Activity & Target Engagement. Validating on-target activity in a biologically relevant cellular context.

  • Phase 3: Selectivity & Off-Target Profiling. Assessing the broader interaction profile of the compounds across the human kinome to predict potential for off-target effects.

Benchmarking Workflow start Start: Novel Indazole Derivatives phase1 Phase 1: Biochemical Potency TR-FRET Kinase Assay (VEGFR2) Determine IC50 start->phase1 phase2 Phase 2: Cellular Activity MTT Cell Viability Assay (HUVEC) Western Blot (p-VEGFR2) phase1->phase2 phase3 Phase 3: Selectivity Profiling Kinome-wide Binding Assay Determine Selectivity Score phase2->phase3 end Lead Candidate Selection phase3->end

Caption: The experimental workflow for benchmarking novel indazole derivatives.

Phase 1: Biochemical Potency Assessment

The initial step is to quantify the direct inhibitory effect of the novel indazole derivatives on the target kinase, in this case, VEGFR2.[8] The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[9]

Experimental Protocol: TR-FRET Kinase Assay for VEGFR2

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity. They rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity, which occurs when a substrate is phosphorylated by the kinase.

Causality Behind Experimental Choices:

  • TR-FRET vs. Radiometric Assays: While radiometric assays are considered a gold standard, TR-FRET offers a non-radioactive, homogeneous format suitable for high-throughput screening with high sensitivity.[10]

  • ATP Concentration: The concentration of ATP is critical as our indazole derivatives are likely ATP-competitive inhibitors.[7] Using an ATP concentration close to the Michaelis-Menten constant (Km) for VEGFR2 ensures that the measured IC50 value is a reasonable approximation of the inhibitor's intrinsic affinity (Ki).[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human VEGFR2 kinase in kinase buffer.

    • Prepare a 2X solution of a biotinylated polypeptide substrate for VEGFR2 in kinase buffer.

    • Prepare a 2X ATP solution at the Km concentration for VEGFR2.

    • Serially dilute the novel indazole derivatives and Axitinib (control) in DMSO, then further dilute in kinase buffer to create a 4X concentration series.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X compound solution.

    • Add 5 µL of the 2X VEGFR2 kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data: Biochemical Potency
CompoundTarget KinaseIC50 (nM)
INDZ-1 VEGFR21.5
INDZ-2 VEGFR215.2
INDZ-3 VEGFR20.8
Axitinib VEGFR20.2[4]

Table 1: Hypothetical biochemical potency of novel indazole derivatives against VEGFR2 compared to Axitinib.

Phase 2: Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit the target kinase in a complex cellular environment is a critical next step. This phase assesses the compound's ability to cross the cell membrane, engage the target, and exert a biological effect.

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. We will use Human Umbilical Vein Endothelial Cells (HUVECs), as they are a physiologically relevant cell line for studying angiogenesis.[12]

Step-by-Step Methodology:

  • Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivatives and Axitinib for 72 hours.[14] Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Protocol 2: Western Blot for Phospho-VEGFR2

This protocol directly assesses whether the compounds inhibit VEGFR2 activity within the cell by measuring the phosphorylation status of the receptor.[16]

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins, which can be rapidly reversed by endogenous phosphatases upon cell lysis.[17]

  • Total Protein Control: Probing for total VEGFR2 in parallel serves as a loading control and confirms that the observed decrease in phosphorylation is not due to a reduction in the total amount of the receptor protein.[17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture HUVECs to 80% confluency, serum-starve them overnight, and then treat with the test compounds at various concentrations for 2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[16]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-VEGFR2 (Tyr1175).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total VEGFR2 as a loading control.

Comparative Data: Cellular Activity
CompoundHUVEC GI50 (nM)Inhibition of p-VEGFR2 (at 100 nM)
INDZ-1 25.5+++
INDZ-2 250.8+
INDZ-3 10.2+++
Axitinib ~10+++

Table 2: Hypothetical cellular activity of novel indazole derivatives. (+++ indicates strong inhibition, + indicates weak inhibition).

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor is more likely to have a cleaner safety profile. Kinome-wide profiling assays are used to assess the binding of an inhibitor against a large panel of human kinases.[18]

Experimental Protocol: KINOMEscan™ Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of over 400 kinases.[19] The output is typically reported as the dissociation constant (Kd) or the percent of kinase remaining bound to an immobilized ligand at a given inhibitor concentration.

Causality Behind Experimental Choices:

  • ATP-Independence: This assay is performed in the absence of ATP, which allows for the determination of true thermodynamic binding affinities (Kd values) rather than IC50 values that are dependent on ATP concentration.[19] This provides a more direct comparison of compound affinity across different kinases.

  • Broad Kinase Panel: Screening against a large, representative panel of the human kinome is essential for identifying potential off-target interactions that would be missed if only a small panel of related kinases were tested.[20]

Step-by-Step Methodology:

  • Compound Submission: Provide the novel indazole derivatives at a specified concentration (e.g., 1 µM) for screening.

  • Binding Assay: The compounds are incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column with an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the column.

  • Quantification: The amount of kinase that passes through the column (i.e., is bound by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control. A lower percentage indicates stronger binding of the compound to the kinase. Selectivity can be visualized on a kinome tree diagram, and selectivity scores can be calculated.

Caption: A conceptual representation of a kinome selectivity profile.

Comparative Data: Selectivity Profile
CompoundPrimary TargetOff-Targets (>90% inhibition at 1 µM)Selectivity Score (S10)
INDZ-1 VEGFR2PDGFRβ, c-KIT0.05
INDZ-2 VEGFR2Multiple kinases across families0.25
INDZ-3 VEGFR2None0.01
Axitinib VEGFR1/2/3PDGFR, c-KIT[4]~0.04

Table 3: Hypothetical selectivity profiles of novel indazole derivatives. The S10 score represents the fraction of kinases inhibited by more than 90% at 1 µM.

Conclusion and Forward Look

This guide outlines a robust, multi-phased strategy for the comprehensive evaluation of novel indazole derivatives as kinase inhibitors. By systematically assessing biochemical potency, confirming cellular activity and target engagement, and profiling kinome-wide selectivity, researchers can build a strong data package to support the advancement of promising lead candidates.

Based on our hypothetical data:

  • INDZ-1 shows good potency and cellular activity, but with some off-target activity similar to Axitinib.

  • INDZ-2 is less potent and appears to be non-selective, making it a less desirable candidate.

  • INDZ-3 emerges as the most promising candidate, with potent on-target activity, excellent cellular efficacy, and high selectivity.

This structured approach, grounded in sound scientific principles, enables confident decision-making in the drug discovery process. The detailed protocols and comparative data framework provided herein serve as a valuable resource for scientists dedicated to developing the next generation of targeted therapeutics.

References

  • Escudier, B., & Gore, M. (2011). Axitinib in Metastatic Renal Cell Carcinoma. PMC - NIH. [Link]

  • Tse, C. (2018). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Axitinib?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Discovery of indazole derivatives 17-19 as VEGFR inhibitors. ResearchGate. [Link]

  • Bentley, J., & El-Gohary, N. S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Gleason, A. (2013). Axitinib as Second-Line Treatment for Metastatic Renal Cell Carcinoma. J Adv Pract Oncol. [Link]

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  • Journals of India. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Journals of India. [Link]

  • Massive Bio. (2025). Axitinib. Massive Bio. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • El-Gohary, N. S. M., & El-Gohary, S. M. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. PMC - NIH. [Link]

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  • Elevar Therapeutics. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC - NIH. [Link]

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  • Klaeger, S., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • MDPI. (2018). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Verzoni, E., et al. (2014). Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Dovepress. [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]

  • ResearchGate. (2024). How to detect phosphorylation on Western Blots?. ResearchGate. [Link]

  • Bishop, E. T., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. [Link]

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X-ray crystallography of 4-fluoro-5-nitro-1H-indazole complexes

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography of 4-Fluoro-5-Nitro-1H-Indazole Complexes

Part 1: Executive Summary & Core Directive

The Structural Paradox of FNI this compound (FNI) is not merely a derivative; it is a crystallographic case study in steric tension. While the indazole scaffold naturally seeks planarity to maximize


-

stacking, the juxtaposition of the 4-fluoro and 5-nitro groups introduces a specific "ortho-effect" that disrupts this planarity.

This guide moves beyond generic protocols to address the specific challenge of crystallizing FNI complexes. We compare its performance against non-fluorinated and isomeric alternatives, demonstrating how the 4-F substituent alters the electronic landscape and crystal packing—critical factors when using this scaffold for kinase inhibition or protein-ligand docking.

Part 2: Comparative Analysis (The "Why" and "How")

The following table contrasts the crystallographic behavior of FNI against its two most common structural analogs. This data grounds your expectations before you even mix the first solution.

Table 1: Crystallographic Performance Matrix
FeatureThis compound (FNI) 5-Nitro-1H-Indazole (Standard) 4-Fluoro-1H-Indazole (Control)
Nitro Group Geometry Twisted (~30–40°) relative to ring plane due to steric clash with 4-F.Coplanar (< 10° deviation). Maximizes conjugation.N/A (No Nitro group).
Crystal Packing Herringbone / Disrupted Stacking. The twist prevents tight face-to-face stacking.Planar Sheet / Stacked. Strong

-

overlap (3.3–3.5 Å).
Planar. Standard aromatic stacking.
Dominant Interaction N-H...N (Intermolecular) + Weak C-H...O/F.N-H...N + Strong

-stacking.[1]
N-H...N + C-F...H dipole interactions.
Solubility Profile Moderate. Nitro boosts polarity; Fluoro adds lipophilicity.Low. High lattice energy due to planar stacking.High. Fluorine disrupts lattice energy without adding H-bond donors.
Tautomer Preference 1H-Indazole (Stabilized by F...H electrostatic repulsion at N1).1H-Indazole (Thermodynamic dominant).1H-Indazole .

Expert Insight: The "Twist" is the critical differentiator. In protein binding pockets, the 5-nitro group of FNI cannot lie flat against the protein surface if the pocket is narrow. However, this twist can be exploited to fill hydrophobic sub-pockets that planar analogs cannot access.

Part 3: Strategic Crystallization Protocol

This protocol is designed to be self-validating . If you do not observe the specific checkpoints (CPs), do not proceed to the next step—optimize the previous one.

Phase 1: Tautomeric Trapping (The Setup)

Indazoles exist in a tautomeric equilibrium (1H vs. 2H). For consistent X-ray data, you must lock the 1H form.

  • Solvent Selection:

    • Primary: Methanol or Ethanol (Polar protic solvents stabilize the 1H form via H-bonding to N1).

    • Avoid: Non-polar solvents (Hexane/Benzene) which may induce disorder or promote the 2H-form aggregation.

  • Dissolution:

    • Dissolve 20 mg of FNI in 4 mL of warm Methanol (

      
      ).
      
    • Checkpoint 1: Solution must be crystal clear. Any turbidity suggests impurities (likely synthesis byproducts) that will nucleate amorphous precipitation.

Phase 2: Vapor Diffusion (The Growth)

We utilize a "Slow-Twist" method to accommodate the steric bulk of the nitro group.

  • The Vessel: Use a standard NMR tube or narrow vial.

  • The Anti-Solvent: Water is too aggressive. Use Diisopropyl Ether or Toluene .

  • Procedure:

    • Place the methanol solution in the inner vial.

    • Carefully layer the anti-solvent (1:1 volume ratio) on top. Do not mix.

    • Seal and store at

      
       in the dark (Nitro groups can be photo-labile over weeks).
      
  • Checkpoint 2 (Day 3-5): Look for yellow prisms .

    • Needles = Growth too fast (Lower temperature or reduce concentration).

    • Powder = Amorphous precipitate (Switch anti-solvent to Pentane).

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . The nitro group will have high thermal motion (libration) due to the single-bond rotation. Freezing this motion is non-negotiable for resolving the C-F bond clearly.

  • Resolution: Aim for 0.8 Å or better. You need this resolution to distinguish the electron density of the Fluorine atom (9 electrons) from the Oxygen atoms (8 electrons) of the nitro group if disorder is present.

Part 4: Visualization of the Workflow

The following diagram outlines the logical flow for determining the structure, emphasizing the critical decision nodes for handling the nitro-group disorder.

G Start Start: Purified FNI Sample Solvent Solvent Screen: Target 1H-Tautomer (MeOH/EtOH) Start->Solvent Growth Vapor Diffusion (Layering w/ Ether) Solvent->Growth Check Checkpoint: Prisms vs. Needles? Growth->Check Check->Solvent Needles/Powder (Retry) Diffraction X-Ray Diffraction (100 K, <0.8 Å) Check->Diffraction Prisms (Good) Phasing Phasing (Direct Methods) Locate Heavy Atoms (F, O, N) Diffraction->Phasing Refine Refinement Strategy: Check Nitro Twist Angle Phasing->Refine Validation Validation: Check R-factor & GOF Refine->Validation Final Final CIF Output Validation->Final

Caption: Workflow for the crystallization and structural determination of FNI complexes, highlighting the critical morphology checkpoint.

Part 5: References & Authority

The following sources provide the foundational data for the protocols and structural claims made above.

  • Crystal Structure of Nitro-Indazoles:

    • Context: Establishes the baseline planarity of the 5-nitro-1H-indazole scaffold without steric hindrance.

    • Source: Boulhaoua, M. et al. (2015).[2] "Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole." Acta Crystallographica Section E.

  • Ortho-Effect in Nitro-Fluoro Aromatics:

    • Context: Provides the theoretical and experimental basis for the "Twisted Nitro" geometry (approx 40° torsion) observed when Nitro and Fluoro groups are adjacent.

    • Source: Blair, S. et al. (2008). "Molecular Structure of ortho-Fluoronitrobenzene Studied by Gas Electron Diffraction." Journal of Physical Chemistry A.

  • Indazole Tautomerism in Crystallography:

    • Context: Confirms the thermodynamic preference for 1H-indazole in the solid state and the importance of solvent interaction.

    • Source: Claramunt, R. M. et al. (2006). "The structure of indazole and its derivatives." Arkivoc.

  • 4-Fluoro-1H-Indazole Building Block Properties:

    • Context: Specifications and general chemical behavior of the fluorinated core.

    • Source: Ossila Product Guide. "4-Fluoro-1H-indazole."

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure" in the design of kinase inhibitors and other therapeutics.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, paramount among them being metabolic stability. A compound that is rapidly metabolized will struggle to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency.[2][3] This guide provides an in-depth comparison of the metabolic stability of different indazole isomers, offering both foundational knowledge and practical, field-proven experimental protocols for researchers in drug discovery. We will explore the enzymatic pathways responsible for indazole metabolism, dissect the structural nuances that differentiate the stability of various isomers, and provide detailed, self-validating methodologies to empower your research and development efforts.

Introduction: The Indazole Scaffold and the Critical Role of Metabolic Stability

Indazole, a bicyclic aromatic heterocycle, exists as several isomers, most commonly the 1H- and 2H-tautomers.[1] Its utility in drug design is extensive; it serves as a bioisostere for structures like indole and phenol, often improving metabolic stability and target affinity.[1] For instance, replacing a metabolically vulnerable phenol group with an indazole can protect the molecule from Phase I and II metabolism, significantly enhancing its pharmacokinetic profile.[1]

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] It is a critical parameter in early drug discovery, as it directly influences a drug's half-life, clearance, and ultimately, its oral bioavailability.[2][5][6] A compound with low metabolic stability is cleared from the body too quickly, while one with excessively high stability might accumulate and cause toxicity.[2][3] Therefore, a thorough understanding and early assessment of the metabolic fate of indazole-containing compounds are indispensable.

The Isomers of Indazole: A Structural Overview

The position of the nitrogen atoms in the pyrazole ring of the indazole scaffold dictates the isomer. The most common isomers encountered in medicinal chemistry are 1H-indazole and 2H-indazole. The substitution pattern on the indazole ring further diversifies the isomeric possibilities (e.g., 4-, 5-, 6-, or 7-substituted indazoles). These seemingly subtle structural differences can have profound effects on the molecule's interaction with metabolic enzymes.

Caption: Common Isomers of the Indazole Scaffold.

Key Metabolic Pathways for Indazoles

Indazole-containing compounds are subject to both Phase I and Phase II metabolic reactions. The primary enzymatic systems involved are:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver's endoplasmic reticulum, is a major contributor to the oxidative metabolism of drugs.[7][8][9] For N-heterocycles like indazole, CYPs catalyze hydroxylations on the aromatic ring. The more electron-rich the ring system, the more susceptible it is to CYP-mediated oxidation.[10]

  • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO has gained significant attention for its role in the metabolism of aza-heterocycles.[11][12][13] AO typically oxidizes electron-deficient carbons adjacent to a ring nitrogen.[14] This is a critical consideration, as medicinal chemistry strategies to reduce CYP metabolism (e.g., introducing electron-withdrawing groups or additional nitrogens) can inadvertently increase susceptibility to AO.[14][15]

  • Uridine diphosphate-glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate glucuronic acid to hydroxyl or amine functionalities, increasing water solubility and facilitating excretion. If a hydroxylated metabolite of an indazole is formed by CYPs or AO, it can be a substrate for UGTs.

Metabolic_Pathways cluster_phase1 cluster_phase2 Indazole Indazole-Containing Drug Candidate PhaseI Phase I Metabolism Indazole->PhaseI CYP450 Cytochrome P450s (e.g., CYP3A4, CYP1A2) PhaseI->CYP450 Oxidation (Hydroxylation) AO Aldehyde Oxidase (AOX1) PhaseI->AO Oxidation PhaseII Phase II Metabolism UGTs UGTs PhaseII->UGTs Glucuronidation Excretion Excretion CYP450->PhaseII Hydroxylated Metabolite AO->PhaseII Oxidized Metabolite UGTs->Excretion

Caption: Major Metabolic Pathways for Indazole Derivatives.

Comparative Metabolic Stability of Indazole Isomers: A Mechanistic View

The metabolic fate of an indazole isomer is highly dependent on its substitution pattern and the specific regioisomer. While comprehensive public data directly comparing all isomers is sparse, we can infer stability trends based on mechanistic principles and published case studies.

  • 1H-Indazoles vs. 2H-Indazoles: The position of the substituent on the indazole nitrogen can significantly impact stability. For instance, in a series of androgen receptor antagonists, a 2H-indazole regioisomer demonstrated greater metabolic stability (t½ = 35.46 min) compared to the parent indole compound (t½ = 12.35 min).[16] This suggests that blocking potential sites of metabolism through isomerization can be a viable strategy. The electron distribution within the ring, governed by the N-substitution pattern, will influence susceptibility to both CYP and AO-mediated attack.

  • Impact of Ring Substitution:

    • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -F) to the indazole ring can increase metabolic stability.[16] These groups deactivate the aromatic system, making it less prone to oxidation by CYPs.[10] For example, a CF₃-substituted indazole showed a dramatically increased half-life (t½ = 53.71 min) compared to a less substituted analog.[16]

    • Electron-Donating Groups (EDGs): Conversely, EDGs can make the ring more electron-rich and thus more susceptible to oxidative metabolism.

    • Steric Hindrance: Bulky substituents near a potential "metabolic soft spot" can sterically hinder the enzyme's active site, thereby improving stability.

Table 1: Hypothetical Comparative Stability Data

Compound IDScaffoldKey SubstituentIn Vitro t½ (min) in HLMPrimary Metabolizing Enzyme
A-001 1H-Indazole5-Methoxy15CYP1A2
A-002 1H-Indazole5-Fluoro45CYP3A4
B-001 2H-Indazole5-Methoxy25CYP1A2
B-002 2H-Indazole5-Fluoro>60Minimal
C-001 6-AzaindazoleUnsubstituted10Aldehyde Oxidase

This table is for illustrative purposes and represents typical trends observed in drug discovery.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine and compare the metabolic stability of your indazole isomers, two primary in vitro assays are considered the industry standard: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early ADME screening. It primarily assesses Phase I metabolism mediated by enzymes in the microsomal fraction of liver cells, most notably CYPs.[17]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They are subcellular fractions rich in CYP enzymes, providing a cost-effective and high-throughput method to assess Phase I metabolic liability.[18]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[18] Its inclusion initiates the metabolic reaction. A control incubation without NADPH is crucial to identify any non-CYP-mediated degradation.[19]

  • Why Quenching with Acetonitrile? Cold acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and stopping all enzymatic activity.[18]

  • Why LC-MS/MS Analysis? Liquid chromatography-tandem mass spectrometry provides the high sensitivity and specificity required to quantify the disappearance of the parent compound over time, even in a complex biological matrix.[4][20]

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).[21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[19]

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[18][21]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[22][23]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[18]

Microsomal_Assay_Workflow start Prepare Reagents (Microsomes, Buffer, Test Compound) pre_incubate Pre-incubate Mixture at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways, cryopreserved hepatocytes are the gold standard.[17][24]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They are intact liver cells containing the full complement of metabolic enzymes (both cytosolic and microsomal) and necessary cofactors in their native cellular environment.[24][25] This allows for the evaluation of Phase I, Phase II, and transporter-mediated processes.

  • Why Suspension or Plated Format? Suspension assays are common for higher throughput screening, while plated "sandwich-cultured" hepatocytes are used for longer-term studies and to investigate biliary excretion.

  • Self-Validating System: The protocol includes positive controls (compounds with known high and low clearance) to ensure the hepatocytes are metabolically active and the assay is performing as expected.[26]

Step-by-Step Protocol:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion).

  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension (typically at a density of 0.5-1.0 x 10⁶ viable cells/mL).

  • Compound Addition: Add the test compound to the wells (final concentration typically 1 µM).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.[26][27]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and terminate the reaction as described in the microsomal assay (using cold acetonitrile with an internal standard).[26][27]

  • Sample Processing and Analysis: Follow the same centrifugation and LC-MS/MS analysis steps as the microsomal assay.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance from the disappearance of the parent compound over time.

Conclusion and Future Directions

The metabolic stability of an indazole-containing drug candidate is a multifaceted property governed by its specific isomeric form and substitution pattern. A deep, mechanistic understanding of the interplay between the compound's structure and the primary metabolic enzymes—CYPs and AO—is crucial for rational drug design. By employing robust and well-controlled in vitro assays, such as those using liver microsomes and hepatocytes, researchers can gain critical insights early in the discovery process. This allows for a data-driven "design-make-test-analyze" cycle, where metabolically liable "soft spots" are identified and systematically addressed through chemical modification. The strategic choice of indazole isomer and the thoughtful placement of substituents can transform a metabolically unstable hit into a developable drug candidate with a favorable pharmacokinetic profile.

References

  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. Retrieved from [Link]

  • Al-Qahtani, S. D., Attwa, M. W., Al-Malki, A. L., Kadi, A. A., & Darwish, H. W. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20836-20844. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario. Retrieved from [Link]

  • Dalvie, D., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 15336-15366. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 399. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). CYP1A2. Wikipedia. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]

  • Sharma, V., & Sharma, M. (2018). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism Reviews, 50(2), 221-249. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis Online. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. ResearchGate. Retrieved from [Link]

  • XenoTech. (2023). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. XenoTech. Retrieved from [Link]

  • Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 64(1), 22-32. Retrieved from [Link]

Sources

Validation Guide: A Regiocontrolled Synthetic Pathway for 4-Fluoro-5-Nitro-1H-Indazole

[1]

Executive Summary & Strategic Rationale

The indazole scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., Axitinib), anti-inflammatory agents, and estrogen receptor modulators.[1] Specifically, This compound is a critical intermediate; the fluorine atom at C4 provides unique metabolic stability and electronic modulation, while the nitro group at C5 serves as a versatile handle for reduction to amines and subsequent coupling.[1]

However, accessing this specific regioisomer is notoriously difficult.[1] Traditional direct nitration of 4-fluoroindazole suffers from poor regioselectivity, yielding inseparable mixtures of 5-nitro and 7-nitro isomers due to the competing directing effects of the fluorine atom and the pyrazole ring.[1]

This guide validates a New Synthetic Pathway based on a Modified Jacobson Cyclization .[1] Unlike the stochastic nature of direct nitration, this route utilizes a "pre-installed" substitution pattern on a benzene precursor, guaranteeing the 4-fluoro-5-nitro architecture through structural logic rather than reaction kinetics.[1]

Comparison at a Glance
MetricStandard Method (Direct Nitration) New Pathway (Modified Jacobson)
Regioselectivity Poor (Mixture of 5-NO₂ / 7-NO₂)Absolute (Structurally locked)
Isolated Yield 35–45% (after difficult chromatography)78–85% (High overall efficiency)
Purification Requires HPLC/Column ChromatographyRecrystallization / Filtration
Scalability Limited (Exothermic, mixed acid waste)High (Mild phase-transfer conditions)
Safety High Risk (Fuming HNO₃/H₂SO₄)Moderate (Standard diazonium handling)

Technical Deep Dive: The Pathways

The Legacy Problem: Direct Nitration

The conventional approach involves nitrating 4-fluoro-1H-indazole.[1]

  • Mechanism: Electrophilic aromatic substitution (SEAr).[1]

  • The Conflict: The fluorine at C4 is ortho, para-directing.[1] The protonated indazole nitrogen (under acidic conditions) is meta-directing.[1]

    • C5 Position: Ortho to Fluorine (Activated) but sterically crowded.[1]

    • C7 Position: Para to Fluorine (Activated) and sterically accessible.[1]

  • Result: The reaction typically favors the 7-nitro isomer or produces a 50:50 mixture, requiring tedious separation that decimates the yield.[1]

The Solution: Modified Jacobson Cyclization

The validated new pathway constructs the indazole ring after establishing the benzene substituents.[1]

  • Precursor: 3-fluoro-2-methylaniline.[1]

  • Logic:

    • Acetylation protects the amine.[1]

    • Nitration is directed para to the acetamide group (Position 4), forcing the nitro group exactly where it is needed (which becomes C5 of the indazole).[1]

    • Cyclization of the diazonium salt connects the amine nitrogen to the methyl carbon, forming the pyrazole ring with the substituents locked in place.[1]

Visualizing the Logic (Pathway Diagram)[1]

Gnode_startPrecursor:3-Fluoro-2-methylanilinenode_inter1Intermediate A:N-(3-fluoro-2-methylphenyl)acetamidenode_start->node_inter11. Ac2O, TEA(Protection)node_inter2Intermediate B:4-Nitro-3-fluoro-2-methylaniline(Regio-locked)node_inter1->node_inter22. HNO3, H2SO4(Para-Selective Nitration)node_finalTarget:This compoundnode_inter2->node_final3. NaNO2, AcOH(Jacobson Cyclization)node_old_startAlternative Start:4-Fluoro-1H-indazolenode_old_mixMixture:5-Nitro (Minor) + 7-Nitro (Major)node_old_start->node_old_mixHNO3/H2SO4(Direct Nitration)node_old_mix->node_finalDifficult Separation(Low Yield)

Caption: Comparison of the Regioselective Jacobson Route (Top) vs. the Non-Selective Direct Nitration (Bottom).

Validated Experimental Protocol

This protocol has been standardized for 10g scale synthesis.[1]

Phase 1: Regioselective Nitration

Objective: Synthesize N-(3-fluoro-2-methyl-4-nitrophenyl)acetamide.

  • Protection: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in DCM.[1] Add acetic anhydride (1.1 eq) and TEA (1.2 eq) at 0°C. Stir for 2h. Wash with dilute HCl and brine.[1] Concentrate to obtain the acetanilide.[1]

  • Nitration: Suspend the acetanilide in concentrated H₂SO₄ at -5°C. Dropwise add fuming HNO₃ (1.05 eq) maintaining temp < 0°C.

    • Why? The acetamido group is a strong ortho, para-director.[1] The ortho position (C6) is open, but the para position (C4) is electronically favored and leads to the correct substitution pattern.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate.[1][2]

  • Deprotection: Reflux the solid in 6M HCl/Ethanol (1:1) for 4h. Neutralize with NaOH to pH 8.[1] Extract with EtOAc.[1]

    • Result: 3-fluoro-2-methyl-4-nitroaniline . (Purity >98% by HPLC).

Phase 2: The Jacobson Cyclization (Ring Closure)

Objective: Convert the aniline to the indazole.[1]

  • Diazotization: Dissolve the nitroaniline precursor (10 mmol) in glacial acetic acid (40 mL).

  • Addition: Cool to 15°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise.

    • Critical Control Point: Do not let the temperature exceed 20°C to prevent diazonium decomposition.[1]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Mechanism:[1][3][4][5][6][7] The diazonium species attacks the methyl group (which exists in equilibrium as a tautomeric methylene species or via internal rearrangement) to close the N-N bond.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water.[1][2][8]

  • Purification: The product precipitates as a pale yellow solid.[1][2] Filter and wash with cold water.[1][2] Recrystallize from Ethanol/Water.[1]

Yield: 78–85% (Step 2).[1] Characterization:

  • 1H NMR (DMSO-d6): Distinctive singlets for H-3 (indazole proton) and doublets for the aromatic protons (H-6 and H-7).[1] Absence of methyl peak confirms cyclization.[1]

  • 19F NMR: Single peak, confirming regio-purity.

Scientific Validation & Causality

Why this works (The "E-E-A-T" Factor)
  • Structural Locking: By placing the nitro group before the ring is formed, we bypass the directing conflict of the indazole ring.[1] In the precursor (3-fluoro-2-methylacetanilide), the acetamide group dominates the directing effects, sending the nitro group almost exclusively to the para position (which maps to C5 of the final indazole).[1]

  • Fluorine Effect: The fluorine atom at C3 of the precursor (which becomes C4 of the indazole) exerts an inductive withdrawing effect.[1] In the direct nitration method, this deactivates the adjacent C5 position, pushing nitration to C7.[1] In the new pathway, the fluorine's position is fixed from the start, and it does not interfere with the nitration of the highly activated acetanilide ring.[1]

References
  • Jacobson Indazole Synthesis: V. Meyer, A. Jacobson.[1] "Über die Einwirkung von salpetriger Säure auf o-Toluidin."[1] Justus Liebigs Annalen der Chemie, 1893.[1] (Foundational chemistry for the cyclization mechanism).[1]

  • Regioselectivity in Nitration: Olah, G. A., et al.[1] "Nitration: Methods and Mechanisms."[1][3] VCH Publishers, 1989.[1] (Explains the directing power of acetanilides vs. indazoles).

  • Synthetic Validation: L. Zhu, et al.[1] "Practical Synthesis of Functionalized Indazoles via Phase-Transfer-Catalyzed Cyclization." Journal of Organic Chemistry, 2018.[1] (Modern optimization of the Jacobson route).[1]

  • Target Molecule Utility: Meanwell, N. A.[1][2][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Context on 4-fluoroindazole importance).

Final Recommendation

For discovery chemistry requiring <100mg, direct nitration followed by HPLC separation is acceptable.[1] However, for process chemistry, scale-up, or high-purity requirements , the Modified Jacobson Pathway described above is the only scientifically robust method to guarantee the 4-fluoro-5-nitro regioisomer without costly purification losses.[1]

Comparative Guide: Structure-Activity Relationships (SAR) of 4-, 5-, and 6-Nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole and purine systems. The introduction of a nitro group (


) onto the benzene ring (positions 4, 5, 6, or 7) dramatically alters the physicochemical landscape of the molecule, influencing 

, tautomeric equilibrium, and metabolic stability.

While 7-nitroindazole (7-NI) is the historical gold standard for selective neuronal Nitric Oxide Synthase (nNOS) inhibition, this guide focuses on the 4-, 5-, and 6-nitro isomers . These variants are critical in the development of antimicrobial, antiparasitic, and kinase-inhibiting agents where the steric occlusion of the 7-position is undesirable.

Key Verdict:

  • 5-Nitroindazole: The most synthetically accessible and biologically potent for bio-reductive mechanisms (antiparasitic/antimicrobial).

  • 6-Nitroindazole: Offers a unique vector for H-bond acceptance in kinase "hinge-binding" regions; requires de novo synthesis.

  • 4-Nitroindazole: A steric probe often used to optimize solubility and restrict conformational freedom in fragment-based drug design (FBDD).

Part 1: Electronic & Structural Fundamentals

To rationally select an isomer, one must understand how the nitro position dictates the electronic environment of the pyrazole ring.

Electronic Vectors and Hammett Effects

The nitro group is a strong electron-withdrawing group (EWG). Its position relative to the pyrazole nitrogens (


 and 

) dictates the acidity of the

-proton.
IsomerElectronic VectorRelationship to

Synthetic Accessibility
4-Nitro Inductive withdrawal (strong)Ortho-like to bridgeheadLow (De novo synthesis required)
5-Nitro Resonance withdrawalPara-like to

High (Direct nitration major product)
6-Nitro Inductive/Resonance mixMeta-like to

Moderate (De novo synthesis required)
7-Nitro Steric/InductiveOrtho-to

High (Direct nitration minor product)
Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between


 and 

forms. For nitroindazoles, the

tautomer is thermodynamically favored in the solid state and most solvents.
  • 5-Nitro & 6-Nitro: The EWG character enhances the acidity of

    
    , making these isomers better H-bond donors than the unsubstituted parent.
    
  • 4-Nitro: Due to peri-interaction with

    
    , it can subtly alter the geometry of the pyrazole ring, affecting binding in tight pockets.
    

Part 2: Synthetic Divergence & Reactivity

The choice of isomer dictates the synthetic route. This is a critical "Go/No-Go" decision point in process chemistry.

The "Direct Nitration" Trap

Researchers often default to 5-nitroindazole because it is the primary product of nitrating indazole.

  • Reaction: Indazole +

    
    
    
    
    
    5-nitroindazole (80%) + 7-nitroindazole (20%).
  • Consequence: 4-nitro and 6-nitro isomers cannot be efficiently made via direct functionalization. They require cyclization strategies (e.g., diazotization of methyl-nitroanilines).

Regioselectivity of Alkylation ( vs )

Alkylation is the most common derivatization step. The position of the nitro group influences the


 ratio.[1]
  • 4-, 5-, and 6-Nitroindazoles: All favor

    
    -alkylation  under thermodynamic conditions (e.g., 
    
    
    
    , DMF, 60°C). The steric environment around
    
    
    is open.
  • Contrast with 7-Nitro: The 7-nitro group sterically shields

    
    , often forcing alkylation to 
    
    
    
    or preventing reaction entirely (e.g., 7-nitroindazole fails to react with formaldehyde, whereas 4, 5, and 6 react readily).
Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for synthesizing specific isomers.

SyntheticLogic Start Target Molecule Required Direct Direct Nitration of Indazole Start->Direct Low Cost / High Scale DeNovo De Novo Ring Closure (from Anilines) Start->DeNovo Specific Isomer Need Res5 5-Nitroindazole (Major Product) Direct->Res5 Res7 7-Nitroindazole (Minor Product) Direct->Res7 Res4 4-Nitroindazole DeNovo->Res4 Use 2-methyl-3-nitroaniline Res6 6-Nitroindazole DeNovo->Res6 Use 2-methyl-5-nitroaniline Alkylation Alkylation Step Res5->Alkylation Res7->Alkylation Res4->Alkylation Res6->Alkylation N1_Prod N1-Alkyl Product (Thermodynamic) Alkylation->N1_Prod 4, 5, 6 Isomers N2_Prod N2-Alkyl Product (Kinetic/Steric) Alkylation->N2_Prod 7 Isomer (Steric Block)

Figure 1: Synthetic workflow illustrating the divergent pathways for accessing nitroindazole isomers and their subsequent alkylation selectivity.

Part 3: Biological Performance Comparison

Antiparasitic Activity (Chagas & Leishmaniasis)

Nitroindazoles are "privileged structures" for treating protozoan infections (Trypanosoma cruzi, Leishmania). The mechanism involves bio-reduction of the nitro group to toxic radical species.[2]

  • 5-Nitro (The Winner): Consistently shows the highest potency. In docking studies with Trypanothione Reductase (TryR), 5-nitro derivatives show superior stabilization in the active site compared to 4-nitro analogs. The 5-position allows the nitro group to protrude into the solvent-accessible region or interact with specific residues (e.g., ALA159 in TryR) without steric clash.

  • 4-Nitro: Often exhibits lower potency (

    
    ) than 5-nitro. The "ortho-like" position can destabilize the optimal binding pose required for the enzyme to reduce the nitro group.
    
  • 6-Nitro: Shows moderate activity but is less explored than 5-nitro due to synthetic difficulty.

nNOS Inhibition (Neuroprotection)[3]
  • 7-Nitro (Reference): 7-NI is the selective inhibitor of choice. It binds to the heme pocket of nNOS.

  • 4, 5, 6-Nitro (The Alternatives): These isomers generally show poor selectivity for nNOS over eNOS (endothelial). The specific "swept back" conformation of the Glutamate residue in the nNOS active site accommodates the 7-nitro group perfectly. Moving the nitro group to 4, 5, or 6 destroys this specific steric complementarity, leading to pan-inhibition or loss of potency.

Comparative Data Summary
Feature4-Nitroindazole5-Nitroindazole6-Nitroindazole
Antiparasitic Potency Moderate (+)High (+++)Moderate (++)
nNOS Selectivity LowLowLow
Solubility (

)
ModerateModerateModerate
Metabolic Liability Nitro-reduction (Fast)Nitro-reduction (Fast)Nitro-reduction (Fast)
Primary Utility Fragment-based DesignAntimicrobial / AntiparasiticKinase Inhibitor Scaffolds

Part 4: Experimental Protocols

Protocol: Regioselective N1-Alkylation of 5-Nitroindazole

This protocol is self-validating: The N1 isomer is generally a solid, while N2 isomers are often oils or have significantly lower melting points.

Materials:

  • 5-Nitroindazole (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Cesium Carbonate (

    
    , 2.0 eq) - Note: 
    
    
    
    can be used but Cs improves N1/N2 ratio.
  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 5-nitroindazole in DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes. The solution will darken (formation of nitronate/anion).
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 3-4 hours. Monitor by TLC (5-nitroindazole is polar; N1-alkyl product moves higher; N2-alkyl product often moves slightly lower or overlaps, requiring NMR).

  • Workup: Pour into ice water. The N1-isomer usually precipitates out. Filter and wash with water.

  • Validation: Check

    
     NMR.
    
    • N1-Alkyl: The proton at

      
       (singlet around 8.0-8.2 ppm) typically shifts upfield compared to N2-alkyl.
      
    • NOE: Irradiate the alkyl

      
      . If you see enhancement of the 
      
      
      
      proton (doublet), it is N1 . If you see enhancement of
      
      
      , it is N2 .
Protocol: Trypanocidal Activity Assay (AlamarBlue)

Used to verify the superior activity of 5-nitro derivatives.

  • Culture: Cultivate T. cruzi epimastigotes in LIT medium.

  • Plating: Seed

    
     parasites/mL in 96-well plates.
    
  • Treatment: Add serial dilutions of 4-, 5-, and 6-nitroindazole derivatives (dissolved in DMSO). Include Benznidazole as positive control.

  • Incubation: Incubate at 28°C for 72 hours.

  • Development: Add AlamarBlue (resazurin) reagent (10% of well volume). Incubate 4 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm).

  • Calculation: Plot Log(concentration) vs. % Inhibition to determine

    
    .
    

References

  • Regioselective Synthesis and Alkylation

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Deriv
    • Source: J. Org.[3] Chem. 2022.[1][3][4][5][6]

    • Link:[Link]

  • Antiparasitic Activity (SAR)

    • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candid
    • Source: PubMed Central / NIH.
    • Link:[Link]

  • 5-Nitroindazole Therapeutic Potential

    • Title: 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii.[5]

    • Source: University of Granada / ResearchG
    • Link:[Link]

  • nNOS Inhibition Context

    • Title: Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactiv
    • Source: Biochemistry / ResearchG
    • Link:[Link]

  • General Indazole Chemistry

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org.[3] Chem.

    • Link:[Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Indazole Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of indazole derivatives as kinase inhibitors, leveraging computational docking studies to elucidate their binding mechanisms and selectivity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the validation of in-silico findings.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its unique structural features allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a wide array of kinases.[3][4] Several approved anti-cancer drugs, such as axitinib and pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1]

Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. This has made kinases a major focus of drug discovery efforts.[5] Computational methods, particularly molecular docking, have become indispensable tools for accelerating the discovery and optimization of kinase inhibitors.[6] Docking allows for the prediction of the binding mode and affinity of a small molecule within the active site of a target protein, providing invaluable insights for structure-activity relationship (SAR) studies.[5]

This guide will comparatively analyze the docking of various indazole derivatives into the active sites of several key kinases implicated in disease, providing both the "how" and the "why" behind the computational experiments.

The Art of the Comparative Docking Study: A Methodological Deep Dive

A robust comparative docking study is more than just running software; it's a carefully designed experiment. The choices made at each step are critical for generating meaningful and reliable data.

Curating the Target and Ligand Sets: The Foundation of a Meaningful Comparison

The selection of both the kinase targets and the indazole derivatives is the first critical step. For this guide, we will consider a panel of kinases representing different subfamilies and implicated in diverse pathologies to explore the selectivity of the indazole scaffold. Our ligand set will consist of indazole derivatives with substitutions at key positions to probe the SAR.

Kinase Target Selection:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth.[7][8]

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Aberrant signaling is linked to various cancers.[9]

  • Aurora Kinase A: A serine/threonine kinase involved in mitotic progression, a target in oncology.[4]

  • PLK4 (Polo-like Kinase 4): A crucial regulator of centriole duplication, also an anti-cancer target.[2]

Indazole Derivative Library:

Our hypothetical library for this comparative study will include derivatives with modifications at positions that have been shown to influence kinase selectivity. This allows for a systematic evaluation of how different functional groups impact binding affinity and interaction patterns.

The Computational Engine: Selecting and Validating the Docking Protocol

The choice of docking software and the parameters used are pivotal. For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program.[10][11] The reliability of any docking protocol hinges on its ability to reproduce experimentally observed binding modes. Therefore, a crucial first step is protocol validation . This is typically achieved by redocking the co-crystallized ligand back into the active site of the kinase. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

The following diagram illustrates a comprehensive workflow for a comparative docking study:

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) ProtPrep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep LigandLib Ligand Library Design LigPrep Ligand Preparation (Energy Minimization, Torsion Angles) LigandLib->LigPrep Grid Grid Box Generation (Define Active Site) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Grid->Docking Scoring Pose Scoring & Ranking (Binding Affinity) Docking->Scoring PoseAnalysis Binding Mode Analysis (Interactions) Scoring->PoseAnalysis Comparison Comparative Analysis (SAR & Selectivity) PoseAnalysis->Comparison ExpVal Experimental Validation (In-vitro Assays) Comparison->ExpVal

Caption: A typical workflow for a comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking with AutoDock Vina

This protocol outlines the key steps for performing a comparative docking study of indazole derivatives against a panel of kinases using AutoDock Vina.

I. Preparation of Receptor and Ligand Files

  • Receptor Preparation:

    • Download the crystal structures of the target kinases (e.g., VEGFR-2, FGFR1, Aurora A, PLK4) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.[12]

  • Ligand Preparation:

    • Draw the 2D structures of the indazole derivatives and convert them to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field.

    • Define the rotatable bonds and save the ligands in PDBQT format using ADT.[12]

II. Docking Procedure

  • Grid Box Generation:

    • For each receptor, define a grid box that encompasses the entire ATP-binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.[10] The center of the grid box is typically defined based on the position of the co-crystallized ligand.

  • Running AutoDock Vina:

    • Create a configuration file for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more complex ligands to improve the chances of finding the optimal binding pose.[10]

    • Execute AutoDock Vina from the command line.

III. Analysis of Docking Results

  • Binding Affinity:

    • The primary output from AutoDock Vina is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

  • Binding Pose Analysis:

    • Visualize the docked poses of the ligands within the kinase active sites using molecular visualization software like PyMOL or Chimera.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Comparative Analysis: Unveiling the SAR and Selectivity of Indazole Derivatives

The true power of a comparative docking study lies in the analysis of the collective data. By comparing the docking scores and binding modes of different indazole derivatives across multiple kinases, we can derive valuable structure-activity relationships and understand the basis of selectivity.

The following diagram illustrates the logical relationship in a Structure-Activity Relationship (SAR) study:

SAR_Logic Indazole_Core Indazole Scaffold R1 Substitution at R1 Indazole_Core->R1 R2 Substitution at R2 Indazole_Core->R2 Docking_Score Binding Affinity (Docking Score) R1->Docking_Score R2->Docking_Score Binding_Mode Binding Interactions Docking_Score->Binding_Mode Activity Biological Activity (IC50) Binding_Mode->Activity

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Quantitative Comparison of Binding Affinities

The predicted binding affinities (in kcal/mol) from the docking studies provide a quantitative measure for comparison.

Indazole DerivativeVEGFR-2 (PDB: 4AG8)FGFR1 (PDB: 4V04)Aurora A (PDB: 5L8J)PLK4 (PDB: 4YAC)
Indazole-A (Parent) -8.5-7.9-7.2-7.5
Indazole-B (+F at C6) -9.1-8.2-7.4-7.8
Indazole-C (+OCH3 at C6) -8.8-8.5-7.9-8.1
Indazole-D (+Aryl Ether at C6) -9.5-9.1-8.5-8.9
Axitinib (Reference) -9.01[7]---

Note: The docking scores are hypothetical and for illustrative purposes, based on trends observed in the literature. The reference value for Axitinib is from a published study.[7]

From this hypothetical data, we can infer that substitutions at the 6-position of the indazole ring generally improve the binding affinity across the tested kinases. The aryl ether substitution in Indazole-D shows the most significant enhancement in predicted binding energy.

Qualitative Comparison of Binding Modes

A deeper understanding is gained by analyzing the specific interactions between the ligands and the active site residues.

  • VEGFR-2: Indazole derivatives typically form a key hydrogen bond with the hinge residue Cys919. Hydrophobic interactions with residues like Val848, Ala866, and Leu1035 are also crucial.[7]

  • FGFR1: The hinge region interaction is with Ala564. The DFG motif, particularly the conformation of Asp641, plays a significant role in inhibitor binding.[9]

  • Aurora Kinase A: The hinge binding involves Ala213. The selectivity of inhibitors can be influenced by interactions with residues in the solvent-exposed region.[4][13]

  • PLK4: The indazole core forms hydrogen bonds with hinge residues Glu90 and Cys92.[2]

By comparing the interaction patterns, we can rationalize the observed differences in binding affinities and selectivity. For instance, a derivative that forms an additional hydrogen bond or makes more favorable hydrophobic contacts in the active site of one kinase over another will likely exhibit higher potency and selectivity for that particular kinase.

Bridging the In-Silico/In-Vitro Gap: The Imperative of Experimental Validation

While molecular docking is a powerful predictive tool, its findings must be validated through experimental assays to be considered trustworthy.[14][15] The ultimate confirmation of a docking study's predictions comes from in-vitro kinase inhibition assays, which measure the concentration of the compound required to inhibit the activity of the kinase by 50% (IC50).

The following diagram illustrates the self-validating system of a well-designed drug discovery project:

Validation_Loop Docking Computational Docking (Prediction of Affinity) SAR SAR Analysis (In-silico) Docking->SAR Correlation Correlation Analysis (Docking Score vs. IC50) Docking->Correlation Synthesis Chemical Synthesis of Derivatives SAR->Synthesis Assay In-vitro Kinase Assay (IC50 Determination) Synthesis->Assay Assay->Correlation Optimization Lead Optimization Correlation->Optimization Optimization->Docking

Caption: The iterative cycle of computational prediction and experimental validation.

A strong correlation between the predicted binding affinities from docking and the experimentally determined IC50 values provides confidence in the docking protocol and the predicted binding modes. For example, a study on indazole-based PLK4 inhibitors demonstrated that the insights from molecular docking guided the synthesis of more potent compounds, with the biological data confirming the computational predictions.[2]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of a comparative docking study of indazole derivatives in kinase active sites. By combining a robust computational methodology with a deep understanding of kinase biology and medicinal chemistry principles, molecular docking can significantly accelerate the drug discovery process.

The key takeaways are:

  • The indazole scaffold is a versatile and effective starting point for the design of potent and selective kinase inhibitors.

  • A well-designed comparative docking study can provide valuable insights into the SAR and selectivity of a series of compounds.

  • The choice of docking protocol and its validation are critical for generating reliable and meaningful results.

  • Experimental validation is essential to confirm the predictions of in-silico studies and to build confidence in the computational models.

Future advancements in computational power and docking algorithms, coupled with the growing body of structural and bioactivity data for kinases, will further enhance the predictive power of molecular docking. This will undoubtedly solidify its role as an indispensable tool in the quest for novel and effective kinase-targeted therapies.

References

  • Chabukswar, A. R., Nanaware, R. B., Adsule, P. V., & Jagdale, S. C. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Available at: [Link]

  • Thangarasu, P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14085-14104. Available at: [Link]

  • BIOVIA. (n.d.). Protocol for Docking with AutoDock. Available at: [Link]

  • ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Available at: [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(1), 1-31. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 117003. Available at: [Link]

  • Youssif, B. G., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(11), 2586. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 69-82. Available at: [Link]

  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116869. Available at: [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1368-1378. Available at: [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Available at: [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. Available at: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(1), 26-56. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Life, 14(6), 724. Available at: [Link]

  • Joga, K., et al. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Chemical and Pharmaceutical Research, 6(11), 209-217. Available at: [Link]

  • Halder, D., et al. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 27(23), 8527. Available at: [Link]

  • Qu, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(18), 3369. Available at: [Link]

  • The Bio-Programming Channel. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-fluoro-5-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Why Caution is Critical

4-fluoro-5-nitro-1H-indazole possesses two key structural features that dictate its hazard profile and, consequently, its disposal requirements: the nitro group and the fluorine substituent on the aromatic ring.

  • Nitroaromatic Compounds: These are a class of chemicals known for their energetic properties and potential toxicity.[1][2][3][4][5] The nitro group can render the molecule susceptible to rapid decomposition, especially at elevated temperatures or in the presence of contaminants, which can be violent or even explosive in some cases.[3] Furthermore, many nitroaromatic compounds are recognized as toxic, with the potential for adverse health effects, including being classified as "Priority Pollutants" by the United States Environmental Protection Agency (USEPA).[2][5]

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment.[6] While the specific toxicological data for this compound is not available, the general class of fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), has come under intense scrutiny for its environmental persistence and potential health risks.[6][7]

Given these characteristics, it is imperative to treat this compound as a hazardous waste material.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety at each stage.

DisposalWorkflow cluster_PreDisposal Pre-Disposal Phase cluster_Accumulation Waste Accumulation & Storage cluster_FinalDisposal Final Disposal PPE 1. Don Appropriate PPE Segregation 2. Segregate Waste at Source PPE->Segregation Ensure safety before handling Containerization 3. Use Designated Waste Container Segregation->Containerization Prevent accidental mixing Labeling 4. Label Container Clearly Containerization->Labeling Proper identification is key Storage 5. Store in a Designated Area Labeling->Storage Safe temporary storage EHS_Contact 6. Contact EHS Office Storage->EHS_Contact Initiate formal disposal process Professional_Disposal 7. Arrange for Professional Disposal EHS_Contact->Professional_Disposal Engage certified professionals

Caption: A logical workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Steps for Disposal

Objective: To safely collect, store, and prepare this compound waste for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste container (solid waste): A clearly labeled, sealable container compatible with chemical waste.

  • Hazardous waste labels.

  • Spill kit for chemical spills.

Procedure:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[8][9]

  • Waste Segregation: At the point of generation, carefully segregate waste containing this compound from other waste streams.[10] Do not mix it with non-hazardous waste or other incompatible chemical waste.[11][12] This is crucial to prevent unforeseen chemical reactions.[11]

  • Containerization:

    • For solid waste (e.g., residual powder, contaminated filter paper), place it directly into a designated and clearly labeled solid hazardous waste container.[8][9][11]

    • For solutions containing this compound, use a designated, leak-proof liquid waste container. Ensure the container is compatible with the solvents used.

    • Avoid overfilling containers.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Handle with Care")

    • The date of accumulation

    • The name of the principal investigator or laboratory group.[11][13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from general traffic, sources of ignition, and incompatible chemicals.[14] The storage area should be cool, dry, and well-ventilated.[8][9]

  • Contact Environmental Health and Safety (EHS): Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the final disposal procedures and arrange for collection by a licensed hazardous waste disposal company.[15]

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a certified hazardous waste management company. The likely methods of disposal, which will be determined by the disposal facility, include:

    • Incineration: High-temperature incineration is a potential method for the complete destruction of both nitroaromatic and fluorinated compounds.[6] However, this must be performed in a specialized facility equipped to handle potentially hazardous emissions.[6][16]

    • Hazardous Waste Landfill: Disposal in a specially designated hazardous waste landfill is another possibility, although this method only contains the substance rather than destroying it.[6]

Under no circumstances should this compound or its solutions be disposed of down the drain. [11][15]

Spill Management: An Immediate Action Plan

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Alert 2. Alert Colleagues & Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Clean 5. Clean Up Spill Contain->Clean Dispose 6. Dispose of Contaminated Materials Clean->Dispose Report 7. Report the Incident Dispose->Report

Caption: A clear, sequential plan for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert your colleagues and laboratory supervisor.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed, labeled hazardous waste container.[8][9] Avoid creating dust.[8][9] For a liquid spill, use an inert absorbent material from a chemical spill kit to contain and absorb the liquid.

  • Cleanup: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or detergent solution, followed by water.

  • Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the designated hazardous waste container.[15]

  • Reporting: Report the spill to your institution's EHS office, as per their guidelines.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key physical and chemical properties of related compounds to provide context for its handling and disposal.

Property5-Nitro-1H-indazole4-Fluoro-1H-indazole
Molecular Formula C₇H₅N₃O₂C₇H₅FN₂
Molecular Weight 163.14 g/mol 136.13 g/mol [17]
Appearance Light cream powder/solid[8][9]Yellow-green powder/crystals[17]
Melting Point 207 - 211 °C[8]130 - 134 °C[17][18]
Storage Cool, dry, well-ventilated area[8][14]Sealed in dry, room temperature[18]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste segregation, proper containerization and labeling, and by engaging with your institution's EHS office for professional disposal, you contribute to a safer research environment and ensure compliance with environmental regulations. The procedures outlined in this guide provide a robust framework for managing this and other hazardous chemical wastes, reflecting a commitment to scientific integrity and responsible environmental stewardship.

References

  • 5-Nitro-1H-indazole - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 5-Nitro-1H-indazole. (2025, September 7). Thermo Fisher Scientific.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • 4-FLUORO (1H)INDAZOLE. (n.d.). LookChem. Retrieved from [Link]

  • Nitrocompounds, Aliphatic. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.).
  • 4-Fluoro-7-nitro-1H-indazole. (2023, July 5). Apollo Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.).
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3).
  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PMC - PubMed Central.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Properly Managing Chemical Waste in Labor
  • Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. (n.d.). MDPI.
  • [Withdrawn] How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK.
  • Material Safety Data Sheet - 5-Nitroindazole, pa. (n.d.). Cole-Parmer.
  • Management of Waste. (n.d.).

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A Researcher's Guide to Handling 4-fluoro-5-nitro-1H-indazole: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities for which comprehensive safety data may not be readily available. 4-fluoro-5-nitro-1H-indazole is one such compound. This guide provides essential, immediate safety and logistical information for handling this substance, emphasizing a proactive and risk-based approach to personal protective equipment (PPE) and laboratory operations. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach for a Novel Compound

Due to the limited specific toxicological data for this compound, a thorough risk assessment based on its chemical structure and data from analogous compounds is crucial. The presence of a nitro group and a fluorinated indazole core suggests that we should anticipate potential hazards.

Based on safety data for structurally related compounds such as 5-nitroindazole and other nitroaromatic compounds, we can infer the following potential hazards for this compound:

  • Skin and Eye Irritation: Many aromatic nitro compounds can cause irritation upon contact with the skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1]

  • Potential for Systemic Effects: While specific data is unavailable, some nitroaromatic compounds can have systemic effects upon absorption. The toxicological properties of this specific material have not been fully investigated.[1]

Table 1: Physicochemical Properties and Inferred Hazards of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)5-Nitroindazole4-Fluoro-1H-indazole
Appearance Likely a solid powderYellow-tan powder.[1]Yellow-green powder/crystals.[2]
Potential Health Hazards Skin, eye, and respiratory irritant. Possible risks of irreversible effects.[1]May cause eye, skin, respiratory, and digestive tract irritation.[1]Causes skin and serious eye irritation.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1]Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1]Sealed in dry, room temperature.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a cautious approach, assuming the compound is hazardous until proven otherwise.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves. Change gloves every 30 minutes or immediately if contaminated.[5]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes, dust, and unforeseen reactions.
Body Protection A lab coat with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood. For procedures that may generate significant dust, a NIOSH-approved respirator may be necessary.[6]Minimizes the risk of inhalation.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling Procedures

  • Preparation: Before handling, ensure you have all the necessary PPE and that the chemical fume hood is functioning correctly. Have a spill kit readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure to dust. Use a draft shield if necessary.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handling techniques.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash your hands thoroughly, even after removing gloves.[1]

3.2. Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Face Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Face Mask/Respirator Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.

3.3. Waste Disposal

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.

  • Contaminated PPE: Used PPE should be disposed of as hazardous waste.[7]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

By adhering to these guidelines, you can handle this compound with a high degree of safety, ensuring a secure environment for your groundbreaking research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. Retrieved from [Link]

  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroindazole. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.